2,3,5-Trimethoxybenzaldehyde
Description
BenchChem offers high-quality 2,3,5-Trimethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trimethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,5-trimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBBFDHPSOJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437757 | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-84-3 | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-TRIMETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J6AG33TAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 2,3,5-Trimethoxybenzaldehyde: Molecular Structure, Properties, and Synthetic Significance
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical compound 2,3,5-Trimethoxybenzaldehyde. We will delve into its core molecular characteristics, contextualize its properties through comparison with its structural isomers, outline a logical framework for its synthesis and analytical validation, and explore its potential role as a versatile building block in medicinal chemistry.
Core Molecular Identity and Physicochemical Properties
2,3,5-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure consists of a benzene ring functionalized with an aldehyde group and three methoxy (-OCH₃) groups at positions 2, 3, and 5. The IUPAC name for this compound is 2,3,5-trimethoxybenzaldehyde.[1] Its molecular formula is C₁₀H₁₂O₄.[1]
The arrangement of these electron-donating methoxy groups significantly influences the reactivity of both the aromatic ring and the aldehyde functional group, making it a valuable intermediate in organic synthesis.
Caption: 2D Molecular Structure of 2,3,5-Trimethoxybenzaldehyde.
Key Identifiers and Computed Properties
Below is a summary of the essential identifiers and computationally derived properties for 2,3,5-Trimethoxybenzaldehyde. These values are crucial for database searches, regulatory submissions, and predictive modeling of the molecule's behavior.
| Property | Value | Source |
| IUPAC Name | 2,3,5-trimethoxybenzaldehyde | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₄ | PubChem[1] |
| Molecular Weight | 196.20 g/mol | PubChem[1] |
| Exact Mass | 196.07355886 Da | PubChem[1] |
| CAS Number | 5556-84-3 | PubChem[1] |
| InChIKey | NSEBBFDHPSOJLT-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)OC)C=O | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Comparative Analysis with Structural Isomers
While detailed experimental data for the 2,3,5- isomer is sparse in publicly accessible literature, a comparative analysis with its more commonly studied isomers provides valuable context for predicting its physical state and behavior. The position of the methoxy groups significantly impacts crystal packing and intermolecular forces, leading to different melting points.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |
| 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 | 196.20 | 38-40 | Solid |
| 2,4,5-Trimethoxybenzaldehyde | 4460-86-0 | 196.20 | 112-115 | White to orange/green powder |
| 2,4,6-Trimethoxybenzaldehyde | 830-79-5 | 196.20 | 115-120 | Solid |
| 3,4,5-Trimethoxybenzaldehyde | 86-81-7 | 196.20 | 73 | Light yellow solid[2] |
This comparison underscores that while all isomers share the same molecular formula and weight, their distinct substitution patterns result in notable differences in physical properties.
Rationale and Proposed Workflow for Chemical Synthesis
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While specific literature detailing the synthesis of the 2,3,5- isomer is not as prevalent as for its counterparts, a logical and field-proven approach can be designed based on established organic chemistry principles. The most direct strategy involves the formylation of the corresponding precursor, 1,2,4-trimethoxybenzene.
The Vilsmeier-Haack Reaction: A Causal Explanation
The Vilsmeier-Haack reaction is the method of choice for this transformation. Causality : This reaction is exceptionally well-suited for the formylation of electron-rich aromatic rings, such as 1,2,4-trimethoxybenzene. The three electron-donating methoxy groups activate the ring towards electrophilic substitution, allowing the reaction to proceed under relatively mild conditions.
The reaction mechanism involves two key stages:
-
Formation of the Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) activates a substituted amide, typically N,N-dimethylformamide (DMF), to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution : The electron-rich trimethoxybenzene ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde, yielding the final product.
This method is favored for its high regioselectivity and functional group tolerance. A similar formylation strategy is employed in the synthesis of 2,3,4-Trimethoxybenzaldehyde from 1,2,3-trimethoxy-benzene, validating the soundness of this approach.[3]
Caption: Proposed workflow for the synthesis of 2,3,5-Trimethoxybenzaldehyde.
A Self-Validating Analytical Characterization Protocol
Confirming the identity, purity, and structural integrity of a newly synthesized compound is a non-negotiable step in any scientific endeavor. The following multi-step analytical workflow provides a self-validating system where each technique corroborates the findings of the others.
-
Mass Spectrometry (MS) : The initial and most direct test. The objective is to confirm the molecular mass of the compound. For 2,3,5-Trimethoxybenzaldehyde, Electron Impact (EI) or Electrospray Ionization (ESI) should reveal a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight of 196.20 g/mol .[1][4] This provides the first piece of evidence that the target molecule has been formed.
-
Infrared (IR) Spectroscopy : This technique validates the presence of key functional groups. The IR spectrum serves as a molecular fingerprint. The critical insight is the confirmation of the aldehyde group, which is expected to show a strong, sharp absorption band around 1680-1700 cm⁻¹ (C=O stretch). Additionally, characteristic C-O stretching bands for the methoxy groups and C-H stretching for the aromatic ring should be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides the definitive, high-resolution structural proof.
-
¹H NMR : This spectrum will confirm the number and environment of all protons. Key expected signals include: a singlet for the aldehyde proton (~9.5-10.5 ppm), three distinct singlets for the three methoxy groups (~3.8-4.1 ppm), and two distinct signals for the two aromatic protons, whose splitting pattern (coupling) will definitively confirm the 1,2,4,5- substitution pattern on the ring.
-
¹³C NMR : This spectrum confirms the carbon backbone. Expected signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the three methoxy carbons (~55-65 ppm).
-
The combination of correct mass (MS), correct functional groups (IR), and the unique proton and carbon framework (NMR) provides an unambiguous, trustworthy confirmation of the molecular structure.
Caption: A self-validating workflow for analytical characterization.
Reference Spectroscopic Data of an Isomer: 2,4,5-Trimethoxybenzaldehyde
To provide a tangible example of expected analytical data, the following table summarizes the experimental NMR data for the related isomer, 2,4,5-Trimethoxybenzaldehyde.
| Spectrum | Frequency | Solvent | Key Chemical Shifts (ppm) | Source |
| ¹H NMR | 90 MHz | CDCl₃ | 10.31 (s, 1H, CHO), 7.32 (s, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 3.98 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃) | PubChem[4] |
| ¹³C NMR | 22.53 MHz | CDCl₃ | 187.9 (CHO), 158.7, 155.9, 143.7, 117.5, 109.2, 96.2 (Ar-C), 56.3, 56.2 (OCH₃) | PubChem[4] |
Role in Drug Discovery and Chemical Biology
Substituted benzaldehydes are fundamental building blocks in medicinal chemistry. While direct applications of 2,3,5-Trimethoxybenzaldehyde are not widely documented, the established utility of its isomers provides a strong rationale for its potential.
-
Precursor to Bioactive Scaffolds : Compounds like 3,4,5-Trimethoxybenzaldehyde are key intermediates in the synthesis of the antibacterial drug Trimethoprim.[2] Similarly, 2,3,4-Trimethoxybenzaldehyde is a precursor for Trimetazidine, a Ca²⁺ channel blocker.[3][5] The trimethoxy phenyl motif is a common feature in molecules designed to interact with biological targets.
-
Modulation of Pharmacokinetic Properties : The number and position of methoxy groups can be strategically used to fine-tune a drug candidate's properties, such as solubility, lipophilicity, and metabolic stability.
-
Synergistic and Direct Biological Activity : Some isomers exhibit direct biological effects. For instance, 2,4,6-Trimethoxybenzaldehyde shows anti-candida activity and can act as an antibacterial synergist, enhancing the efficacy of antibiotics like trimethoprim.[6]
The logical application of 2,3,5-Trimethoxybenzaldehyde is as a starting material for the synthesis of novel compounds where this specific substitution pattern is required to achieve a desired biological activity or molecular conformation.
Caption: Role of trimethoxybenzaldehydes as key synthetic building blocks.
Conclusion
2,3,5-Trimethoxybenzaldehyde, with a molecular weight of 196.20 g/mol , is a structurally distinct aromatic aldehyde.[1] While not as extensively studied as its isomers, its chemical nature positions it as a potentially valuable, yet underutilized, building block for synthetic chemistry. Its true potential lies in the hands of researchers who can leverage its unique substitution pattern to construct novel molecules for applications in drug discovery, materials science, and chemical biology. The logical frameworks for synthesis and characterization outlined in this guide provide a reliable pathway for producing and validating this compound, paving the way for its future exploration and application.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10285862, 2,3,5-Trimethoxybenzaldehyde. PubChem. Retrieved from [Link]
- Google Patents (CN102875344A). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20525, 2,4,5-Trimethoxybenzaldehyde. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Retrieved from [Link]
-
GlobalCHEM. (n.d.). 2,4,6-Trimethoxybenzaldehyde: Properties, Uses, and Supply Chain in China. Retrieved from [Link]
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solubility of 2,3,5-Trimethoxybenzaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 2,3,5-Trimethoxybenzaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
2,3,5-Trimethoxybenzaldehyde is an aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various pharmaceutical and fine chemical products. Its molecular structure, characterized by a benzene ring substituted with an aldehyde group and three methoxy groups, imparts a unique combination of polarity and lipophilicity. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its successful application in reaction chemistry, purification processes such as crystallization, and formulation development.
This technical guide provides a comprehensive overview of the principles governing the solubility of 2,3,5-Trimethoxybenzaldehyde, offers predictive insights based on analogous compounds, and details a robust experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solution behavior of this compound.
Physicochemical Properties of Substituted Benzaldehydes
The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For aromatic aldehydes like 2,3,5-Trimethoxybenzaldehyde, the key functional groups influencing solubility are the aldehyde group (-CHO) and the methoxy groups (-OCH₃).[1] The aldehyde group, with its carbonyl moiety (C=O), is polar and can act as a hydrogen bond acceptor.[2][3] The methoxy groups also contribute to the molecule's polarity and can participate in dipole-dipole interactions.
The general solubility of aldehydes in organic solvents is favorable, particularly in polar aprotic and protic solvents that can engage in dipole-dipole interactions or hydrogen bonding with the carbonyl oxygen.[2][3] As the carbon chain length or the size of the nonpolar portion of the molecule increases, solubility in polar solvents tends to decrease, while solubility in nonpolar solvents may increase.[2][3]
For trimethoxybenzaldehyde isomers, the position of the methoxy groups on the benzene ring can influence crystal lattice energy and the molecule's overall dipole moment, leading to variations in solubility among isomers.
Predictive Solubility Insights from an Isomeric Analogue
While specific quantitative solubility data for 2,3,5-Trimethoxybenzaldehyde is not extensively published, a comprehensive study on its isomer, 3,4,5-Trimethoxybenzaldehyde (TMBA), provides valuable predictive insights.[4][5] The study systematically measured the solubility of TMBA in sixteen organic solvents at various temperatures.[5] Given the structural similarity, the solubility trends observed for 3,4,5-TMBA are expected to be a strong indicator of the behavior of 2,3,5-Trimethoxybenzaldehyde.
The solubility of 3,4,5-TMBA was found to increase with temperature in all tested solvents, which is a common endothermic dissolution behavior.[4] Polarity was identified as a key factor, with the highest solubility observed in N,N-dimethylformamide (DMF) and the lowest in i-butanol at lower temperatures.[5]
Table 1: Experimental Solubility of 3,4,5-Trimethoxybenzaldehyde in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Solvent Type | Mole Fraction Solubility (x10³) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 288.1 |
| Cyclohexanone | Ketone | 205.9 |
| Tetrahydrofuran (THF) | Ether | 199.7 |
| 2-Butanone | Ketone | 148.5 |
| Acetone | Ketone | 143.2 |
| Ethyl Acetate | Ester | 118.9 |
| Methyl Acetate | Ester | 114.8 |
| Ethyl Formate | Ester | 108.7 |
| Acetonitrile | Polar Aprotic | 95.4 |
| n-Propanol | Alcohol | 48.9 |
| s-Butanol | Alcohol | 47.5 |
| Ethanol | Alcohol | 45.6 |
| Methanol | Alcohol | 43.1 |
| n-Butanol | Alcohol | 42.9 |
| i-Propanol | Alcohol | 37.8 |
| i-Butanol | Alcohol | 30.5 |
Data extracted and compiled from the Journal of Chemical & Engineering Data.[5]
This data suggests that 2,3,5-Trimethoxybenzaldehyde will likely exhibit high solubility in polar aprotic solvents like DMF and ketones, and moderate to good solubility in esters and ethers. Its solubility is expected to be lower in alcohols, particularly those with branched alkyl chains.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise solubility data for 2,3,5-Trimethoxybenzaldehyde, a robust experimental methodology is required. The gravimetric method is a reliable and widely used technique for determining the solid-liquid phase equilibrium solubility.[4][5]
Experimental Workflow Diagram
Caption: Gravimetric method for solubility determination.
Step-by-Step Methodology
-
Materials and Reagents:
-
2,3,5-Trimethoxybenzaldehyde (purity > 98%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or shaker
-
Analytical balance (readability ± 0.1 mg)
-
Glass vials with airtight seals
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum desiccator
-
-
Preparation of Saturated Solutions:
-
For each solvent, add an excess amount of 2,3,5-Trimethoxybenzaldehyde to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known mass of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 30 °C, etc.).
-
Stir the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate, which should be confirmed by taking measurements at different time points until the solubility value remains constant.
-
-
Sampling and Analysis:
-
After equilibration, stop the stirring and allow the solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.
-
Dispense the saturated solution into a pre-weighed container.
-
Record the total mass of the container and the saturated solution.
-
-
Gravimetric Determination:
-
Evaporate the solvent from the sampled solution. This can be achieved by placing the container in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Weigh the container with the dried solute residue.
-
-
Calculation of Solubility:
-
The mass of the solute is the final weight minus the weight of the empty container.
-
The mass of the solvent is the total mass of the solution minus the mass of the solute.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or as a mole fraction.
-
This self-validating protocol ensures accuracy by confirming equilibrium and using precise gravimetric measurements.
Factors Influencing Solubility: A Deeper Dive
Several factors beyond simple polarity will influence the solubility of 2,3,5-Trimethoxybenzaldehyde:
-
Solvent-Solute Interactions: The "like dissolves like" principle is a useful starting point. Solvents that can engage in dipole-dipole interactions with the aldehyde and methoxy groups will be effective. Aromatic solvents like toluene may also be effective due to π-π stacking interactions with the benzene ring.
-
Hydrogen Bonding: While 2,3,5-Trimethoxybenzaldehyde cannot act as a hydrogen bond donor, the carbonyl oxygen and methoxy oxygens can act as hydrogen bond acceptors.[2][3] Therefore, protic solvents like alcohols can solvate the molecule, although the nonpolar alkyl chains of the alcohols can reduce overall solubility, as seen in the data for 3,4,5-TMBA.[5]
-
Crystal Lattice Energy: The energy required to break the crystal lattice of solid 2,3,5-Trimethoxybenzaldehyde will impact its solubility. Isomeric differences in crystal packing can lead to significant differences in melting points and, consequently, solubility.
-
Temperature: As observed with its isomer, the solubility of 2,3,5-Trimethoxybenzaldehyde is expected to be an endothermic process, meaning solubility will increase with increasing temperature.[4] This is a critical parameter for designing crystallization processes.
Conclusion
While direct, published quantitative data on the solubility of 2,3,5-Trimethoxybenzaldehyde is scarce, a comprehensive understanding of its physicochemical properties and analysis of analogous compounds provides a strong predictive framework. The compound is anticipated to be highly soluble in polar aprotic solvents and moderately soluble in esters, ethers, and alcohols. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable and self-validating method for experimental determination. This foundational knowledge is essential for the effective use of 2,3,5-Trimethoxybenzaldehyde in research, development, and manufacturing.
References
-
Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]
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Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2010). Functional Groups in Organic Chemistry. Master Organic Chemistry. [Link]
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eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. eCampusOntario Pressbooks. [Link]
-
PubChem. 2,3,5-Trimethoxybenzaldehyde. PubChem. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Carl ROTH. [Link]
-
Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data, 66(10), 3845–3853. [Link]
-
University of Technology. (2021). Experimental No. (13) Aldehydes and ketones. University of Technology, Iraq. [Link]
-
MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]
-
Scribd. Organic Compound Identification Guide. Scribd. [Link]
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OpenOChem Learn. Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the ¹H NMR Spectral Analysis of 2,3,5-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of organic molecules. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2,3,5-trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemicals. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the spectral data. We will delve into the rationale behind sample preparation, the prediction of chemical shifts and coupling constants based on molecular structure, and a detailed interpretation of the resulting spectrum. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.
Introduction: The Significance of ¹H NMR in Characterizing 2,3,5-Trimethoxybenzaldehyde
2,3,5-Trimethoxybenzaldehyde (C₁₀H₁₂O₄, Molar Mass: 196.20 g/mol ) is a polysubstituted aromatic aldehyde whose utility in organic synthesis necessitates unambiguous structural confirmation. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule by mapping the chemical environment of each proton. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal offer crucial information about the electronic nature of the surrounding atoms, the number of neighboring protons, and the relative abundance of each type of proton, respectively. A thorough analysis of the ¹H NMR spectrum is therefore a critical quality control step to verify the identity and purity of 2,3,5-trimethoxybenzaldehyde before its use in further synthetic applications.
Experimental Protocol: Sample Preparation for High-Resolution ¹H NMR
The acquisition of a high-quality ¹H NMR spectrum is fundamentally dependent on meticulous sample preparation.[1][2] The following protocol outlines the best practices for preparing an analytical sample of 2,3,5-trimethoxybenzaldehyde.
Objective: To obtain a clear, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.
Materials:
-
2,3,5-Trimethoxybenzaldehyde (5-25 mg)[2]
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)[3]
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Analyte Weighing: Accurately weigh 5-25 mg of 2,3,5-trimethoxybenzaldehyde and transfer it to a clean, dry vial. The use of an appropriate amount of sample is crucial; too little will result in a poor signal-to-noise ratio, while an overly concentrated sample can lead to broadened signals.[2][4]
-
Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.[5] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Its residual proton signal appears as a singlet at approximately 7.26 ppm, which can serve as an internal reference.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte. Gently vortex the mixture until the solid is completely dissolved. Complete dissolution is critical for acquiring a high-resolution spectrum.[2]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1] The presence of suspended solids can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[1]
-
Sample Transfer and Labeling: The final volume in the NMR tube should be approximately 4-5 cm in height. Label the NMR tube clearly with a permanent marker.
Predicted ¹H NMR Spectrum and Data Analysis
As of the latest literature review, a publicly available, experimentally verified ¹H NMR spectrum for 2,3,5-trimethoxybenzaldehyde is not readily accessible. Therefore, this guide presents a predicted spectrum based on established principles of NMR theory, including the analysis of substituent effects on the chemical shifts of aromatic protons.
The structure of 2,3,5-trimethoxybenzaldehyde features an aldehyde group and three methoxy groups attached to a benzene ring. The aldehyde group is an electron-withdrawing group, which will deshield the protons on the aromatic ring, causing them to resonate at a higher chemical shift (downfield). Conversely, the methoxy groups are electron-donating groups, which will shield the aromatic protons, shifting their signals to a lower chemical shift (upfield). The interplay of these electronic effects, along with spin-spin coupling between adjacent protons, will determine the final appearance of the spectrum.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1 | ~10.3 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| 2 | ~7.1 | Doublet (d) | 1H | Aromatic proton (H-6) |
| 3 | ~6.7 | Doublet (d) | 1H | Aromatic proton (H-4) |
| 4 | ~3.9 | Singlet (s) | 3H | Methoxy protons (-OCH₃ at C5) |
| 5 | ~3.85 | Singlet (s) | 3H | Methoxy protons (-OCH₃ at C2) |
| 6 | ~3.8 | Singlet (s) | 3H | Methoxy protons (-OCH₃ at C3) |
Disclaimer: The chemical shifts and coupling constants provided are predicted values based on theoretical principles and data from similar compounds. Experimental verification is recommended for precise structural confirmation.
Detailed Signal Analysis
-
Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. It is expected to appear as a sharp singlet far downfield, typically in the range of 9-10 ppm.[7] In this substituted benzaldehyde, the electronic effects of the methoxy groups might slightly alter its precise position.
-
Aromatic Protons (~6.7 - 7.1 ppm): The two protons on the aromatic ring are not chemically equivalent and will appear as two distinct signals.
-
H-6 (~7.1 ppm): This proton is ortho to the electron-withdrawing aldehyde group and para to the electron-donating methoxy group at C-3. The deshielding effect of the aldehyde group is expected to dominate, placing this signal further downfield. It will appear as a doublet due to coupling with H-4.
-
H-4 (~6.7 ppm): This proton is ortho to the electron-donating methoxy group at C-5 and meta to the aldehyde group. The shielding effect of the ortho methoxy group will cause this proton to resonate at a higher field (more upfield) compared to H-6. It will also appear as a doublet due to coupling with H-6. The expected coupling constant (J) for this meta-coupling would be in the range of 2-3 Hz.
-
-
Methoxy Protons (~3.8 - 3.9 ppm): The three methoxy groups are in different chemical environments and are therefore expected to give rise to three separate singlets. Each singlet will integrate to three protons. The exact chemical shifts will be influenced by their position relative to the aldehyde group and the other methoxy groups.
Structural Confirmation and Purity Assessment
The predicted ¹H NMR spectrum provides a clear basis for the structural confirmation of 2,3,5-trimethoxybenzaldehyde. The key features to verify are:
-
The presence of the aldehyde singlet at a characteristic downfield position.
-
The presence of two distinct aromatic signals exhibiting a doublet-of-doublets pattern consistent with a 1,2,4,5-tetrasubstituted benzene ring.
-
The presence of three distinct methoxy singlets, each integrating to three protons.
-
The correct integration ratios of all signals, corresponding to the number of protons in each unique environment.
The absence of significant unassigned peaks would indicate a high degree of purity. Common impurities to look out for include residual solvents from the synthesis or purification process.[6][8]
Visualization of Molecular Structure and Proton Relationships
To better illustrate the relationships between the different protons in 2,3,5-trimethoxybenzaldehyde, the following diagrams are provided.
Figure 1: Molecular structure of 2,3,5-trimethoxybenzaldehyde with proton labeling.
Figure 2: Factors influencing the ¹H NMR spectrum of 2,3,5-trimethoxybenzaldehyde.
Conclusion
This technical guide has provided a comprehensive framework for the analysis of the ¹H NMR spectrum of 2,3,5-trimethoxybenzaldehyde. By combining theoretical predictions with established experimental protocols, researchers and drug development professionals can confidently approach the structural verification and purity assessment of this important chemical intermediate. The detailed breakdown of expected chemical shifts, multiplicities, and the underlying electronic effects serves as a valuable reference for interpreting experimental data. For absolute structural confirmation, it is always recommended to corroborate the predicted data with experimentally acquired spectra.
References
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PubChem. 2,3,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Infrared Spectrum of 2,3,5-Trimethoxybenzaldehyde
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,3,5-Trimethoxybenzaldehyde, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. As researchers and drug development professionals, understanding the structural nuances of such molecules is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for structural elucidation. Here, we move beyond a superficial peak-listing to a mechanistic interpretation of the spectrum, grounding our analysis in the principles of molecular vibrations and functional group chemistry.
Section 1: The Rationale of Infrared Spectroscopy in Structural Analysis
Infrared spectroscopy is predicated on the principle that molecular bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which is directly proportional to frequency. Each peak, or absorption band, in the spectrum corresponds to a specific type of bond vibration (e.g., stretching, bending).
The true power of IR spectroscopy lies in the concept of group frequencies. Most functional groups (e.g., C=O, O-H, C-H) produce characteristic absorption bands within a predictable range of the spectrum, regardless of the molecule's overall structure.[1] This allows us to dissect a complex spectrum and identify the constituent functional groups. For 2,3,5-Trimethoxybenzaldehyde, the key structural components we expect to identify are:
-
An Aromatic Aldehyde Group: This includes the carbonyl (C=O) bond and the unique aldehydic carbon-hydrogen (C-H) bond.
-
A Substituted Benzene Ring: This involves aromatic C-H bonds and the carbon-carbon (C=C) bonds within the ring.
-
Multiple Methoxy Ether Groups: These are characterized by their carbon-oxygen (C-O) and aliphatic carbon-hydrogen (C-H) bonds.
By systematically analyzing the spectrum, we can confirm the presence and electronic environment of each of these groups, thereby validating the molecule's identity.
Section 2: Deconstructing the Spectrum of 2,3,5-Trimethoxybenzaldehyde
The IR spectrum can be broadly divided into two main regions: the Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹) and the Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹). The former contains peaks that are highly characteristic of specific functional groups, while the latter contains a complex pattern of absorptions unique to the molecule as a whole.[2]
The Functional Group Region: Identifying the Core Components
A. C-H Stretching Vibrations (3100 cm⁻¹ - 2700 cm⁻¹)
This region is often the first point of inspection and provides a wealth of information.
-
Aromatic C-H Stretch (>3000 cm⁻¹): The presence of C-H bonds on the benzene ring will give rise to one or more sharp, medium-intensity peaks just above 3000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range.[3] Their appearance immediately confirms the aromatic nature of the compound.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): The three methoxy groups (-OCH₃) contain methyl groups with sp³-hybridized carbons. These C-H bonds absorb strongly just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[4] Methoxy compounds, in particular, often show a characteristic band between 2860–2800 cm⁻¹.[5]
-
Aldehydic C-H Stretch (2850 cm⁻¹ and 2750 cm⁻¹): The most definitive evidence for an aldehyde is the C-H stretching vibration of the aldehyde group itself. This typically appears as a pair of medium-intensity peaks, one near 2850 cm⁻¹ and a second, very characteristic peak near 2750 cm⁻¹.[6][7] The presence of the lower wavenumber peak is a strong indicator, helping to distinguish an aldehyde from other carbonyl-containing compounds.[8]
B. The Carbonyl (C=O) Stretch (~1700 cm⁻¹)
The C=O stretch is one of the most intense and recognizable absorptions in an IR spectrum.[9] For 2,3,5-Trimethoxybenzaldehyde, the aldehyde group is directly attached to the aromatic ring. This conjugation delocalizes the pi-electrons of the carbonyl bond, slightly weakening it and lowering its vibrational frequency. Therefore, we expect a very strong, sharp peak in the range of 1710-1685 cm⁻¹, which is characteristic of aromatic aldehydes.[6][7]
C. Aromatic C=C Stretching (1600 cm⁻¹ - 1450 cm⁻¹)
The benzene ring itself gives rise to a series of absorptions due to the stretching of its carbon-carbon double bonds. These peaks are typically found in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions and serve as another confirmation of the aromatic system.[3]
The Fingerprint Region: The Molecular Signature
This region, from 1500 cm⁻¹ to 500 cm⁻¹, contains a complex array of peaks resulting from bending vibrations and other skeletal vibrations involving the entire molecule. While assigning every peak is impractical, key features in this region provide powerful corroborating evidence.
-
C-O Ether Stretching (1300 cm⁻¹ - 1000 cm⁻¹): The spectrum of 2,3,5-Trimethoxybenzaldehyde will be dominated by strong C-O stretching bands. Aromatic ethers typically show two distinct, strong absorptions:
-
An asymmetric Aryl-O stretch around 1275-1200 cm⁻¹.
-
A symmetric O-CH₃ stretch around 1075-1020 cm⁻¹. The intensity and complexity of these bands are a direct consequence of the three methoxy groups present.
-
-
Aromatic C-H Out-of-Plane (OOP) Bending (900 cm⁻¹ - 675 cm⁻¹): The C-H bonds on the aromatic ring can also bend out of the plane of the ring. The pattern of these absorptions is highly diagnostic of the ring's substitution pattern.[10] For a 1,2,3,5-tetrasubstituted benzene ring, a specific pattern of absorptions in this region provides the final piece of structural confirmation, acting as a unique molecular fingerprint.
Section 3: Data Summary and Experimental Protocol
Summary of Expected IR Absorptions
The following table summarizes the key vibrational frequencies expected in the IR spectrum of 2,3,5-Trimethoxybenzaldehyde.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment & Functional Group |
| 3100 - 3010 | Medium, Sharp | Aromatic C-H Stretch (Benzene Ring) |
| 2980 - 2840 | Strong, Sharp | Aliphatic C-H Stretch (Methoxy -CH₃ groups) |
| ~2850 and ~2750 | Medium, Sharp | Aldehydic C-H Stretch (Fermi Doublet) |
| 1705 - 1685 | Very Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |
| 1275 - 1200 | Very Strong | Asymmetric Aryl-O-C Stretch (Methoxy Ether) |
| 1075 - 1020 | Strong | Symmetric C-O-CH₃ Stretch (Methoxy Ether) |
| 900 - 700 | Medium to Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the standard procedure for analyzing a solid sample like 2,3,5-Trimethoxybenzaldehyde using the Potassium Bromide (KBr) disk method. This technique is well-suited for solid methoxy compounds.[5]
Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample.
Materials:
-
2,3,5-Trimethoxybenzaldehyde (solid)
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Methodology:
-
Drying: Gently dry the KBR powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This is critical to remove adsorbed water, which has a strong, broad IR absorption that can obscure key spectral features.
-
Sample Preparation: Place approximately 1-2 mg of the 2,3,5-Trimethoxybenzaldehyde sample and ~100 mg of the dry KBr powder into the agate mortar.
-
Grinding: Gently but thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.
-
Pellet Formation: Transfer a portion of the powder into the collar of the hydraulic press die. Distribute it evenly.
-
Pressing: Place the anvil in the die and apply pressure (typically 7-10 tons) for several minutes. The pressure will cause the KBr to flow and form a transparent or translucent disk, with the sample uniformly dispersed within it.
-
Spectrum Acquisition: Carefully remove the KBr disk from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and H₂O vapor.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum (e.g., baseline correction, smoothing if necessary) using the spectrometer's software.
Section 4: Visualization of Structure and Workflow
Visual aids are indispensable for correlating molecular structure with spectral data.
Caption: Molecular structure of 2,3,5-Trimethoxybenzaldehyde with key functional groups.
Caption: Workflow for the acquisition and interpretation of an IR spectrum.
Section 5: Conclusion
The infrared spectrum of 2,3,5-Trimethoxybenzaldehyde is a rich tapestry of information that, when interpreted systematically, provides unambiguous confirmation of its molecular structure. The definitive presence of the aldehydic C-H and conjugated C=O stretches, combined with the characteristic absorptions of the aromatic ring and the strong, complex bands of the three methoxy groups, creates a unique spectral signature. This guide has outlined the causal links between structure and spectral features, providing the necessary framework for researchers to confidently use IR spectroscopy as a primary tool for structural validation in their development workflows.
References
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3,5-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 2,3,5-Trimethoxybenzaldehyde and the Role of Mass Spectrometry
2,3,5-Trimethoxybenzaldehyde is an aromatic aldehyde, a class of organic compounds that are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The precise substitution pattern of the methoxy groups on the benzene ring profoundly influences the molecule's chemical reactivity and biological activity. Therefore, unambiguous structural characterization is paramount.
Mass spectrometry, particularly with electron ionization (EI), is a cornerstone analytical technique for the structural elucidation of volatile and semi-volatile organic compounds. By bombarding a molecule with high-energy electrons, a molecular ion is formed, which then undergoes a series of predictable fragmentation events. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing invaluable information about the molecule's mass and structure.
This guide will dissect the anticipated fragmentation cascade of 2,3,5-trimethoxybenzaldehyde, offering a logical framework for interpreting its mass spectrum.
Predicted Electron Ionization Fragmentation Pathway of 2,3,5-Trimethoxybenzaldehyde
The fragmentation of 2,3,5-trimethoxybenzaldehyde under electron ionization is expected to be driven by the presence of the aldehyde and methoxy functional groups on the aromatic ring. The molecular formula of 2,3,5-trimethoxybenzaldehyde is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol .[1][2] The initial event is the removal of an electron to form the molecular ion (M⁺•) at an m/z of 196.
The subsequent fragmentation is predicted to proceed through several key pathways, as detailed below. This prediction is based on the well-documented fragmentation of benzaldehyde and the observed fragmentation of isomeric trimethoxybenzaldehydes.[3][4]
Initial Fragmentation of the Molecular Ion (m/z 196)
The molecular ion of 2,3,5-trimethoxybenzaldehyde is the radical cation [C₁₀H₁₂O₄]⁺•. From this parent ion, several primary fragmentation routes are anticipated:
-
Loss of a Hydrogen Radical (•H): A common fragmentation pathway for aromatic aldehydes is the loss of the aldehydic hydrogen, leading to the formation of a stable acylium ion. This results in the [M-1]⁺ ion at m/z 195 . This ion is often a prominent peak in the spectra of benzaldehydes.[3]
-
Loss of a Methyl Radical (•CH₃): The methoxy groups are susceptible to α-cleavage, resulting in the loss of a methyl radical. This leads to the formation of the [M-15]⁺ ion at m/z 181 . Given the presence of three methoxy groups, this is expected to be a significant fragmentation pathway. The fragmentation of the isomeric 2,3,4-trimethoxybenzaldehyde shows a prominent peak at m/z 181.[4]
-
Loss of Formaldehyde (CH₂O): The elimination of a neutral formaldehyde molecule from a methoxy group can also occur, resulting in an [M-30]⁺• ion at m/z 166 .
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond of a methoxy group can lead to the loss of a methoxy radical, producing the [M-31]⁺ ion at m/z 165 .
Secondary and Subsequent Fragmentation
The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions that are characteristic of the trimethoxybenzoyl moiety.
-
From the [M-15]⁺ ion (m/z 181):
-
Loss of Carbon Monoxide (CO): The acylium ion can lose a neutral CO molecule, a characteristic fragmentation of benzoyl compounds. This would result in an ion at m/z 153 ([C₈H₉O₃]⁺).
-
Sequential Loss of Methyl Radicals: Further loss of methyl radicals from the remaining methoxy groups can occur. For instance, the loss of another •CH₃ would lead to an ion at m/z 166 .
-
-
From the [M-1]⁺ ion (m/z 195):
-
Loss of Carbon Monoxide (CO): Decarbonylation of the acylium ion at m/z 195 would lead to the formation of the trimethoxyphenyl cation at m/z 167 ([C₉H₁₁O₃]⁺).
-
The fragmentation pattern is a competitive process, and the relative abundance of each fragment ion will depend on its stability.
Summary of Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions for 2,3,5-trimethoxybenzaldehyde in an EI mass spectrum.
| m/z | Predicted Ion Structure | Neutral Loss | Notes |
| 196 | [C₁₀H₁₂O₄]⁺• | - | Molecular Ion (M⁺•) |
| 195 | [C₁₀H₁₁O₄]⁺ | •H | Loss of aldehydic hydrogen |
| 181 | [C₉H₉O₄]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group |
| 167 | [C₉H₁₁O₃]⁺ | CO from m/z 195 | Loss of carbon monoxide from the [M-1]⁺ ion |
| 166 | [C₉H₁₀O₃]⁺• | CH₂O | Loss of formaldehyde from a methoxy group |
| 165 | [C₉H₉O₃]⁺ | •OCH₃ | Loss of a methoxy radical |
| 153 | [C₈H₉O₃]⁺ | CO from m/z 181 | Loss of carbon monoxide from the [M-15]⁺ ion |
| 138 | [C₈H₆O₃]⁺• | CH₂O from m/z 166 | Further loss of formaldehyde |
| 125 | [C₇H₅O₃]⁺ | CO from m/z 153 | Further decarbonylation |
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted major fragmentation pathways of 2,3,5-trimethoxybenzaldehyde.
Caption: Predicted EI fragmentation of 2,3,5-Trimethoxybenzaldehyde.
Experimental Protocol for Mass Spectrometry Analysis
To acquire an electron ionization mass spectrum of 2,3,5-trimethoxybenzaldehyde, a standard gas chromatography-mass spectrometry (GC-MS) system is recommended.
5.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2,3,5-trimethoxybenzaldehyde in a high-purity volatile solvent such as methanol or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
5.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar or medium-polarity column is suitable, for example, an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
5.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of 2,3,5-trimethoxybenzaldehyde.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide and with library spectra of its isomers.
Conclusion
The electron ionization mass spectrum of 2,3,5-trimethoxybenzaldehyde is predicted to be characterized by a discernible molecular ion at m/z 196, followed by a series of characteristic fragmentation events. The most significant of these are the loss of a hydrogen radical to form a stable acylium ion at m/z 195, and the loss of a methyl radical from a methoxy group to yield an ion at m/z 181. Subsequent losses of carbon monoxide and further methyl radicals will produce a rich fragmentation pattern that is highly informative for its structural confirmation. This in-depth guide provides a robust predictive framework for the analysis of 2,3,5-trimethoxybenzaldehyde and related substituted aromatic aldehydes, serving as a valuable tool for researchers in the chemical and pharmaceutical sciences.
References
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH (Digital Access to Scholarship at Harvard). Retrieved from [Link]
- Filges, U., & Grützmacher, H. F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673-680.
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Chemistry LibreTexts. (2024). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2013). What is the substituent on this benzaldehyde? (MS attached). Retrieved from [Link]
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A Technical Guide to 2,3,5-Trimethoxybenzaldehyde: Synthesis, Characterization, and Comparative Analysis with Naturally Occurring Isomers
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Natural Occurrence
In the vast and intricate world of natural products, the substitution patterns of aromatic compounds play a pivotal role in their biological activity and function. This guide delves into the specifics of 2,3,5-trimethoxybenzaldehyde, a member of the trimethoxybenzaldehyde family. A thorough investigation of scientific literature and chemical databases reveals a significant finding: 2,3,5-trimethoxybenzaldehyde is not currently recognized as a naturally occurring compound. While its isomers, such as 2,4,5- and 3,4,5-trimethoxybenzaldehyde, have been identified in various plant species, the 2,3,5-substitution pattern appears to be a product of synthetic chemistry.
This guide, therefore, pivots from an exploration of natural sources to a comprehensive technical overview of this synthetic molecule. We will explore its chemical synthesis, spectroscopic identity, and provide a comparative context by examining its naturally occurring structural isomers. This approach is designed to offer researchers and drug development professionals a foundational understanding of 2,3,5-trimethoxybenzaldehyde, fostering insights into its potential applications and the unique chemical space it occupies.
Section 1: The Synthetic Landscape of 2,3,5-Trimethoxybenzaldehyde
As a synthetic compound, the creation of 2,3,5-trimethoxybenzaldehyde relies on well-established organic chemistry principles. The primary route to this molecule involves the strategic functionalization of a benzene ring with methoxy and aldehyde groups at the desired positions.
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic approach to 2,3,5-trimethoxybenzaldehyde would involve the formylation of 1,2,4-trimethoxybenzene. This precursor, while not as common as other trimethoxybenzene isomers, is commercially available. The key transformation is the introduction of a formyl group (-CHO) onto the aromatic ring.
Synthetic Protocol: The Vilsmeier-Haack Reaction
A standard and effective method for the formylation of electron-rich aromatic rings like 1,2,4-trimethoxybenzene is the Vilsmeier-Haack reaction.
Reaction Principle: The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a mixture of a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the aldehyde.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The reaction is exothermic and should be maintained at a low temperature.
-
Aromatic Substrate Addition: To the freshly prepared Vilsmeier reagent, add 1,2,4-trimethoxybenzene dropwise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, the reaction mixture is typically heated to a moderate temperature (e.g., 60-80°C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Hydrolysis: The reaction mixture is then cooled and carefully poured onto crushed ice, followed by the addition of a base (e.g., sodium hydroxide solution) to neutralize the acid and hydrolyze the intermediate iminium salt.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 2,3,5-trimethoxybenzaldehyde.
Diagram of the Vilsmeier-Haack Synthesis of 2,3,5-Trimethoxybenzaldehyde
Caption: Synthetic pathway for 2,3,5-Trimethoxybenzaldehyde.
Section 2: Physicochemical and Spectroscopic Characterization
Accurate characterization is crucial for the identification and quality control of any synthetic compound. The following table summarizes the key properties of 2,3,5-trimethoxybenzaldehyde.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| CAS Number | 5556-84-3 | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like chloroform, ethyl acetate. |
Spectroscopic Data
Spectroscopic techniques are indispensable for confirming the structure of 2,3,5-trimethoxybenzaldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically δ 9.5-10.5 ppm), two aromatic protons with different chemical shifts and coupling patterns, and three sharp singlets for the methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around δ 190 ppm), signals for the aromatic carbons (some oxygenated and some not), and signals for the three methoxy carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the aldehyde group (typically around 1680-1700 cm⁻¹). Bands corresponding to C-O stretching of the methoxy groups and C-H stretching of the aromatic ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 196.20). Fragmentation patterns would likely involve the loss of the formyl group or methyl groups.
Section 3: A Comparative Look at Naturally Occurring Trimethoxybenzaldehyde Isomers
To fully appreciate the chemical context of 2,3,5-trimethoxybenzaldehyde, it is instructive to compare it with its naturally occurring isomers.
| Isomer | Natural Sources | Notes on Biosynthesis and Biological Activity |
| 2,3,4-Trimethoxybenzaldehyde | Found in the essential oils of certain plants. | An important intermediate in the synthesis of pharmaceuticals.[2] Possesses a pleasant aromatic profile, suggesting applications in the fragrance industry. |
| 2,4,5-Trimethoxybenzaldehyde (Asarone aldehyde) | Reported in plants such as Alpinia flabellata and Mosla scabra.[3] | Known for its various biological activities and is a key component in some traditional medicines. |
| 3,4,5-Trimethoxybenzaldehyde | Can be synthesized from naturally derived precursors like vanillin.[4] | A crucial intermediate in the synthesis of the antibacterial drug trimethoprim and other pharmaceuticals.[4] |
Diagram of Trimethoxybenzaldehyde Isomers
Caption: Structures of trimethoxybenzaldehyde isomers.
Section 4: Future Directions and Research Opportunities
The absence of 2,3,5-trimethoxybenzaldehyde in nature does not diminish its potential scientific value. As a synthetic molecule, it offers a unique scaffold for the design of novel bioactive compounds. Researchers in drug discovery can utilize this compound as a building block to create libraries of new molecules for screening against various therapeutic targets. The distinct electronic and steric properties conferred by the 2,3,5-substitution pattern may lead to compounds with novel pharmacological profiles compared to their naturally occurring counterparts.
Conclusion
This technical guide has established that 2,3,5-trimethoxybenzaldehyde is a synthetic compound, with no current evidence of its natural occurrence. By providing a detailed synthetic protocol, characterization data, and a comparative analysis with its natural isomers, this document serves as a valuable resource for scientists. The exploration of this and other synthetic aromatic aldehydes will undoubtedly continue to enrich the field of medicinal chemistry and drug development.
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A Guide to the Synthesis of Polysubstituted Benzaldehydes: From Historical Cornerstones to Modern Innovations
Introduction: The Enduring Importance of the Formyl Group
Polysubstituted benzaldehydes are not merely simple aromatic compounds; they are pivotal intermediates in the synthesis of a vast array of complex molecules that are fundamental to modern life. From pharmaceuticals and agrochemicals to dyes, perfumes, and advanced materials, the strategic introduction of a formyl group onto a benzene ring is a critical step that unlocks immense synthetic possibilities.[1][2][3] The reactivity of the aldehyde functional group makes it a versatile handle for subsequent chemical transformations, including oxidations, reductions, condensations, and carbon-carbon bond-forming reactions.
This technical guide provides a comprehensive overview of the key historical and contemporary methods for synthesizing these valuable building blocks. We will delve into the mechanistic underpinnings of each reaction, offering insights into the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, providing not only the theoretical framework but also practical, field-proven protocols and comparative data to inform synthetic strategy.
I. Direct Formylation of Aromatic Rings: Electrophilic Aromatic Substitution
The most direct approach to synthesizing benzaldehydes involves the introduction of a formyl group onto a pre-existing aromatic ring via electrophilic aromatic substitution (EAS). The feasibility and regioselectivity of these reactions are heavily influenced by the electronic nature of the substituents already present on the ring. Electron-rich arenes, such as phenols and anilines, are generally the best substrates for these methods.
The Vilsmeier-Haack Reaction: Formylation with a Potent Electrophile
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The core of this reaction is the in-situ generation of a potent electrophile, the chloroiminium ion, commonly known as the "Vilsmeier reagent."
Causality of Reagent Choice: The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating/activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][6] DMF serves as the source of the formyl group. POCl₃ is highly effective because it readily activates the carbonyl oxygen of DMF, facilitating the formation of the highly electrophilic Vilsmeier reagent. This reagent is significantly more reactive than what could be achieved with formyl chloride itself, which is inherently unstable.
Mechanism of Action: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[4]
-
Electrophilic Attack and Hydrolysis: The electron-rich arene attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[4][7]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Workflow for the Vilsmeier-Haack formylation of an electron-rich arene.
Experimental Protocol: Synthesis of 9-Anthracenecarboxaldehyde [7]
-
Apparatus: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Reagent Preparation: In the flask, place 21.0 g (0.118 mole) of anthracene and 100 mL of o-dichlorobenzene.
-
Vilsmeier Reagent Formation: In the dropping funnel, place a solution of 25.0 g (0.163 mole) of phosphorus oxychloride and 40 mL of N-methylformanilide.
-
Reaction: Add the phosphorus oxychloride solution dropwise to the stirred anthracene suspension over 30 minutes. The reaction is exothermic, and the temperature should be maintained at 20-25°C with occasional cooling.
-
Heating: After the addition is complete, heat the mixture to 90-95°C and maintain this temperature for 1 hour.
-
Quenching & Hydrolysis: Cool the reaction mixture to room temperature and pour it into 500 mL of water. Stir the mixture for several hours to hydrolyze the intermediate.
-
Workup: Separate the o-dichlorobenzene layer. Extract the aqueous layer with two 50-mL portions of o-dichlorobenzene.
-
Purification: Combine the organic layers, wash with dilute sodium carbonate solution, and then with water. Dry the solution over anhydrous magnesium sulfate. Remove the solvent by vacuum distillation. Recrystallize the crude product from glacial acetic acid.
-
Yield: Expected yield is approximately 80-85% of 9-anthracenecarboxaldehyde.
The Gattermann & Gattermann-Koch Reactions: Formylation with CO and HCN Derivatives
The Gattermann reaction and its variant, the Gattermann-Koch reaction, are classic methods for formylating aromatic compounds.[8] They represent some of the earliest examples of electrophilic formylation.
-
Gattermann Reaction: This method uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9] Due to the high toxicity of HCN, a modification by Adams using zinc cyanide (Zn(CN)₂) is often preferred, which generates HCN in situ. This reaction is particularly effective for phenols, phenolic ethers, and electron-rich heterocycles.[9]
-
Gattermann-Koch Reaction: This variant is specifically for benzene and its alkylated derivatives. It employs carbon monoxide (CO) and HCl under pressure with a catalyst mixture of AlCl₃ and cuprous chloride (CuCl).[10][11][12] The CuCl is believed to act as a co-catalyst or carrier for the CO.[12] A key limitation is that this reaction is not applicable to phenols or phenolic ethers, as the catalyst complex can be deactivated.[10]
Mechanism of Action: In both reactions, a highly reactive electrophilic species is generated. For the Gattermann reaction, it is a formimidoyl cation or a related species. In the Gattermann-Koch reaction, the electrophile is believed to be the formyl cation, [HCO]⁺, which is generated from CO, HCl, and the catalyst system.[11][12] This electrophile then attacks the aromatic ring in a typical EAS fashion.
Diagram: Gattermann-Koch Electrophile Generation
Caption: Simplified generation of the electrophile in the Gattermann-Koch reaction.
The Duff Reaction: Ortho-Formylation of Phenols
The Duff reaction is a specific method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent.[13][14] The reaction is typically carried out in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid, followed by acidic hydrolysis.[13][15]
Causality of Reagent Choice: HMTA serves as a convenient and less hazardous source of an electrophilic formaldehyde equivalent. The reaction's high ortho-selectivity is a key feature, often attributed to the coordination of the phenolic hydroxyl group to the intermediate species, directing the electrophilic attack to the adjacent position. While yields are often modest (15-20%), the simplicity and selectivity of the procedure make it a useful tool.[14] Modifications using strong acids like trifluoroacetic acid as the solvent have been shown to improve yields and broaden the scope to include less reactive phenols.[13][16]
The Reimer-Tiemann Reaction: Ortho-Formylation via Dichlorocarbene
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[1][3] It involves treating a phenol with chloroform (CHCl₃) in a strong basic solution, typically aqueous sodium hydroxide.[17][18]
Mechanism of Action: The key insight into this reaction is that it does not proceed via a simple formyl cation. Instead, the strong base deprotonates chloroform to form the trichloromethyl anion (:CCl₃⁻), which then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[17] The phenoxide ion, also formed under the basic conditions, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the final o-hydroxybenzaldehyde.[17] The reaction's strong preference for the ortho position is a defining characteristic.[1]
II. Synthesis from Pre-functionalized Aromatics
An alternative strategy to direct formylation is to start with an aromatic ring that already bears a functional group at the desired position and convert it into an aldehyde.
Oxidation of Substituted Toluenes
The oxidation of a methyl group on a polysubstituted toluene is a common and industrially important route to benzaldehydes. The primary challenge is to control the oxidation to stop at the aldehyde stage without proceeding to the more thermodynamically stable carboxylic acid.
-
Etard Reaction: This classic method uses chromyl chloride (CrO₂Cl₂) to oxidize a methylarene.[19][20] The reaction proceeds through the formation of an "Etard complex," which precipitates and can be isolated. Hydrolysis of this complex then liberates the aldehyde. This intermediate step is crucial for preventing over-oxidation.
-
Catalytic Oxidation: Modern methods often employ more environmentally benign oxidants like H₂O₂ or even air (O₂) in the presence of transition metal catalysts.[21][22] For instance, molybdenum- or vanadium-based catalysts have been shown to facilitate the selective oxidation of toluene to benzaldehyde.[21][22] Selectivity can be tuned by adjusting reaction parameters such as catalyst loading, temperature, and reaction time.[21][23]
Table 1: Comparison of Toluene Oxidation Methods
| Method | Oxidant/Catalyst | Typical Substrates | Key Advantages | Key Limitations |
| Etard Reaction | CrO₂Cl₂ | Alkylbenzenes | Good for stopping at the aldehyde stage | Stoichiometric use of toxic chromium reagent |
| Catalytic Oxidation | H₂O₂ / Mo or V catalysts | Toluene derivatives | "Green" oxidant (H₂O₂), catalytic | Can be difficult to prevent over-oxidation |
| Catalytic Air Oxidation | Air (O₂) / Co, Mn, Br catalysts | Toluene derivatives | Inexpensive oxidant (air), suitable for industrial scale | Often requires higher temperatures/pressures; selectivity can be an issue |
Reduction of Benzoic Acid Derivatives
The partial reduction of carboxylic acid derivatives, particularly benzoyl chlorides, is a highly effective laboratory-scale method for preparing benzaldehydes.
-
Rosenmund Reduction: This is the catalytic hydrogenation of a benzoyl chloride to a benzaldehyde.[24][25][26] The key to the reaction's success is the use of a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄), often with an additive like quinoline-sulfur.[20][24][26]
Causality of Catalyst Choice: A standard palladium catalyst would readily reduce the acyl chloride all the way to the corresponding alcohol. The barium sulfate provides a large surface area for the palladium, but more importantly, the catalyst is intentionally deactivated or "poisoned." This reduces its activity just enough to stop the reduction at the aldehyde stage, preventing further reduction to the alcohol.[24][26]
Experimental Protocol: Rosenmund Reduction of Benzoyl Chloride [24][27]
-
Apparatus: A flask equipped with a reflux condenser and a gas inlet tube for bubbling hydrogen gas.
-
Catalyst Preparation: Prepare the Rosenmund catalyst (palladium on barium sulfate).
-
Reaction Setup: Dissolve benzoyl chloride in an inert solvent (e.g., xylene or toluene) in the reaction flask and add the catalyst.
-
Hydrogenation: Heat the mixture to reflux and bubble hydrogen gas through the solution. The reaction progress can be monitored by observing the cessation of HCl evolution (tested by holding a moist pH paper at the condenser outlet).
-
Workup: Once the reaction is complete, cool the mixture and filter off the catalyst.
-
Purification: Remove the solvent from the filtrate by distillation. The resulting benzaldehyde can be further purified by vacuum distillation.
The Sommelet Reaction: From Benzyl Halides
The Sommelet reaction provides a route to aromatic aldehydes from the corresponding benzyl halides.[28][29] The benzyl halide is first treated with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt.[30][31] This salt is then hydrolyzed under acidic conditions (often in aqueous ethanol or acetic acid) to yield the aldehyde.[30][32] The reaction is formally an oxidation of the benzylic carbon.
III. Modern Approaches: The Rise of Transition Metal Catalysis
While the historical methods remain valuable, modern organic synthesis has increasingly turned to transition-metal-catalyzed reactions for their efficiency, mild conditions, and broad functional group tolerance.[33]
Palladium-Catalyzed Formylation of Aryl Halides: A significant advancement is the direct formylation of aryl halides (bromides, iodides) and triflates.[34] These methods typically use a palladium catalyst, a suitable ligand, and a formyl group source.
-
Using Syngas (CO/H₂): One approach involves the use of synthesis gas (a mixture of carbon monoxide and hydrogen).[35] The palladium catalyst facilitates the oxidative addition into the aryl halide bond, followed by CO insertion and subsequent reductive elimination with a hydride source to yield the aldehyde.
-
Using Formate Salts or Isocyanides: Alternative formyl sources that avoid the need for high-pressure gas handling have been developed. For example, palladium-catalyzed reactions using formate salts or isocyanides in the presence of a hydride donor (like a silane) can efficiently produce benzaldehydes under milder conditions.[2][36][37] These methods offer excellent functional group tolerance, making them suitable for complex molecule synthesis.[2][37]
Table 2: Comparison of Historical vs. Modern Formylation Methods
| Feature | Historical Methods (e.g., Gattermann, Reimer-Tiemann) | Modern Pd-Catalyzed Methods |
| Substrate Scope | Generally limited to electron-rich arenes | Broad; includes electron-neutral and electron-poor aryl halides/triflates |
| Reaction Conditions | Often harsh (strong acids, high temps, toxic reagents) | Generally mild (lower temps, neutral pH) |
| Functional Group Tolerance | Poor to moderate | Excellent |
| Key Advantage | Well-established, inexpensive reagents | High efficiency, predictability, and broad applicability |
| Key Disadvantage | Limited scope, harsh conditions | Cost of catalyst and ligands, sensitivity to air/moisture |
Conclusion and Future Outlook
The synthesis of polysubstituted benzaldehydes has evolved from a collection of classic, named reactions developed over a century ago to a sophisticated field dominated by the precision of transition metal catalysis. While historical methods like the Vilsmeier-Haack and Rosenmund reactions remain indispensable tools in the synthetic chemist's arsenal, modern palladium-catalyzed approaches offer unparalleled scope and mildness.[38][39]
The future of this field will likely focus on further enhancing the sustainability and efficiency of these transformations. The development of catalysts based on more abundant and less toxic first-row transition metals (e.g., iron, copper, nickel) to replace precious metals like palladium is a major area of research. Furthermore, the use of biocatalysis and photoredox catalysis to achieve formylations under even milder and more selective conditions represents an exciting frontier, promising to deliver these crucial building blocks with greater precision and a smaller environmental footprint.
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biological activities of 2,3,5-Trimethoxybenzaldehyde derivatives
An In-Depth Technical Guide to the Biological Activities of Trimethoxybenzaldehyde Derivatives
Executive Summary
The trimethoxybenzaldehyde (TMB) scaffold, a polysubstituted aromatic aldehyde, represents a cornerstone in medicinal chemistry and drug development. Its unique substitution pattern, featuring three methoxy groups on a benzaldehyde ring, provides a versatile platform for synthesizing a wide array of bioactive compounds. The specific positioning of these methoxy groups (e.g., 2,3,5-, 2,4,5-, 3,4,5-) critically influences the molecule's electronic and steric properties, thereby dictating its pharmacological profile. This guide offers a comprehensive exploration of the diverse biological activities exhibited by 2,3,5-trimethoxybenzaldehyde and its structural isomers, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the molecular mechanisms, structure-activity relationships, and key experimental protocols that underpin their therapeutic potential, providing researchers and drug development professionals with a foundational understanding of this promising class of compounds.
The Trimethoxybenzaldehyde Core: A Privileged Scaffold in Drug Discovery
Trimethoxybenzaldehydes are valuable intermediates in the synthesis of numerous natural products and pharmacologically active agents, including alkaloids, lignans, and stilbenoids.[1] The methoxy groups (–OCH₃) are electron-donating, which enhances the reactivity of the aromatic ring and allows for a variety of chemical modifications. The aldehyde functional group serves as a reactive handle for classic organic reactions such as Claisen-Schmidt condensations (to form chalcones), Wittig reactions (to form stilbenes), and reductive aminations, enabling the construction of complex molecular architectures.[1][2] This chemical tractability makes the TMB core a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.
The isomers of TMB, including 2,3,4-, 2,4,5-, 3,4,5-, and 2,4,6-trimethoxybenzaldehyde, are often studied in parallel to elucidate how the substitution pattern affects biological activity.[3][4] This comparative approach is crucial for understanding structure-activity relationships (SAR) and optimizing lead compounds.
Anticancer Activity: Targeting the Microtubule Cytoskeleton
A predominant and extensively studied biological activity of TMB derivatives is their potent anticancer effect, which is often mediated by the disruption of microtubule dynamics.
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α,β-tubulin heterodimers and are essential components of the mitotic spindle, which segregates chromosomes during cell division.[5] Their central role in mitosis makes them a prime target for anticancer agents.[6] Many TMB derivatives, particularly those containing a 3,4,5-trimethoxyphenyl or 3,4,5-trimethoxybenzoyl moiety, function as potent inhibitors of tubulin polymerization.[6][7]
These agents bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo programmed cell death (apoptosis).[6][7]
Several classes of compounds derived from TMB have demonstrated this mechanism:
-
Benzo[b]thiophenes: A series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been shown to be potent inhibitors of tubulin polymerization and exhibit strong antiproliferative activity.[6][7]
-
Benzophenones: Novel 2-amino-3,4,5-trimethoxybenzophenone analogues are highly effective tubulin polymerization inhibitors that target the colchicine binding site.[8]
-
Chalcones: The 2′-hydroxy-2,3,5′-trimethoxychalcone scaffold has been incorporated into polymeric micelles for targeted cancer therapy, inducing apoptosis.[9]
Induction of Apoptosis: The Intrinsic Pathway
The G2/M cell cycle arrest triggered by tubulin depolymerization is a potent signal for apoptosis. The mechanism often involves the intrinsic (mitochondrial) pathway.
-
Key Molecular Events:
-
Bcl-2 Family Regulation: The treatment of cancer cells with TMB derivatives leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5][10]
-
Mitochondrial Disruption: The increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[9]
-
Caspase Activation: Cytochrome c activates a cascade of cysteine proteases known as caspases, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3.[11]
-
Cell Death: Activated caspase-3 cleaves critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
-
The diagram below illustrates this proposed apoptotic pathway.
Caption: Proposed apoptotic pathway induced by TMB derivatives.
Data Summary: In Vitro Cytotoxicity
The cytotoxic potential of TMB derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Benzophenones | 2-amino-3,4,5-trimethoxybenzophenone analogue | Various human cancer lines | 7 - 16 | [8] |
| Trimethoxyphenyl Analogues | Imidazolone derivative (Compound 9) | HepG2 (Hepatocellular Carcinoma) | 1380 (1.38 µM) | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, crucial for determining the IC₅₀ values of potential anticancer compounds.[12]
Causality: The assay is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the TMB derivative (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity
Various TMB isomers and their derivatives have demonstrated significant antimicrobial properties, particularly against fungal pathogens.
Antifungal Activity: Focus on Candida albicans
Candida albicans is an opportunistic fungal pathogen that can cause serious infections, especially in immunocompromised individuals. A key aspect of its pathogenicity is its ability to switch from a yeast-like form to a filamentous hyphal form, which is crucial for tissue invasion and biofilm formation.[3]
Mechanism of Action: Several TMB isomers have been shown to inhibit key virulence factors in C. albicans:
-
Inhibition of Morphogenesis: They prevent the yeast-to-hypha transition, a critical step for virulence.[4]
-
Inhibition of Adhesion and Biofilm Formation: The compounds significantly reduce the ability of Candida to adhere to surfaces and form biofilms, which are protective communities that are often resistant to antifungal drugs.[4]
Importantly, these compounds often exhibit low toxicity to human erythrocytes at their minimum inhibitory concentrations, suggesting a favorable therapeutic window.[4]
Data Summary: Antifungal Potency
The antifungal activity is measured by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
| Compound | Test Organism | MIC (mg/mL) | MFC (mg/mL) | Reference |
| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1.0 | 8.0 | [13] |
| 2,3,4-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1.0 | 2.0 | [13] |
| 3,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1.0 | 4.0 | [13] |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 0.25 | 0.5 | [3][13] |
Insight: The data clearly shows that the substitution pattern dramatically impacts antifungal potency. The 2,4,6-isomer is significantly more active than the other isomers against C. albicans.
Antibacterial Activity
While less studied for the 2,3,5-isomer, broader research on benzaldehydes indicates potential antibacterial activity. For example, 3,4,5-Trimethoxybenzaldehyde has shown inhibitory effects against Escherichia coli.[13] The mechanism often involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[14]
Anti-inflammatory and Antioxidant Properties
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of the inflammatory response.
Mechanism of Action: A series of N-(2-(3,4,5-trimethoxybenzyl)-benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated as selective COX-2 inhibitors. Several of these compounds exhibited potent in vitro COX-2 inhibition and significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with better gastric tolerance than the standard NSAID ibuprofen.[15] This suggests that the TMB scaffold can be used to develop novel anti-inflammatory agents with potentially fewer gastrointestinal side effects.
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and disease. Phenolic compounds, including benzaldehyde derivatives, are known for their antioxidant properties.[16]
Mechanism of Action: The antioxidant activity of TMB derivatives is attributed to their ability to scavenge free radicals. The methoxy groups on the benzene ring donate electrons, stabilizing the radical species and terminating the oxidative chain reaction. While specific studies on the 2,3,5-isomer are limited, related structures have been shown to be effective antioxidants.[17][18]
Conclusion and Future Directions
The trimethoxybenzaldehyde scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives based on this core, particularly the 3,4,5- and 2,4,6-isomers, have demonstrated potent biological activities. The primary strengths lie in their anticancer effects via tubulin polymerization inhibition and their antifungal properties against Candida albicans. Furthermore, emerging evidence highlights their potential as selective COX-2 inhibitors for anti-inflammatory applications.
Future research should focus on:
-
Systematic SAR Studies: A comprehensive evaluation of a wider range of 2,3,5-TMB derivatives is needed to fully understand its potential and compare it directly with other isomers.
-
In Vivo Efficacy and Toxicology: Promising in vitro candidates must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism Elucidation: Deeper investigation into the specific molecular interactions and signaling pathways affected by these compounds will aid in the rational design of next-generation therapeutics.
This guide underscores the immense potential of trimethoxybenzaldehyde derivatives in addressing critical challenges in oncology and infectious diseases, making them a continued focus for drug discovery and development professionals.
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Effects of 2,4,5-trimethoxybenzaldehyde; 2,3,4-trimethoxybenzaldehyde;... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction - Pharmacia. (n.d.). Retrieved January 22, 2026, from [Link]
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Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, Biological Evaluation and Docking Study of N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) Benzamide Derivatives as Selective COX-2 Inhibitor and Anti-Inflammatory Agents - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review) - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]
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Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and Antioxidant Properties of HeteroBisNitrones Derived from Benzene Dicarbaldehydes - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Natural‐Product‐Inspired Discovery of Trimethoxyphenyl‐1,2,4‐triazolosulfonamides as Potent Tubulin Polymerization Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Effects of 2,4,5-trimethoxybenzaldehyde - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Combination of dimethylmethoxy chromanol and turmeric root extract synergically attenuates ultraviolet‐induced oxidative damage by increasing endogenous antioxidants in HaCaT cells - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Application of Trimethoxybenzaldehydes in Natural Product Synthesis
A Note on Isomer Selection: Focusing on 3,4,5-Trimethoxybenzaldehyde
Initial investigations into the utility of 2,3,5-trimethoxybenzaldehyde in the synthesis of natural products have revealed a notable scarcity of its application in the scientific literature. While this specific isomer is commercially available, its role as a key building block in complex molecular synthesis appears to be limited. In contrast, its isomers, particularly 3,4,5-trimethoxybenzaldehyde , are extensively employed as versatile precursors in the synthesis of a wide array of bioactive natural products and pharmaceutical agents.
Given this landscape, and to provide a comprehensive and practical guide for researchers, this document will focus on the applications of 3,4,5-trimethoxybenzaldehyde . The principles, protocols, and strategic considerations detailed herein for the 3,4,5-isomer are broadly applicable and can serve as a foundational guide for the use of other polysubstituted aromatic aldehydes in natural product synthesis.
3,4,5-Trimethoxybenzaldehyde: A Cornerstone in Bioactive Molecule Synthesis
3,4,5-Trimethoxybenzaldehyde is a pivotal intermediate in the synthesis of numerous pharmaceuticals and natural products.[1] Its prevalence stems from its structural resemblance to the gallate unit found in many plant-derived polyphenols and its utility in constructing the core of various bioactive molecules. This includes its critical role in the synthesis of Coenzyme Q10, a vital component of the electron transport chain, as well as in the creation of antimicrobial and anticancer agents.[2][3]
Key Synthetic Transformations and Mechanistic Considerations
The reactivity of 3,4,5-trimethoxybenzaldehyde is dominated by the chemistry of its aldehyde functional group and the electron-rich nature of the trimethoxy-substituted benzene ring. These features allow for a range of synthetic manipulations, making it a valuable starting material.
A significant application of trimethoxy-substituted aromatics is in the synthesis of the ubiquinone family of compounds, most notably Coenzyme Q10. The synthesis of the key intermediate, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0), can be achieved from 3,4,5-trimethoxytoluene, a derivative of 3,4,5-trimethoxybenzaldehyde.[2]
A general representation of this transformation is outlined below:
Caption: General workflow for the synthesis of chalcones using a Claisen-Schmidt condensation.
Quantitative Data Summary
The following table summarizes typical reaction parameters for key transformations involving trimethoxybenzaldehyde isomers, which can be considered as representative for similar reactions with the 3,4,5-isomer.
| Reaction Type | Aldehyde | Reagents | Base/Solvent | Time (h) | Temp (°C) | Yield (%) |
| Wittig Reaction | 2,4,5-Trimethoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaH / THF | 12-24 | rt | >85 |
| Claisen-Schmidt | 2,4,5-Trimethoxybenzaldehyde | Acetophenone | NaOH / Ethanol | 8-10 | rt | High |
Data for 2,4,5-trimethoxybenzaldehyde is presented as an illustrative example of typical conditions and yields for these reaction types. [4]
Broader Applications in Natural Product Synthesis
The utility of 3,4,5-trimethoxybenzaldehyde extends beyond the examples provided. It serves as a precursor for:
-
Alkaloids: The trimethoxy-substituted aromatic ring is a common feature in various classes of alkaloids.
-
Lignans and Stilbenoids: These classes of polyphenols often contain methoxy-substituted aromatic rings, and 3,4,5-trimethoxybenzaldehyde is a valuable starting material for their synthesis.
-
Pharmaceuticals: It is a key intermediate in the synthesis of drugs such as the antibacterial agent trimethoprim. [1]
Conclusion
While 2,3,5-trimethoxybenzaldehyde has limited documented use in natural product synthesis, its isomer, 3,4,5-trimethoxybenzaldehyde, is a highly valuable and versatile building block. Its strategic use in the synthesis of Coenzyme Q10, chalcones, and other bioactive molecules highlights the importance of polysubstituted aromatic aldehydes in modern organic synthesis and drug discovery. The protocols and principles outlined in these application notes provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important class of compounds.
References
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-
Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico ADMET Prediction. Available at: [Link]
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Effects of 2,4,5-trimethoxybenzaldehyde; 2,3,4-trimethoxybenzaldehyde;... - ResearchGate. Available at: [Link]
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Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review) - Semantic Scholar. Available at: [Link]
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2,3,5-Trimethoxybenzaldehyde | C10H12O4 | CID 10285862 - PubChem. Available at: [Link]
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Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. Available at: [Link]
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Synthesis of coenzyme Q0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide - Dalton Transactions (RSC Publishing). Available at: [Link]
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Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - MDPI. Available at: [Link]
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Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering - Frontiers. Available at: [Link]
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Application Notes and Protocols: 2,3,5-Trimethoxybenzaldehyde in Pharmaceutical Synthesis
Abstract:
This technical guide provides a comprehensive overview of 2,3,5-Trimethoxybenzaldehyde, a member of the polysubstituted aromatic aldehyde family. Acknowledging the current landscape of published research, this document notes the limited specific applications of the 2,3,5-isomer in pharmaceutical synthesis compared to its isomers (e.g., 2,3,4-, 2,4,5-, and 3,4,5-trimethoxybenzaldehyde). This guide, therefore, focuses on the fundamental aspects of 2,3,5-Trimethoxybenzaldehyde, including its synthesis, physicochemical properties, and, crucially, its potential as a versatile building block in drug discovery. By examining the well-established roles of its structural isomers, we provide researchers, scientists, and drug development professionals with a forward-looking perspective on how the unique substitution pattern of 2,3,5-Trimethoxybenzaldehyde might be leveraged in the design of novel therapeutic agents. Detailed protocols for its synthesis and a representative synthetic transformation are provided to facilitate its exploration in medicinal chemistry.
Introduction: The Landscape of Trimethoxybenzaldehydes in Medicinal Chemistry
Trimethoxybenzaldehydes are a class of aromatic aldehydes that serve as pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and bioactive natural products. The specific arrangement of the three methoxy groups on the benzaldehyde scaffold imparts distinct electronic and steric properties, which in turn dictates their reactivity and suitability for different molecular architectures.
While isomers such as 3,4,5-trimethoxybenzaldehyde are well-documented as precursors to drugs like the antibacterial agent Trimethoprim, and 2,4,5-trimethoxybenzaldehyde is a key component in the synthesis of anti-inflammatory and anticancer agents, 2,3,5-trimethoxybenzaldehyde remains a less explored entity in the pharmaceutical literature.[1][2] This guide aims to bridge this gap by providing a foundational understanding of 2,3,5-trimethoxybenzaldehyde, thereby enabling its potential application in future drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| CAS Number | 5556-84-3 | [3] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Safety and Handling: As with all benzaldehyde derivatives, 2,3,5-Trimethoxybenzaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of 2,3,5-Trimethoxybenzaldehyde
The most logical and established method for the introduction of a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction .[1][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation. The precursor for 2,3,5-Trimethoxybenzaldehyde via this route is 1,2,4-trimethoxybenzene.
Caption: Vilsmeier-Haack Synthesis of 2,3,5-Trimethoxybenzaldehyde.
Protocol 1: Synthesis of 2,3,5-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction
Causality: The three methoxy groups of 1,2,4-trimethoxybenzene are electron-donating, activating the aromatic ring towards electrophilic substitution. The Vilsmeier reagent, a mild electrophile, is well-suited for this transformation, offering good regioselectivity. The formylation is directed to the position para to the 1-methoxy group and ortho to the 2- and 4-methoxy groups, which is the most sterically accessible and electronically activated position.
Materials:
-
1,2,4-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 1,2,4-trimethoxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral to slightly basic. Caution: Initial quenching can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,3,5-Trimethoxybenzaldehyde.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful synthesis will show the appearance of a characteristic aldehyde proton signal around 9.8-10.0 ppm in the ¹H NMR spectrum.
Potential Pharmaceutical Applications: A Forward Look
While direct applications of 2,3,5-Trimethoxybenzaldehyde in marketed drugs are not apparent, its structural features suggest its potential as a valuable synthon. By analogy to its isomers, we can project its utility in several therapeutic areas.
As a Scaffold for Bioactive Heterocycles
The aldehyde functionality is a versatile handle for the construction of various heterocyclic systems, which form the core of many pharmaceuticals.
Caption: Potential Heterocyclic Scaffolds from 2,3,5-Trimethoxybenzaldehyde.
-
Chalcones and Flavonoids: The Claisen-Schmidt condensation of 2,3,5-trimethoxybenzaldehyde with an appropriate acetophenone would yield a chalcone.[2] Chalcones are known precursors to flavonoids and exhibit a broad range of biological activities, including anti-inflammatory and anticancer properties.
-
Pyrimidines: The Biginelli reaction, a one-pot cyclocondensation, could utilize 2,3,5-trimethoxybenzaldehyde, a β-ketoester, and urea to form dihydropyrimidinones, a class of compounds with potential applications as calcium channel blockers.[5]
-
Quinolines: Through reactions like the Friedländer annulation, this aldehyde could be a key building block for substituted quinolines, a privileged scaffold in medicinal chemistry with applications as antimalarial and anticancer agents.
Reductive Amination for Novel Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.
Protocol 2: Representative Reductive Amination
Causality: This protocol exemplifies how the aldehyde can be converted into an amine, a functional group prevalent in a vast number of APIs. The choice of a primary amine and a mild reducing agent like sodium triacetoxyborohydride ensures a high-yielding and clean transformation.
Materials:
-
2,3,5-Trimethoxybenzaldehyde
-
Benzylamine (or other primary/secondary amine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,3,5-Trimethoxybenzaldehyde (1 equivalent) and the chosen amine (1.1 equivalents) in DCE or DCM.
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Conclusion and Future Outlook
2,3,5-Trimethoxybenzaldehyde is a chemical entity with untapped potential in pharmaceutical synthesis. While its isomers have been more extensively utilized, the unique electronic and steric properties conferred by its 2,3,5-substitution pattern may offer advantages in the design of novel molecular entities with unique biological activities. This guide provides the foundational knowledge—synthesis protocols and potential reaction pathways—to empower researchers to explore the utility of this versatile building block. The exploration of 2,3,5-Trimethoxybenzaldehyde in the synthesis of new chalcones, flavonoids, and other heterocyclic systems is a promising avenue for future drug discovery efforts.
References
- CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
3,4,5-Trimethoxybenzaldehyde - Wikipedia. [Link]
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2,3,5-Trimethoxybenzaldehyde | C10H12O4 | CID 10285862 - PubChem. [Link]
-
Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. [Link]
-
Reaction mechanism for the formation of 1,2,4-trimethoxybenzene - ResearchGate. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. [Link]
- ES407400A1 - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google P
-
2,4,5-trimethoxybenzaldehyde, 4460-86-0 - The Good Scents Company. [Link]
-
Synthetic approach for the preparation of 1,2,4-trimethoxybenzene (3) from vanillin (2). [Link]
-
Vilsmeier-Haack Reaction - YouTube. [Link]
-
Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes - Michael Pittelkow. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem. [Link]
- CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google P
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Vilsmeier–Haack reaction - Sciencemadness Discussion Board. [Link]
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Application Notes & Protocols: Leveraging 2,3,5-Trimethoxybenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Abstract
2,3,5-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile and strategic starting material in synthetic organic chemistry. Its unique substitution pattern—featuring a sterically accessible aldehyde and a varied electronic environment conferred by three methoxy groups—makes it an invaluable precursor for constructing a wide range of complex heterocyclic compounds. These resulting scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as cores for pharmacologically active agents. This document provides an in-depth guide for researchers, outlining key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for utilizing 2,3,5-Trimethoxybenzaldehyde to build important heterocyclic families, including chalcones, pyrimidines, and quinolines.
Introduction: The Strategic Advantage of the 2,3,5-Trimethoxy Substitution Pattern
The utility of a substituted benzaldehyde in heterocyclic synthesis is dictated by the electronic and steric nature of its substituents. In 2,3,5-trimethoxybenzaldehyde, the methoxy groups exert a powerful influence on the reactivity of the aromatic ring and the aldehyde functionality.
-
Electronic Effects: The methoxy groups at the C2 and C3 positions act as strong electron-donating groups through resonance, activating the aromatic ring towards electrophilic substitution. The C5 methoxy group further enhances this effect. This electronic enrichment is crucial for cyclization reactions where the benzene ring itself acts as a nucleophile.
-
Steric Hindrance: The ortho-methoxy group (C2) introduces moderate steric hindrance around the aldehyde. This can be strategically exploited to influence the stereochemical outcome of certain reactions or to direct reactions to less hindered sites in multicomponent setups.
-
Synthetic Versatility: The aldehyde group is a linchpin for a multitude of classical organic reactions, including condensations and multicomponent reactions, providing a direct and efficient entry point into diverse molecular frameworks.
The following sections will detail specific, field-proven protocols that leverage these characteristics to generate valuable heterocyclic compounds.
Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are fundamental precursors for a vast array of flavonoids, pyrimidines, and other biologically significant heterocycles.[1][2] The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, is the most direct method for their synthesis from 2,3,5-trimethoxybenzaldehyde and a suitable acetophenone.[3]
Causality Behind Experimental Choices:
The choice of a strong base like NaOH or KOH is critical for deprotonating the α-carbon of the acetophenone, generating the reactive enolate nucleophile.[3] Ethanol is an excellent solvent as it readily dissolves both the reactants and the base, facilitating a homogenous reaction mixture. The reaction is typically run at room temperature to minimize side reactions, such as self-condensation of the acetophenone. The formation of a precipitate often indicates successful product formation.[4]
Caption: Experimental workflow for Claisen-Schmidt condensation.
Protocol 2.1: Synthesis of (E)-1-(phenyl)-3-(2,3,5-trimethoxyphenyl)prop-2-en-1-one
Materials:
-
2,3,5-Trimethoxybenzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,5-trimethoxybenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in 50 mL of ethanol.[4]
-
Condensation: While stirring the solution vigorously at room temperature, slowly add 10 mL of a 10% aqueous NaOH solution dropwise over 15 minutes.[3]
-
Reaction Monitoring: Continue stirring for 8-12 hours. The reaction progress can be monitored by the formation of a yellowish precipitate. Thin Layer Chromatography (TLC) can be used for confirmation (Mobile Phase: 7:3 n-hexane:ethyl acetate).[2][3]
-
Isolation: Once the reaction is complete, pour the mixture into 200 mL of cold water.
-
Precipitation: Acidify the aqueous solution with dilute HCl until it is litmus red (pH ~2-3) to precipitate the crude chalcone product.
-
Purification: Filter the solid using a Büchner funnel under vacuum and wash thoroughly with cold water until the filtrate is neutral.
-
Drying and Recrystallization: Dry the crude product in a desiccator. For higher purity, recrystallize the solid from hot ethanol to obtain the pure chalcone as crystalline needles.[4]
| Parameter | Value | Reference |
| Reactant Ratio | 1:1 (Aldehyde:Ketone) | [3] |
| Catalyst | 10% Aqueous NaOH | [4] |
| Solvent | Ethanol | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 8-12 hours | [4] |
| Typical Yield | >80% | [2] |
Multicomponent Synthesis of Substituted Pyrimidines
Heterocyclic compounds are frequently synthesized using multicomponent reactions (MCRs) because they offer efficiency and atom economy.[5] Pyrimidine derivatives can be synthesized from 2,3,5-trimethoxybenzaldehyde, an active methylene compound (like ethyl acetoacetate), and a nitrogen source (like urea or thiourea) in a single pot, often via the Biginelli reaction or a related condensation.
Causality Behind Experimental Choices:
The reaction requires an acid catalyst, such as boron trifluoride etherate or p-toluenesulfonic acid, to activate the aldehyde carbonyl group, making it more electrophilic.[6] The initial step is typically a Knoevenagel condensation between the aldehyde and the active methylene compound. The subsequent Michael addition of the nitrogen source followed by cyclization and dehydration yields the dihydropyrimidine core. The choice of solvent and temperature is crucial for driving the reaction to completion and can influence yields significantly.
Caption: Generalized pathway for pyrimidine synthesis.
Protocol 3.1: One-Pot Synthesis of a Dihydropyrimidine Derivative
Materials:
-
2,3,5-Trimethoxybenzaldehyde
-
Ethyl Acetoacetate
-
Urea
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Dioxane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 2,3,5-trimethoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in anhydrous dioxane.[6]
-
Catalyst Addition: Add a catalytic amount of boron trifluoride etherate (0.1 eq) to the stirred mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-101 °C) for 4-6 hours.
-
Monitoring: Track the disappearance of the starting materials using TLC (Mobile Phase: 1:1 n-hexane:ethyl acetate).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield the dihydropyrimidine derivative. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry. The Friedländer synthesis offers a direct route to polysubstituted quinolines by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A variation involves the reaction of 2,3,5-trimethoxybenzaldehyde with an ortho-aminoaryl ketone.
Causality Behind Experimental Choices:
This reaction is typically catalyzed by either acid or base. Base catalysis, using reagents like KOH or piperidine, facilitates the initial aldol-type condensation between the enolate of the ketone and the aldehyde. The subsequent intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl, followed by dehydration, forms the quinoline ring. The reaction is often performed at elevated temperatures to drive the dehydration step to completion.
Protocol 4.1: Synthesis of a 2,3,5-Trimethoxyphenyl-Substituted Quinoline
Materials:
-
2,3,5-Trimethoxybenzaldehyde
-
2'-Aminoacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Reaction Setup: To a solution of 2'-aminoacetophenone (1.0 eq) in ethanol, add 2,3,5-trimethoxybenzaldehyde (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide (0.2 eq) to the mixture.
-
Reaction Conditions: Reflux the mixture with constant stirring for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from ethanol to afford the pure substituted quinoline.
Conclusion
2,3,5-Trimethoxybenzaldehyde stands out as a potent and adaptable building block for the synthesis of diverse and complex heterocyclic molecules. The protocols detailed herein for the synthesis of chalcones, pyrimidines, and quinolines demonstrate its utility and provide a solid foundation for researchers. The specific positioning of the three methoxy groups offers a unique combination of electronic and steric properties that can be strategically manipulated to access novel chemical entities for applications in drug discovery and materials science. By understanding the causality behind the experimental conditions, researchers can further optimize these methods and expand the synthetic repertoire of this valuable aldehyde.
References
- (CN102875344A) Method for preparing 2, 3, 4-trimethoxybenzaldehyde. Google Patents.
- (US3855306A) Process for the preparation of 2,4,5-trimethoxybenzaldehyde. Google Patents.
- (CN113429276A) Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. Google Patents.
-
3,4,5-Trimethoxybenzaldehyde. Wikipedia. Available at: [Link]
-
Erofeev, Yu. V., Afanas'eva, V. L., & Glushkov, R. G. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Pharmaceutical Chemistry Journal, 24, 501-510. Available at: [Link]
-
What is the complete procedure for Doebner-von miller reaction? ResearchGate. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Royal Society of Chemistry. (2023). Available at: [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]
-
Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. ResearchGate. Available at: [Link]
-
2,3,5-Trimethoxybenzaldehyde. PubChem. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. (2022). Available at: [Link]
-
Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
SYNTHESIS OF CHALCONES. JETIR. Available at: [Link]
-
Utilities of Active Methylene Compounds in Heterocyclic Synthesis. To Chemistry Journal. (2020). Available at: [Link]
-
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. (2016). Available at: [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society. (2025). Available at: [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. Springer. (2005). Available at: [Link]
-
Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. (2025). Available at: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. (2023). Available at: [Link]
-
ACTIVE METHYLENE COMPOUNDS. eGyanKosh. Available at: [Link]
-
3,4,5-trimethoxy-beta-nitrostyrene synthesis. Sciencemadness Discussion Board. (2005). Available at: [Link]
Sources
Application Note: A Stability-Indicating HPLC Method for Purity Determination of 2,3,5-Trimethoxybenzaldehyde
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2,3,5-Trimethoxybenzaldehyde. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Ensuring its purity is critical for the quality and safety of the final products. The described method is designed to separate 2,3,5-Trimethoxybenzaldehyde from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability parameters, and is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Introduction: The Rationale for a Specific HPLC Method
2,3,5-Trimethoxybenzaldehyde (MW: 196.20 g/mol , Formula: C₁₀H₁₂O₄) belongs to a class of polysubstituted aromatic aldehydes that are key building blocks in organic synthesis.[1] The precise arrangement of the methoxy groups on the benzaldehyde ring dictates the molecule's reactivity and its utility in the synthesis of complex target molecules. Given its role as a precursor, the purity of 2,3,5-Trimethoxybenzaldehyde is of paramount importance, as impurities can lead to unwanted side reactions, lower yields, and the introduction of difficult-to-remove contaminants in subsequent synthetic steps.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds like 2,3,5-Trimethoxybenzaldehyde.[2] A well-developed HPLC method can provide high-resolution separation, enabling accurate quantification of the main component and detection of trace-level impurities. The development of a stability-indicating method is particularly crucial. Such a method is validated to discriminate the active pharmaceutical ingredient (API) or key intermediate from its degradation products, thus providing a true measure of the compound's stability under various environmental conditions.[3]
This application note addresses the need for a specific and reliable analytical method by detailing an RP-HPLC protocol tailored for 2,3,5-Trimethoxybenzaldehyde.
Understanding Potential Impurities and Degradants
A robust purity method must be able to separate the analyte of interest from any potential impurities. These can be broadly categorized as process-related impurities (from the synthetic route) and degradation products (from storage or handling).
Process-Related Impurities
The synthesis of trimethoxybenzaldehyde isomers often involves the formylation of a corresponding trimethoxybenzene precursor.[4][5] For 2,3,5-Trimethoxybenzaldehyde, the likely precursor is 1,2,4-trimethoxybenzene. Therefore, unreacted starting material is a probable process-related impurity. Other potential impurities could include regioisomers formed during the formylation step or byproducts from incomplete methylation of a dihydroxybenzaldehyde intermediate.
-
Key Potential Process Impurity: 1,2,4-Trimethoxybenzene
Potential Degradation Products
Aromatic aldehydes are susceptible to degradation under various stress conditions, including exposure to light, heat, humidity, and oxidative environments. A forced degradation study is essential to identify these potential degradants and ensure the analytical method can resolve them.[6]
-
Oxidative Degradation: The aldehyde functional group is prone to oxidation, which would yield the corresponding carboxylic acid, 2,3,5-Trimethoxybenzoic acid . This is often the primary degradation product.
-
Photolytic Degradation: Exposure to UV light can induce complex degradation pathways in benzaldehydes.
-
Hydrolytic Degradation: While generally stable to hydrolysis, forced conditions (strong acid or base at elevated temperatures) should be investigated.
Caption: Potential impurities in 2,3,5-Trimethoxybenzaldehyde analysis.
Experimental Protocol
This section details the recommended materials, instrumentation, and step-by-step procedures for the HPLC analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A reversed-phase C18 column is recommended. A good starting point is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.
-
Solvents: HPLC grade acetonitrile and methanol. Water should be of high purity (e.g., Milli-Q or equivalent).
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: A well-characterized reference standard of 2,3,5-Trimethoxybenzaldehyde with known purity.
-
Sample: The 2,3,5-Trimethoxybenzaldehyde sample to be analyzed.
Chromatographic Conditions
The following conditions have been optimized for the separation of 2,3,5-Trimethoxybenzaldehyde from its potential impurities.
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Justification of Parameters:
-
C18 Column: Provides excellent hydrophobic retention for aromatic compounds.[7]
-
Acetonitrile: A common organic modifier in reversed-phase HPLC, offering good peak shape and lower backpressure compared to methanol.
-
Formic Acid: The addition of a small amount of acid to the aqueous mobile phase helps to protonate any acidic impurities (like the benzoic acid degradant) and silanol groups on the column, leading to sharper peaks and more reproducible retention times.
-
Gradient Elution: Necessary to elute any more hydrophobic impurities that may be present while ensuring the main peak is well-retained and resolved from early-eluting compounds.
-
Detection Wavelength (290 nm): Based on UV spectra of related trimethoxybenzaldehyde isomers, this wavelength is expected to provide good sensitivity for the analyte and its likely impurities.[8]
Preparation of Solutions
Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the 2,3,5-Trimethoxybenzaldehyde reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
Sample Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the 2,3,5-Trimethoxybenzaldehyde sample into a 100 mL volumetric flask.
-
Follow steps 2-4 as described for the standard solution preparation.
Method Validation and System Suitability
To ensure the trustworthiness of the results, the method should be validated according to ICH guidelines (Q2(R1)).[9] Key validation parameters and typical acceptance criteria are outlined below.
System Suitability
Before commencing any analysis, the performance of the HPLC system must be verified. This is achieved by injecting the standard solution multiple times (e.g., n=6) and evaluating the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies must be performed. The sample should be subjected to stress conditions to induce degradation (aiming for 5-20% degradation).
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂.
-
Thermal Degradation: Expose solid sample to heat (e.g., 80°C).
-
Photolytic Degradation: Expose sample solution to UV light.
The chromatograms of the stressed samples should show that the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a DAD is essential to confirm that the analyte peak is spectrally pure in the presence of any co-eluting impurities.
Caption: Workflow for HPLC purity analysis.
Calculation of Purity
The purity of the 2,3,5-Trimethoxybenzaldehyde sample is calculated as a percentage area normalization.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For a more accurate quantification of specific impurities, individual reference standards would be required.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the purity determination of 2,3,5-Trimethoxybenzaldehyde. Its stability-indicating nature ensures that the method can accurately assess the quality of the material, even in the presence of process-related impurities and degradation products. Adherence to the system suitability criteria and proper method validation will ensure the generation of high-quality, reproducible data essential for researchers and drug development professionals.
References
- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
- CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
- Erofeev, Y. V., Afanas'eva, V. L., & Glushkov, R. G. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Pharmaceutical Chemistry Journal, 24(7), 501–510.
-
3,4,5-Trimethoxybenzaldehyde. Wikipedia. [Link]
-
2,3,5-Trimethoxybenzaldehyde | C10H12O4 | CID 10285862. PubChem. [Link]
-
2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525. PubChem. [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]
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derivatization of 2,3,5-Trimethoxybenzaldehyde for enhanced detection
An Application Guide: Enhanced Detection of 2,3,5-Trimethoxybenzaldehyde Through Chemical Derivatization
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides detailed principles and protocols for the chemical derivatization of 2,3,5-Trimethoxybenzaldehyde (TMB) to enhance its detectability in various analytical workflows. 2,3,5-TMB is a key intermediate and impurity in pharmaceutical synthesis and other chemical industries. Its native structure presents analytical challenges, including a relatively weak chromophore for UV detection and modest ionization efficiency for mass spectrometry. This document outlines three robust derivatization strategies tailored for High-Performance Liquid Chromatography (HPLC) with UV detection, fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling researchers and quality control professionals to achieve significantly lower limits of detection and greater analytical certainty.
Introduction: The Analytical Challenge
2,3,5-Trimethoxybenzaldehyde (MW: 196.20 g/mol ) is an aromatic aldehyde whose quantification is critical for process control and safety assessment in various manufacturing settings[1]. The inherent analytical challenge with TMB, and many similar small molecules, is that its intrinsic physicochemical properties are not optimized for modern high-sensitivity analytical instrumentation.
-
For HPLC-UV/Vis: While the benzene ring provides UV absorbance, its molar absorptivity is often insufficient for trace-level detection, especially in complex matrices where baseline noise and interferences can obscure the analyte peak.
-
For HPLC-Fluorescence: The TMB molecule is not natively fluorescent, precluding the use of this highly sensitive and selective detection technique.
-
For LC-MS: The lack of a readily ionizable functional group can lead to poor signal intensity, particularly with electrospray ionization (ESI), thereby limiting sensitivity.
Chemical derivatization addresses these limitations by covalently attaching a tag to the aldehyde functional group. This tag is specifically chosen to introduce properties that dramatically improve signal response for a given detector. The selection of a derivatization reagent is a critical decision, dictated by the available instrumentation, the required sensitivity, and the nature of the sample matrix[2].
Principle of Derivatization for Aldehydes
The primary site for derivatization on 2,3,5-TMB is the carbonyl carbon of the aldehyde group. This carbon is electrophilic and highly susceptible to nucleophilic attack by reagents containing a primary amine or hydrazine moiety. The reaction is typically a condensation reaction, forming a new, more easily detectable molecule.
Caption: General experimental workflow for derivatization.
Strategy Selection: Matching the Method to the Goal
The choice of derivatization agent dictates the analytical outcome. The following table summarizes the key strategies detailed in this guide.
| Strategy | Derivatization Reagent | Detection Method | Principle of Enhancement | Relative Sensitivity | Primary Application |
| Chromophoric Tagging | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV/Vis | Attaches a strong chromophore, shifting λmax to ~360 nm, away from common interferences. | ++ | Routine QC, environmental testing, universal applicability.[3] |
| Fluorophoric Tagging | Dansyl Hydrazine | HPLC-Fluorescence | Introduces a highly fluorescent dansyl group, enabling ultra-trace detection. | ++++ | Bioanalysis, impurity profiling, low-level quantification.[2] |
| Ionization Enhancement | Girard's Reagent T (GR-T) | LC-MS / MS | Adds a permanent positive charge (quaternary amine), vastly improving ESI efficiency. | +++ | Definitive identification and quantification by mass spectrometry.[2] |
Protocol 1: HPLC-UV Detection with 2,4-Dinitrophenylhydrazine (DNPH)
This is the most common and robust method for enhancing UV detection of carbonyls and is standardized by regulatory bodies like the U.S. EPA for various matrices[3][4]. The reaction produces a stable 2,4-dinitrophenylhydrazone derivative that is strongly colored and absorbs intensely around 360 nm.
Causality and Mechanism
The hydrazine nitrogen of DNPH acts as a nucleophile, attacking the carbonyl carbon of TMB. The reaction proceeds under acidic catalysis, leading to the elimination of a water molecule and the formation of a hydrazone, which features an extended system of conjugated double bonds responsible for the strong absorbance in the visible region.
Caption: Reaction of TMB with DNPH.
Materials & Reagents
| Reagent | Preparation |
| 2,3,5-TMB Standard | 1 mg/mL stock in Acetonitrile (ACN) |
| DNPH Reagent | 0.2% (w/v) 2,4-dinitrophenylhydrazine in ACN. Add sulfuric acid to a final concentration of ~0.1 N. Caution: DNPH is explosive when dry and light-sensitive. Handle with care. |
| Solvents | HPLC-grade Acetonitrile (ACN) and ultrapure water. |
Step-by-Step Protocol
-
Standard/Sample Preparation: Pipette 100 µL of TMB standard or sample solution into a 2 mL autosampler vial.
-
Derivatization: Add 200 µL of the DNPH reagent solution to the vial.
-
Reaction: Cap the vial, vortex briefly, and incubate at 60°C for 30 minutes in a heating block.
-
Quenching/Dilution: Allow the vial to cool to room temperature. Add 700 µL of ACN:Water (50:50) to quench the reaction and bring the total volume to 1 mL.
-
Analysis: The sample is now ready for injection into the HPLC system.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 10 min, hold at 90% B for 2 min, return to 50% B over 1 min, hold for 2 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 35°C |
| UV Detector | 360 nm |
Protocol 2: HPLC-Fluorescence Detection with Dansyl Hydrazine
For applications requiring higher sensitivity, derivatization with a fluorophoric tag is superior. Dansyl hydrazine reacts with TMB to form a highly fluorescent hydrazone, allowing for detection at picogram levels.
Causality and Mechanism
Similar to DNPH, the hydrazine group of dansyl hydrazine attacks the TMB carbonyl. The reaction attaches the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group, a well-known and potent fluorophore, to the TMB molecule.
Caption: Reaction of TMB with Dansyl Hydrazine.
Materials & Reagents
| Reagent | Preparation |
| 2,3,5-TMB Standard | 100 µg/mL stock in Acetonitrile (ACN) |
| Dansyl Hydrazine Reagent | 1 mg/mL dansyl hydrazine in ACN. |
| Catalyst | 10% (v/v) Acetic Acid in ACN. |
| Solvents | HPLC-grade Acetonitrile (ACN) and ultrapure water. |
Step-by-Step Protocol
-
Standard/Sample Preparation: Pipette 100 µL of TMB standard or sample solution into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of the Dansyl Hydrazine reagent solution and 20 µL of the catalyst solution.
-
Reaction: Cap the vial, vortex, and incubate at 70°C for 20 minutes.
-
Dilution: Cool to room temperature and add 780 µL of ACN:Water (50:50).
-
Analysis: Inject into the HPLC-FLD system.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient | 40% B to 80% B over 12 min. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 525 nm |
Protocol 3: LC-MS Detection with Girard's Reagent T (GR-T)
For unequivocal confirmation and quantification by mass spectrometry, derivatization with GR-T is an excellent strategy. It introduces a pre-charged quaternary ammonium group, ensuring efficient and reproducible ionization in ESI positive mode. This overcomes the challenge of low proton affinity in the native TMB molecule[2].
Causality and Mechanism
GR-T contains a hydrazide functional group that reacts with the TMB aldehyde to form a hydrazone. The key feature of GR-T is the terminal trimethylammonium cationic group, which is retained in the final derivative, making it permanently charged and highly active for ESI-MS detection.
Caption: Reaction of TMB with Girard's Reagent T.
Materials & Reagents
| Reagent | Preparation |
| 2,3,5-TMB Standard | 100 µg/mL stock in Methanol (MeOH) |
| GR-T Reagent | 10 mg/mL Girard's Reagent T in MeOH. |
| Catalyst | 10% (v/v) Acetic Acid in MeOH. |
| Solvents | LC-MS grade Methanol (MeOH) and water with 0.1% formic acid. |
Step-by-Step Protocol
-
Standard/Sample Preparation: To 50 µL of TMB standard or sample, add 50 µL of GR-T reagent solution and 10 µL of the catalyst.
-
Reaction: Vortex and let the reaction proceed at room temperature for 60 minutes.
-
Dilution: Dilute the reaction mixture 1:10 with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).
-
Analysis: Inject into the LC-MS system. The expected m/z for the [M]+ ion of the derivative will be the mass of TMB (196.20) + mass of GR-T cation portion (114.15) - mass of H2O (18.02) = 292.33. Monitor for this specific ion.
LC-MS Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 70% B over 8 min. |
| Flow Rate | 0.3 mL/min |
| MS Detector | ESI Positive Mode |
| Monitored Ion | Selected Ion Monitoring (SIM) for m/z 292.33 |
Method Validation and Trustworthiness
Each protocol described must be validated for its intended purpose. A self-validating system ensures reliability. Key validation parameters to assess include:
-
Specificity: Ensure no interference from matrix components at the retention time of the TMB-derivative.
-
Linearity: Analyze a dilution series of derivatized TMB standards to establish a calibration curve (minimum 5 points).
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Accuracy & Precision: Analyze spiked samples at multiple concentrations to assess recovery and repeatability.
References
-
Badawy, M., & El-Aneed, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Analytical Methods in Chemistry, 2019, 8363945. Available at: [Link]
-
Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
The Good Scents Company. (2023). 2,4,5-trimethoxybenzaldehyde. TGSC Information System. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10285862, 2,3,5-Trimethoxybenzaldehyde. PubChem. Retrieved January 22, 2026, from [Link].
Sources
Application Note & Protocol: Vilsmeier-Haack Formylation of Trimethoxybenzenes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Formylation
The Vilsmeier-Haack reaction is a robust and widely utilized method in organic synthesis for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates.[1] This transformation is of paramount importance in the pharmaceutical and fine chemical industries, as the resulting aromatic aldehydes are versatile intermediates for the synthesis of more complex molecular architectures. The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]
Trimethoxybenzenes are highly activated aromatic systems due to the strong electron-donating nature of the three methoxy groups. Their formylation provides direct access to valuable trimethoxybenzaldehyde derivatives, which are key building blocks in the synthesis of natural products and pharmacologically active compounds. This guide provides a comprehensive overview of the experimental setup for the Vilsmeier-Haack formylation of various trimethoxybenzene isomers, focusing on the causality behind protocol choices to ensure reproducibility and high yields.
Reaction Mechanism: The Electrophilic Pathway
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution.[4]
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a tertiary amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This initial adduct undergoes rearrangement and elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-chloromethyleniminium ion, commonly known as the Vilsmeier reagent.[3]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich π-system of the trimethoxybenzene ring attacks the carbon atom of the Vilsmeier reagent. This step is the rate-determining step and follows the principles of electrophilic aromatic substitution. The resulting intermediate, an iminium salt, is relatively stable but is readily hydrolyzed during the aqueous work-up phase to yield the final aromatic aldehyde.[1]
Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.
Understanding Regioselectivity with Trimethoxybenzenes
The three methoxy groups on the benzene ring are powerful activating, ortho, para-directing groups. The position of formylation is therefore determined by the synergistic or antagonistic directing effects of these groups and steric hindrance.
-
1,3,5-Trimethoxybenzene (Phloroglucinol trimethyl ether): This is the most reactive isomer. All three methoxy groups synergistically activate the positions ortho to them (positions 2, 4, and 6). These positions are equivalent, leading to a single, highly favored product: 2,4,6-trimethoxybenzaldehyde .
-
1,2,3-Trimethoxybenzene (Pyrogallol trimethyl ether): The methoxy groups at C1 and C3 strongly activate the C2, C4 and C6 positions. The C2-methoxy group deactivates the positions adjacent to it slightly. Formylation occurs preferentially at the C4 position, which is para to the C1-methoxy group and ortho to the C3-methoxy group, resulting in 2,3,4-trimethoxybenzaldehyde .
-
1,2,4-Trimethoxybenzene: This isomer presents a more complex case. The most activated position, C5, is ortho to two methoxy groups (at C4 and C2) and para to the C1-methoxy group. This makes C5 the primary site of attack, yielding 2,4,5-trimethoxybenzaldehyde .
Detailed Experimental Protocol
This protocol provides a generalized procedure. Specific quantities should be calculated based on the starting material's molecular weight.
Reagents and Materials
-
Trimethoxybenzene isomer (≥98% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (≤0.005% water)
-
Phosphorus oxychloride (POCl₃), (≥99% purity)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Sodium acetate (anhydrous or trihydrate)
-
Ethyl acetate (reagent grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.
-
Ice-water bath.
-
Heating mantle with a temperature controller.
-
Rotary evaporator.
-
Standard glassware for extraction and filtration.
-
Fume hood.
Step-by-Step Procedure
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
1. Preparation of the Vilsmeier Reagent (in situ)
-
Rationale: The Vilsmeier reagent is moisture-sensitive and is therefore prepared immediately before use. The reaction between DMF and POCl₃ is highly exothermic and must be controlled to prevent side reactions and ensure safety.
-
Procedure: a. In a flame-dried three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.). If using a co-solvent, DCM can be used. b. Cool the flask in an ice-water bath to 0 °C with vigorous stirring. c. Add phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq.) dropwise via a dropping funnel over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [5] d. After the addition is complete, allow the resulting mixture (which may be a colorless to pale yellow slurry) to stir at 0 °C for an additional 30 minutes.
2. Formylation Reaction
-
Rationale: The trimethoxybenzene is added to the pre-formed reagent. The reaction may proceed at room temperature for highly activated substrates or require heating to achieve a reasonable rate.
-
Procedure: a. Dissolve the trimethoxybenzene isomer (1.0 eq.) in a minimal amount of anhydrous DMF or DCM. b. Add the substrate solution dropwise to the cold Vilsmeier reagent. c. After addition, remove the ice bath and allow the reaction to warm to room temperature. For less reactive substrates or to expedite the reaction, the mixture can be heated to 60-80 °C and stirred for 2-6 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Work-up and Product Isolation
-
Rationale: The work-up serves two main purposes: quenching the reactive POCl₃ and hydrolyzing the intermediate iminium salt to the desired aldehyde. Using a buffer like sodium acetate helps maintain a suitable pH for the hydrolysis.[4]
-
Procedure: a. Prepare a large beaker containing crushed ice and water. b. Carefully and slowly , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and may release HCl gas. c. To facilitate hydrolysis of the iminium salt, add a saturated aqueous solution of sodium acetate and stir the mixture for 1-2 hours, or until the hydrolysis is complete (as indicated by TLC). Alternatively, carefully neutralize the mixture with a cold NaOH solution.[6] d. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer). e. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification
-
Rationale: The crude product may contain unreacted starting material or minor side products. Purification is necessary to obtain the desired aldehyde in high purity.
-
Procedure: The resulting crude solid or oil can be purified by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.
Critical Safety Considerations
The Vilsmeier-Haack reaction involves hazardous materials that demand strict safety protocols.
-
Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[7] It can cause severe burns upon contact. Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle with appropriate gloves and in a fume hood.
-
Quenching: The quenching of the reaction mixture with water is extremely exothermic. Perform this step slowly, with adequate cooling and behind a safety shield in a fume hood.
Summary of Reaction Parameters
| Substrate | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Typical Yield (%) | Product |
| 1,3,5-Trimethoxybenzene | 1 : 3 : 1.2 | 0 → 70 | 3 | > 90% | 2,4,6-Trimethoxybenzaldehyde |
| 1,2,3-Trimethoxybenzene | 1 : 3 : 1.5 | 0 → 80 | 4-6 | 75-85% | 2,3,4-Trimethoxybenzaldehyde[8] |
| 1,2,4-Trimethoxybenzene | 1 : 3 : 1.5 | 0 → 80 | 4-6 | 70-80% | 2,4,5-Trimethoxybenzaldehyde |
Note: Yields are estimates and can vary based on reaction scale and purification efficiency.
References
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Mediterranean Journal of Chemistry, 2(4), 519-534. [Available at: [Link]]
-
Wannagat, U., & Hensen, K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Available at: [Link]]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Available at: [Link]]
-
Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 99, 21-35. [Available at: [Link]]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Chemistry Steps. [Available at: [Link]]
-
Redamala, R., Merugu, R., & Rajanna, K. C. (2016). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 9(6), 269. [Available at: [Link]]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Available at: [Link]]
- Google Patents. (2018). Method for preparing vilsmeier reagent.
-
Nielsen, B. E., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett, 24(19), 2437-2442. [Available at: [Link]]
-
Sicking, W., & Gieren, A. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Zeitschrift für Naturforschung B, 51(2), 221-226. [Available at: [Link]]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Available at: [Link]]
- Google Patents. (2013). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
Cossar, P. J. (2019). Preparing Vilsmeier reagent? ResearchGate. [Available at: [Link]]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. growingscience.com [growingscience.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
The Strategic Utility of 2,3,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Architectural Significance of 2,3,5-Trimethoxybenzaldehyde
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic route and the ultimate biological activity of the target molecules. 2,3,5-Trimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable and versatile building block for the synthesis of a variety of bioactive compounds. Its unique substitution pattern, featuring three methoxy groups at the 2, 3, and 5 positions of the benzene ring, imparts distinct electronic and steric properties. These characteristics are instrumental in directing chemical reactions and influencing the pharmacological profile of the resulting molecules. This guide provides an in-depth exploration of the application of 2,3,5-Trimethoxybenzaldehyde in the synthesis of bioactive molecules, with a particular focus on the synthesis of chalcones, a class of compounds renowned for their diverse therapeutic potential. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present quantitative data to empower researchers in their drug development endeavors.
Core Application: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
The most prominent application of 2,3,5-Trimethoxybenzaldehyde in the synthesis of bioactive molecules is its use as a key reactant in the Claisen-Schmidt condensation. This base-catalyzed reaction between an aromatic aldehyde (in this case, 2,3,5-Trimethoxybenzaldehyde) and a ketone (typically an acetophenone derivative) is a cornerstone of organic synthesis for constructing the α,β-unsaturated ketone scaffold that defines chalcones.
The rationale for employing the Claisen-Schmidt condensation lies in its efficiency and versatility. The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated chalcone structure. The specific substitution pattern of 2,3,5-Trimethoxybenzaldehyde influences the reactivity of the aldehyde and the electronic properties of the resulting chalcone, which in turn can modulate its biological activity.
Mechanism of Action: The Role of the α,β-Unsaturated Ketone
The bioactivity of chalcones is largely attributed to the presence of the α,β-unsaturated ketone moiety. This electrophilic center can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins, through a Michael addition. This covalent modification can lead to the inhibition of key enzymes and transcription factors involved in disease processes, including those related to cancer and inflammation.
Application Note 1: Synthesis of an Anticancer Chalcone Derivative
A significant body of research has highlighted the anticancer potential of chalcones derived from trimethoxybenzaldehydes. Specifically, chalcones incorporating the 2,3,5-trimethoxy moiety have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the generation of reactive oxygen species (ROS).[1]
Protocol: Synthesis of (E)-1-(2'-hydroxyphenyl)-3-(2,3,5-trimethoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a chalcone derivative with potential anticancer activity, adapted from established methodologies for similar compounds.[2] The reaction involves the Claisen-Schmidt condensation of 2,3,5-Trimethoxybenzaldehyde with 2'-hydroxyacetophenone. The hydroxyl group on the acetophenone ring is a common feature in bioactive chalcones and can contribute to their pharmacological effects.
Materials:
-
2,3,5-Trimethoxybenzaldehyde
-
2'-Hydroxyacetophenone
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (2 mmol) and 2,3,5-trimethoxybenzaldehyde (2 mmol) in ethanol (30 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add 5 mL of a 10% aqueous NaOH solution. The addition of a strong base is crucial to deprotonate the α-carbon of the acetophenone, forming the reactive enolate ion.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for approximately 4 hours. The progress of the reaction can be monitored by the formation of a precipitate.
-
Isolation: Upon completion, collect the resulting orange solid by vacuum filtration.
-
Washing: Wash the crude product thoroughly with distilled water to remove any residual NaOH and other water-soluble impurities.
-
Purification: Purify the crude chalcone by recrystallization from hot acetone to yield the pure product.
Self-Validation: The purity of the synthesized chalcone should be assessed by determining its melting point and by using analytical techniques such as Thin Layer Chromatography (TLC). The structure should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticipated Bioactivity and Mechanism of Action
Chalcones possessing the 2,3,5-trimethoxy substitution pattern have been identified as potent inducers of apoptosis in cancer cells. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the cancer cells.[1]
An elevated level of ROS can induce oxidative stress, leading to cellular damage and the activation of apoptotic pathways. This selective induction of apoptosis in cancer cells, while sparing normal cells, is a highly desirable characteristic for an anticancer agent.
Quantitative Data Summary
While specific IC₅₀ values for chalcones derived exclusively from 2,3,5-Trimethoxybenzaldehyde are not extensively reported in readily available literature, data from closely related trimethoxy chalcones provide valuable insights into their potential potency. The substitution pattern on both aromatic rings of the chalcone molecule significantly influences its anticancer activity.
| Chalcone Derivative Type | Cancer Cell Lines | Reported Activity | Reference |
| Trimethoxy Chalcones | Various (e.g., MCF-7, HeLa) | Potent growth inhibitory activity | [3] |
| 3',4',5'-Trimethoxy Chalcones | Liver and Colon Cancer | IC₅₀ values in the low micromolar range | [4] |
| Chalcone-Benzimidazolium Salts (Trimethoxyphenyl-derived) | Various Human Tumor Cell Lines | Significant cytotoxic activity | [5] |
Future Directions and Broader Applications
The synthetic versatility of 2,3,5-Trimethoxybenzaldehyde extends beyond the synthesis of simple chalcones. The α,β-unsaturated ketone functionality of the resulting chalcones serves as a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities. For instance, chalcones can be reacted with reagents like hydrazine, hydroxylamine, and urea or thiourea to form pyrazolines, isoxazoles, and pyrimidine derivatives, respectively. These heterocyclic scaffolds are prevalent in many approved drugs and represent a promising avenue for further drug discovery efforts based on the 2,3,5-trimethoxybenzaldehyde core structure.
Conclusion
2,3,5-Trimethoxybenzaldehyde is a strategically important starting material in the synthesis of bioactive molecules. Its application in the Claisen-Schmidt condensation provides a reliable and efficient route to a diverse array of chalcones with significant therapeutic potential, particularly in the realm of anticancer drug discovery. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel and effective therapeutic agents. The unique structural and electronic properties of this aldehyde, coupled with the proven bioactivity of its derivatives, underscore its continued importance in medicinal chemistry.
References
[6] NIH. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Retrieved from [Link]
[1] ResearchGate. (n.d.). Structures of A (E)-2' ,3,5-trimethoxychalcone, B 2'-hydroxy-4'- methoxy-2,3-benzochalcone. Retrieved from [Link]
[7] MDPI. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Retrieved from [Link]
[8] NIH. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
[9] ResearchGate. (n.d.). Synthesis and biological activity of heterocycles from chalcone. Retrieved from [Link]
[10] PubMed. (n.d.). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved from [Link]
[11] NIH. (n.d.). Diverse Molecular Targets for Chalcones with Varied Bioactivities. Retrieved from [Link]
[5] NIH. (n.d.). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. Retrieved from [Link]
[3] PubMed. (2013). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship. Retrieved from [Link]
TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Retrieved from [Link]
[12] ResearchGate. (n.d.). Structures of A (E)-2' ,3,5-trimethoxychalcone, B 2'-hydroxy-4'- methoxy-2,3-benzochalcone. Retrieved from [Link]
[13] MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]
[2] NIH. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
[14] ResearchGate. (n.d.). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Retrieved from [Link]
[4] PubMed. (n.d.). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Assessment of 3',4',5'-Trimethoxychalcone Derivatives against A549 and Molecular Insight Through Molecular Docking and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Enigmatic Intermediate: Application Notes on the Synthetic Potential of 2,3,5-Trimethoxybenzaldehyde
Abstract
This technical guide delves into the role of 2,3,5-Trimethoxybenzaldehyde as a chemical intermediate in organic synthesis. While its isomers, such as 2,3,4-, 2,4,5-, and 3,4,5-trimethoxybenzaldehyde, are well-documented cornerstones in the synthesis of pharmaceuticals and natural products, 2,3,5-trimethoxybenzaldehyde remains a comparatively underexplored synthon. This document serves as a resource for researchers, scientists, and drug development professionals by providing a theoretical framework for its reactivity and practical, detailed protocols for key chemical transformations. Due to the limited specific literature for the 2,3,5-isomer, this guide presents robust, field-proven protocols for closely related isomers as validated starting points for synthetic exploration.
Introduction: The Trimethoxybenzaldehyde Family of Synthons
Trimethoxybenzaldehydes are a class of aromatic aldehydes that serve as highly versatile building blocks in the synthesis of a wide array of complex organic molecules. The presence of three methoxy groups on the benzene ring significantly influences the electron density and steric environment of the molecule, thereby modulating the reactivity of both the aldehyde functional group and the aromatic system. These intermediates are particularly pivotal in the construction of alkaloids, flavonoids, stilbenoids, and other pharmacologically active compounds.[1][2] For instance, 2,3,4-trimethoxybenzaldehyde is a key intermediate for certain calcium channel blockers, while the 3,4,5-isomer is a precursor to the antibacterial drug Trimethoprim.
While extensive research has focused on the more common substitution patterns, 2,3,5-trimethoxybenzaldehyde represents an intriguing, yet less characterized, member of this family. This guide aims to bridge this knowledge gap by postulating its synthetic utility and providing actionable experimental designs.
Physicochemical Properties and Reactivity Profile of 2,3,5-Trimethoxybenzaldehyde
Understanding the inherent properties of an intermediate is critical for predicting its behavior in a reaction. Below is a summary of the key physicochemical properties for 2,3,5-trimethoxybenzaldehyde.
| Property | Value | Source |
| CAS Number | 5556-84-3 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |
| Molecular Weight | 196.20 g/mol | [2][3] |
| IUPAC Name | 2,3,5-trimethoxybenzaldehyde | [2] |
The reactivity of 2,3,5-trimethoxybenzaldehyde is governed by two main features: the aldehyde group and the substituted aromatic ring.
-
The Aldehyde Group: As a classic electrophile, the aldehyde carbon is susceptible to nucleophilic attack. This allows for a wide range of transformations, including the formation of C-C bonds (e.g., aldol, Wittig, Grignard reactions), C-N bonds (e.g., reductive amination, imine formation), and reduction to an alcohol or oxidation to a carboxylic acid.
-
The Aromatic Ring: The 2,3,5-methoxy substitution pattern creates a unique electronic environment. The methoxy groups at the 2 and 3 positions are ortho and meta to the aldehyde, respectively, while the group at the 5 position is also meta. All three are activating, electron-donating groups, making the ring susceptible to electrophilic aromatic substitution. The primary site of substitution would be predicted to be the C6 position, which is para to the 2-methoxy group and ortho to the 5-methoxy group, and sterically the most accessible.
Core Synthetic Applications & Representative Protocols
The following protocols are for well-documented isomers of trimethoxybenzaldehyde. They are presented here as robust, validated methods that can likely be adapted for 2,3,5-trimethoxybenzaldehyde with minimal optimization. The underlying principles of these reactions are universal to aromatic aldehydes.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are important precursors to flavonoids and other biologically active heterocyclic compounds. They are readily synthesized via a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone.
Representative Protocol: Synthesis of (E)-1-(phenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
This protocol utilizes 2,3,4-trimethoxybenzaldehyde as the starting material.
Reaction Scheme:
A workflow for Chalcone synthesis.
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Cold Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in an appropriate amount of ethanol to form a clear solution.
-
Condensation: While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution dropwise. A color change and the formation of a precipitate should be observed. Continue stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of cold water. Acidify the mixture with dilute HCl until it is acidic to litmus paper. This will precipitate the crude chalcone product.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts. The crude product can then be recrystallized from ethanol to yield the pure chalcone.
Causality and Self-Validation:
-
Base Catalyst: NaOH deprotonates the α-carbon of the acetophenone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Acidification: The final product is precipitated from the solution by neutralizing the phenoxide and any remaining base.
-
Recrystallization: This is a crucial step to ensure the purity of the final product, which can be verified by melting point analysis and spectroscopic methods (NMR, IR).
| Parameter | Value |
| Base | NaOH |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Time | 8-12 hours |
| Typical Yield | >85% |
Synthesis of Stilbenes via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It is particularly useful for creating C=C bonds with high stereoselectivity. This is a key reaction in the synthesis of stilbenoids, such as the anticancer agent combretastatin.
Representative Protocol: Synthesis of (E)-1,2,3-trimethoxy-5-(styryl)benzene
This protocol is an adaptation for a generic trimethoxybenzaldehyde.
Reaction Scheme:
Wittig reaction mechanism for Stilbene synthesis.
Materials:
-
Trimethoxybenzaldehyde (e.g., 2,4,5- or 3,4,5-isomer)
-
Benzyltriphenylphosphonium chloride
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. To this suspension, carefully add NaH (1.1 equivalents) portion-wise. The mixture will turn a characteristic deep orange or red color, indicating the formation of the ylide. Stir for 1 hour at room temperature.
-
Reaction with Aldehyde: Dissolve the trimethoxybenzaldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C (ice bath).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure stilbene.
Causality and Self-Validation:
-
Anhydrous Conditions: The phosphonium ylide is a strong base and is highly reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are essential for the success of the reaction.
-
Stoichiometry: A slight excess of the phosphonium salt and base ensures complete conversion of the aldehyde.
-
Purification: Chromatographic purification is typically necessary to separate the stilbene product from the triphenylphosphine oxide byproduct.
| Parameter | Value |
| Base / Solvent | NaH / THF or NaOMe / MeOH |
| Temperature | 0°C to Room Temperature |
| Time | 12-24 hours |
| Typical Yield | ~80-90% |
Conclusion and Outlook
2,3,5-Trimethoxybenzaldehyde, while not as prominently featured in the chemical literature as its isomers, holds significant untapped potential as a versatile chemical intermediate. The fundamental reactivity of its aldehyde group, coupled with the unique electronic properties imparted by its methoxy substitution pattern, makes it a valuable target for synthetic exploration. The protocols detailed in this guide for analogous trimethoxybenzaldehydes provide a solid and validated foundation for researchers to begin investigating the chemistry of the 2,3,5-isomer. It is our hope that this technical note will spur further research into this enigmatic building block, leading to the discovery of novel molecules with important applications in medicine and materials science.
References
- CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google P
- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google P
-
Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Assessment. (URL: [Link])
-
How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? - Knowledge. (URL: [Link])
-
2,3,5-Trimethoxybenzaldehyde | C10H12O4 | CID 10285862 - PubChem. (URL: [Link])
-
Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. (URL: [Link])
Sources
- 1. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5-Trimethoxybenzaldehyde | C10H12O4 | CID 10285862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Trimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,3,5-Trimethoxybenzaldehyde. This guide is designed for researchers, chemists, and pharmaceutical development professionals aiming to optimize their synthetic protocols. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental procedures based on established chemical principles. Our goal is to equip you with the expertise to improve your yield, purity, and overall success in synthesizing this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing 2,3,5-Trimethoxybenzaldehyde?
The most direct and common precursor for this synthesis is 1,2,4-trimethoxybenzene .[1] This substrate possesses the correct arrangement of methoxy groups, requiring only the introduction of a formyl (-CHO) group at the appropriate position. The purity of this starting material is critical for achieving a good yield and minimizing side reactions.
Q2: Which synthetic routes are typically used for the formylation of 1,2,4-trimethoxybenzene?
Several classic formylation reactions can be employed. However, due to the electronic nature of the substrate, their efficacy and regioselectivity vary:
-
Vilsmeier-Haack Reaction: This is one of the most effective methods for formylating electron-rich aromatic rings. It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF).[2][3] It generally proceeds under mild conditions.
-
Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[4][5] Due to the high toxicity of HCN, a variation using zinc cyanide (Zn(CN)₂) is often preferred, which generates HCN in situ.[4]
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or sulfuric acid. It is generally suited for highly activated aromatic compounds like phenols, but can be applied to poly-methoxybenzenes.
Q3: Why is regioselectivity a major challenge in this synthesis?
Regioselectivity is the primary hurdle. The three methoxy groups on the 1,2,4-trimethoxybenzene ring are all ortho-, para-directing activators for electrophilic aromatic substitution. The formylation can occur at several positions, leading to a mixture of isomers. The main competing isomer is typically 2,4,5-trimethoxybenzaldehyde .[6] The directing effects of the methoxy groups make the C5 position (leading to the 2,4,5-isomer) highly activated, often making it the major product.[6] Achieving a high yield of the desired 2,3,5-isomer requires careful control of reaction conditions and an effective purification strategy.
Synthesis Workflow Overview
The following diagram outlines the general experimental workflow for the synthesis and purification of 2,3,5-Trimethoxybenzaldehyde from 1,2,4-trimethoxybenzene via the Vilsmeier-Haack reaction.
Caption: General workflow for 2,3,5-Trimethoxybenzaldehyde synthesis.
Troubleshooting Guide
Issue 1: The Vilsmeier-Haack reaction is sluggish or yields are consistently low.
Q: My formylation of 1,2,4-trimethoxybenzene is not proceeding to completion, and the overall yield is poor. How can I improve this?
A: This is a common issue that can often be traced back to reagent quality, stoichiometry, or reaction conditions. The formation and reactivity of the Vilsmeier reagent (the actual electrophile) are highly sensitive.
Causality & Corrective Actions:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) must be anhydrous.
-
Solution: Use freshly opened bottles of reagents or redistill/dry them before use. Ensure all glassware is oven-dried, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reagent Stoichiometry & Order of Addition: The molar ratio of the reagents is crucial. An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.
-
Solution: Typically, a slight excess of both POCl₃ and DMF relative to the 1,2,4-trimethoxybenzene is used (e.g., 1.1 to 1.5 equivalents of each). The Vilsmeier reagent should be pre-formed by slowly adding POCl₃ to ice-cold DMF before adding the substrate. This prevents decomposition and side reactions.
-
-
Reaction Temperature: Temperature control is vital. The initial formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). The subsequent formylation step may require heating to proceed at a reasonable rate.
-
Solution: Pre-form the reagent at 0 °C. After adding the 1,2,4-trimethoxybenzene, allow the reaction to warm to room temperature. If the reaction is still sluggish (monitored by TLC), gently heat the mixture (e.g., to 40-60 °C) for several hours.
-
Issue 2: The final product is an inseparable mixture of isomers.
Q: I've successfully formylated the starting material, but my final product is a mixture of 2,3,5- and 2,4,5-trimethoxybenzaldehyde. How can I separate them and confirm their identity?
A: This is the most anticipated challenge of this synthesis. Complete separation requires a robust purification strategy, as the isomers have very similar polarities.
Causality & Corrective Actions:
-
Inevitable Isomer Formation: As discussed in the FAQs, the electronic directing effects of the methoxy groups lead to the formation of multiple isomers, with the 2,4,5-isomer often being a significant byproduct.[6] While optimizing reaction conditions can influence the ratio, obtaining a single isomer directly from the reaction is highly unlikely.
-
Purification Strategy: The key to obtaining the pure 2,3,5-isomer is meticulous purification.
-
Solution: Flash column chromatography on silica gel is the most effective method. Use a low-polarity solvent system with a gradual polarity gradient (e.g., starting with 95:5 Hexane:Ethyl Acetate and slowly increasing the proportion of Ethyl Acetate). The isomers should elute at slightly different retention times. Careful fraction collection and analysis by TLC are essential.
-
-
Isomer Identification: Once separated, it is crucial to confirm the identity of each isomer.
-
Solution: Compare the experimental data with literature values. The melting point is a key differentiator. Recrystallize the purified fractions and measure their melting points. Additionally, ¹H NMR spectroscopy can be used for unambiguous identification by analyzing the coupling patterns of the aromatic protons.
-
Data Table: Key Compound Properties
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |
| 1,2,4-Trimethoxybenzene (Starting Material) | 168.19 | 19-21 | 135-77-3 | |
| 2,3,5-Trimethoxybenzaldehyde (Target Product) | 196.20 | 53-55 | 5556-84-3[7] | |
| 2,4,5-Trimethoxybenzaldehyde (Major Byproduct) | 196.20 | 114-116 | 4460-86-0 |
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues during the synthesis.
Caption: Decision tree for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene
Disclaimer: This procedure involves hazardous chemicals. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Reagent Preparation:
-
In a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 eq).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1,2,4-trimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF or another suitable dry solvent (e.g., dichloromethane).
-
Add the solution of 1,2,4-trimethoxybenzene dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, gently heat the mixture to 50 °C for 2-4 hours until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture back down in an ice bath.
-
Carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase. The less polar 2,4,5-isomer will typically elute before the more polar 2,3,5-isomer.
-
Collect small fractions (e.g., 10-15 mL) and analyze each by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired product (2,3,5-Trimethoxybenzaldehyde).
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product. Confirm identity via melting point and NMR analysis.
-
References
- Google Patents. (n.d.). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
- Google Patents. (n.d.). Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]
- Erofeev, Y. V., Afanas'eva, V. L., & Glushkov, R. G. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Pharmaceutical Chemistry Journal, 24, 501-510.
-
Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
The Hive Chemistry Discourse. (2001). 1,2,4 Trimethoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approach for the preparation of 1,2,4-trimethoxybenzene (3) from vanillin (2). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4-Trimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the formation of 1,2,4-trimethoxybenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
YouTube. (2018). Gatterman Koch Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gattermann-Koch Reaction. Retrieved from [Link]
-
Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy-benzenes. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann reaction examples. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Explain Gattermann Reaction class 12 chemistry CBSE. Retrieved from [Link]
Sources
- 1. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. 1,2,4 Trimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. 2,3,5-Trimethoxybenzaldehyde | C10H12O4 | CID 10285862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,3,5-Trimethoxybenzaldehyde
Welcome to the technical support center for the purification of crude 2,3,5-Trimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of obtaining high-purity 2,3,5-Trimethoxybenzaldehyde for your research and development needs.
Introduction to Purification Challenges
2,3,5-Trimethoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals. However, its synthesis can result in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of established purification techniques and troubleshooting strategies tailored to this specific molecule.
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered during the purification of 2,3,5-Trimethoxybenzaldehyde.
Q1: What are the most common impurities in crude 2,3,5-Trimethoxybenzaldehyde?
A1: The impurities largely depend on the synthetic route. Common contaminants include:
-
Starting Materials: Unreacted precursors such as 1,2,4-trimethoxybenzene or the corresponding alcohol.
-
Over-oxidation Products: The corresponding carboxylic acid, 2,3,5-trimethoxybenzoic acid, can form if the aldehyde is exposed to oxidizing conditions.
-
Side-products: Isomeric aldehydes or products from incomplete methylation if starting from a polyhydroxybenzaldehyde.
-
Reagents and Solvents: Residual reagents and solvents from the reaction and work-up.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?
A2: A dark, oily appearance often indicates the presence of significant impurities that depress the melting point. It is recommended to first attempt a simple purification technique like a solvent wash with a non-polar solvent (e.g., hexane) to remove highly non-polar impurities. If this is unsuccessful, column chromatography is the most effective method to separate the desired product from colored impurities and other by-products.
Q3: I performed a recrystallization, but the yield is very low. What could be the reason?
A3: Low yield in recrystallization can be due to several factors:
-
Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at low temperatures, leading to significant loss in the mother liquor.
-
Volume of Solvent: Using an excessive volume of solvent will also lead to low recovery. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. A slower, more controlled cooling process is generally preferred.
-
Purity of Crude Material: If the crude material has a very low percentage of the desired product, the yield from a single recrystallization will inherently be low.
Q4: Can I use distillation to purify 2,3,5-Trimethoxybenzaldehyde?
A4: Yes, vacuum distillation can be an effective purification method for 2,3,5-Trimethoxybenzaldehyde, especially for removing non-volatile impurities. The boiling point of the compound will be significantly lower under vacuum, which helps to prevent thermal degradation. However, if the impurities have boiling points close to that of the product, distillation will not be an effective separation method.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause | Troubleshooting Steps |
| Persistent colored impurity | Highly conjugated by-products. | 1. Treat a solution of the crude product with activated carbon before filtration and recrystallization. 2. Employ column chromatography with a suitable solvent system. |
| Product co-elutes with an impurity during column chromatography | Similar polarity of the product and impurity. | 1. Optimize the solvent system by trying different solvent mixtures with varying polarities. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. If the impurity is an aldehyde, consider converting it to a non-polar derivative before chromatography. |
| Product appears to decompose on the silica gel column | Acidity of the silica gel. | 1. Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent). 2. Use a less acidic stationary phase like neutral alumina. |
| Formation of a white precipitate (adduct) during aqueous work-up | Reaction with bisulfite ions if used. | This is an expected outcome of the bisulfite adduct purification method. The aldehyde can be regenerated by treating the adduct with a base. |
Purification Protocols
Below are detailed protocols for the most common and effective purification techniques for 2,3,5-Trimethoxybenzaldehyde.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures.
Rationale: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility data for similar compounds, a good starting point for solvent screening would be a mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane.[1]
-
Dissolution: Place the crude 2,3,5-Trimethoxybenzaldehyde in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Rationale: By choosing an appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent), compounds with different polarities can be separated as they travel down the column at different rates.
Step-by-Step Methodology:
-
Column Packing: Prepare a column with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the column.
-
Elution: Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,3,5-Trimethoxybenzaldehyde.
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical method is highly specific for aldehydes and can be used to separate them from non-aldehydic impurities.[2][3]
Rationale: Aldehydes react with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated by treating the adduct with a base.
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with ethanol and then ether to remove any soluble impurities.
-
Regeneration of Aldehyde: Suspend the adduct in water and add a saturated solution of sodium bicarbonate or a dilute base until the solid dissolves and the aldehyde separates.
-
Extraction: Extract the regenerated aldehyde with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure 2,3,5-Trimethoxybenzaldehyde.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for choosing a purification strategy for crude 2,3,5-Trimethoxybenzaldehyde.
Caption: Decision tree for selecting a purification method.
References
-
PubChem. (n.d.). 2,3,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data, 66(10), 3845–3853. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Zhao, S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1154–1160. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,3,5-Trimethoxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2,3,5-trimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the formylation of 1,2,4-trimethoxybenzene. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction: The Synthetic Challenge
2,3,5-Trimethoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its preparation commonly involves the electrophilic formylation of 1,2,4-trimethoxybenzene. The Vilsmeier-Haack reaction is a widely employed method for this transformation due to its efficiency and use of relatively mild and economical reagents.[1]
However, as with any electrophilic aromatic substitution on a polysubstituted ring, regioselectivity can be a significant challenge. The directing effects of the three methoxy groups on the 1,2,4-trimethoxybenzene ring can lead to the formation of isomeric byproducts, complicating purification and reducing the yield of the desired 2,3,5-isomer. This guide will address these challenges head-on, providing you with the expertise to navigate the intricacies of this synthesis.
Recommended Synthetic Workflow
The primary route to 2,3,5-trimethoxybenzaldehyde involves a two-step process: the synthesis of the precursor 1,2,4-trimethoxybenzene, followed by its formylation.
Caption: Overall synthetic workflow for 2,3,5-Trimethoxybenzaldehyde.
Part 1: Synthesis of the Starting Material: 1,2,4-Trimethoxybenzene
A reliable and efficient synthesis of the starting material is crucial for the overall success of your project. 1,2,4-Trimethoxybenzene can be conveniently prepared from the readily available starting material, vanillin, in a high-yielding, two-step process.[2]
Experimental Protocol: Synthesis of 1,2,4-Trimethoxybenzene from Vanillin[2]
Step 1: Baeyer-Villiger Oxidation of Vanillin
-
To a stirred solution of vanillin in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with a solution of sodium bisulfite and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the intermediate formate ester.
Step 2: Hydrolysis and Methylation
-
Hydrolyze the crude formate ester using a base, such as sodium hydroxide, in methanol.
-
After hydrolysis, perform a methylation reaction using a methylating agent like dimethyl sulfate in the presence of a base.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude 1,2,4-trimethoxybenzene by distillation or column chromatography to obtain a colorless oil.
Part 2: Formylation of 1,2,4-Trimethoxybenzene: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[1] It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Based on typical Vilsmeier-Haack conditions for related substrates.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| 1,2,4-Trimethoxybenzene | 168.19 | ~1.08 | 10 | 1.68 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 30 | 2.8 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 12 | 1.1 mL |
| Dichloromethane (DCM) | - | - | - | 20 mL |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 1,2,4-trimethoxybenzene in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2,3,5-trimethoxybenzaldehyde as a solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in Reagents/Glassware: The Vilsmeier reagent is highly sensitive to moisture. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and freshly distilled POCl₃. |
| 2. Degraded Reagents: Old or improperly stored DMF or POCl₃ may have degraded. | 2. Use freshly opened or distilled reagents. DMF can decompose to dimethylamine, which can interfere with the reaction.[4] | |
| 3. Insufficient Reaction Time/Temperature: The formylation of 1,2,4-trimethoxybenzene may require more forcing conditions than other activated arenes. | 3. After the initial addition at low temperature, gradually increase the temperature and monitor the reaction by TLC. Consider extending the reaction time. | |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Electrophilic attack can occur at other positions on the aromatic ring. The primary expected byproduct would be 2,4,5-trimethoxybenzaldehyde. | 1. Optimize the reaction temperature. Lower temperatures may favor the formation of the thermodynamically more stable product. |
| 2. Di-formylation: Under harsh conditions, a second formyl group may be introduced. | 2. Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents). Add the substrate to the pre-formed reagent to avoid localized excess of the formylating agent. | |
| Difficult Product Isolation/Purification | 1. Oily Product: The product may not crystallize easily due to impurities. | 1. Attempt purification by column chromatography on silica gel. |
| 2. Incomplete Hydrolysis of the Iminium Intermediate: The iminium salt intermediate may persist through workup. | 2. Ensure the quenching step is performed thoroughly with sufficient water and base to fully hydrolyze the intermediate. | |
| 3. Contamination with DMF: DMF can be difficult to remove completely. | 3. After extraction, wash the organic layer multiple times with water to remove residual DMF. |
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction preferred for this synthesis?
A1: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic compounds like 1,2,4-trimethoxybenzene. The reagents are readily available and the reaction conditions are generally manageable in a standard laboratory setting.[1]
Q2: What is the expected regioselectivity of the formylation of 1,2,4-trimethoxybenzene?
A2: The methoxy groups are ortho, para-directing. In 1,2,4-trimethoxybenzene, the positions are activated as follows:
-
Position 5: Activated by the methoxy groups at C1 (para) and C4 (ortho). This is a highly activated position.
-
Position 3: Activated by the methoxy groups at C2 (ortho) and C4 (para). This is also a highly activated position.
-
Position 6: Activated by the methoxy group at C1 (ortho) and sterically hindered by the adjacent methoxy group at C1.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (1,2,4-trimethoxybenzene) and the more polar product (2,3,5-trimethoxybenzaldehyde). Visualize the spots under a UV lamp.
Q4: What are the key safety precautions for this reaction?
A4: Phosphorus oxychloride (POCl₃) is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction with ice/water should be done slowly and cautiously to control the exothermic reaction.
Q5: Can I use other formylating agents?
A5: Yes, other formylation methods like the Duff reaction (using hexamethylenetetramine) or the Rieche formylation (using dichloromethyl methyl ether) could be explored.[5] However, the Vilsmeier-Haack reaction is often the most reliable and high-yielding method for this type of substrate.
References
-
Organic Syntheses Procedure. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]
- Rajput, S. S., & Singh, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1245.
- da Silva, J. F. M., et al. (2010). Synthetic approach for the preparation of 1,2,4-trimethoxybenzene (3) from vanillin (2). Química Nova, 33(1), 213-215.
- Nielsen, B. E., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett, 24(19), 2437-2442.
-
PubChem. (n.d.). 1,2,4-Trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
NIST. (n.d.). 1,2,4-Trimethoxybenzene. NIST Chemistry WebBook. Retrieved from [Link]
- Thakkar, N., et al. (2021). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 53(16), 2731-2752.
-
ResearchGate. (n.d.). Reaction mechanism for the formation of 1,2,4-trimethoxybenzene. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
ResearchGate. (2015). Green Synthesis of 1,2,3-Trimethoxybenzene. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Duff Reaction. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction? Retrieved from [Link]
-
Preprints.org. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico COX-2 Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Retrieved from [Link]
Sources
troubleshooting common issues in the synthesis of trimethoxybenzaldehydes
Welcome to the technical support center for the synthesis of trimethoxybenzaldehydes. As a Senior Application Scientist, my goal is to provide you with field-proven insights and scientifically-grounded solutions to the challenges you may encounter in your laboratory work. This guide is structured in a question-and-answer format to directly address common issues, from reaction optimization to product purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to trimethoxybenzaldehydes, and how do I choose the best one?
A1: The choice of synthetic route depends heavily on the desired isomer (e.g., 2,4,5- vs. 3,4,5-), the availability of starting materials, and the scale of the reaction. The most common methods involve either the formylation of a pre-existing trimethoxybenzene ring or the methylation of a substituted hydroxybenzaldehyde.
-
Formylation Reactions: Methods like the Vilsmeier-Haack, Gattermann, or Reimer-Tiemann reactions introduce a formyl (-CHO) group onto an activated aromatic ring.[1][2] The Vilsmeier-Haack reaction, for instance, is widely used for formylating electron-rich compounds like 1,2,3-trimethoxybenzene to produce isomers such as 2,3,4-trimethoxybenzaldehyde.[3]
-
Methylation of Hydroxybenzaldehydes: This is a common and effective route, especially for 3,4,5-trimethoxybenzaldehyde. The synthesis often starts from vanillin or syringaldehyde, where the existing hydroxyl groups are methylated using reagents like dimethyl sulfate under basic conditions.[4][5]
-
Reduction of Acid Chlorides: The Rosenmund reduction offers a pathway to convert trimethoxybenzoyl chlorides to their corresponding aldehydes.[6] This method requires careful control of catalyst activity to prevent over-reduction to the alcohol.
The table below summarizes the key aspects of these routes.
| Synthetic Route | Common Starting Material | Key Reagents | Typical Target Isomer | Advantages | Common Challenges |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | POCl₃, DMF | 2,3,4- or 2,4,5- | Good yields for specific isomers. | Moisture-sensitive reagents, temperature control is critical.[3] |
| Methylation | Syringaldehyde, Vanillin | Dimethyl Sulfate, Base (e.g., NaOH) | 3,4,5- | High yields (up to 98%), readily available precursors.[5] | Hydrolysis of methylating agent, pH control needed.[5] |
| Rosenmund Reduction | 3,4,5-Trimethoxybenzoyl chloride | H₂, Pd/C catalyst, Quinoline S | 3,4,5- | Good yields (64-83%), product can be very pure.[6] | Catalyst poisoning or over-activity, pyrophoric catalyst, requires pressure vessel.[6] |
| Reimer-Tiemann | Trimethoxyphenol | Chloroform (CHCl₃), Base | Ortho-formylated isomers | One-pot ortho-formylation. | Moderate yields, formation of side-products, hazardous reagents.[1][7] |
Q2: How critical is the purity of my starting materials and reagents?
A2: It is absolutely critical. The success of the synthesis, particularly in terms of yield and final product purity, is directly linked to the quality of your inputs. For example, in the modified Rosenmund reduction, the 3,4,5-trimethoxybenzoyl chloride must be of high purity (99% minimum) to achieve good yields; impurities can poison the palladium catalyst.[6] Similarly, Vilsmeier-Haack reagents like phosphorus oxychloride (POCl₃) must be free from hydrolysis-induced degradation products (e.g., HCl) that can cause unwanted side reactions.
Q3: What are the most common impurities I should anticipate, and how do they originate?
A3: Impurities are typically route-dependent. Understanding the potential byproducts of your chosen synthesis is key to developing an effective purification strategy.[4]
-
Unreacted Starting Material: Incomplete conversion is a common source of contamination.
-
Over- or Under-methylated Products: In methylation reactions, incomplete reaction can leave hydroxyl groups, while overly harsh conditions might lead to unintended methylation of other functional groups.
-
Isomeric Byproducts: In formylation reactions, particularly with less regioselective methods, you may obtain a mixture of positional isomers that can be difficult to separate.
-
Products of Side Reactions: In the Reimer-Tiemann reaction, abnormal products like cyclohexadienone derivatives can form.[7] In the Rosenmund reduction, over-reduction can lead to the corresponding trimethoxybenzyl alcohol.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your synthesis.
Category 1: Low or No Product Yield
Q: My Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene resulted in a very low yield. What are the likely causes?
A: Low yields in the Vilsmeier-Haack reaction are a frequent issue, often stemming from reagent integrity or reaction conditions.
Causality: The reaction relies on the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent is highly sensitive to moisture. Any water present will decompose the POCl₃ and the Vilsmeier reagent, halting the formylation process. Furthermore, temperature control is crucial; the reaction to form the Vilsmeier reagent is exothermic, and subsequent formylation requires a specific temperature range (e.g., 70-80°C) to proceed efficiently without degrading the product.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Stoichiometry: A common molar ratio for 1,2,3-trimethoxybenzene:DMF:POCl₃ is approximately 1:1:2.[3] Ensure your ratios are appropriate for your specific substrate.
-
Control Temperature: Add the POCl₃ to the DMF slowly at a low temperature (e.g., 0°C) to control the initial exothermic reaction. After the Vilsmeier reagent has formed, raise the temperature to the optimal level for the formylation step and maintain it for the recommended duration (e.g., 10 hours).[3]
-
Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. If the reaction stalls, it may indicate a reagent issue.
Q: My methylation of syringaldehyde with dimethyl sulfate is giving poor conversion. Why?
A: Inefficient methylation is often a problem of pH control and reagent stability.
Causality: The methylation of a phenol requires a basic environment to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion. However, dimethyl sulfate is susceptible to hydrolysis under strongly alkaline conditions, especially in the presence of water, which consumes the reagent and reduces yield.[5] The reaction requires a delicate balance where the pH is high enough for deprotonation but not so high that it rapidly destroys the methylating agent.
Troubleshooting Steps:
-
Maintain pH: The reaction should be kept alkaline (pH > 10). A patented green synthesis method suggests monitoring the pH throughout the reaction and adding base as needed to keep it above 10.[5]
-
Use Anhydrous Solvents: Performing the reaction in an anhydrous solvent can significantly reduce the hydrolysis of dimethyl sulfate, improving its utilization.[5]
-
Control Temperature and Addition Rate: Add the dimethyl sulfate dropwise to manage the exothermic reaction. The optimal temperature can be quite high (e.g., 80-160°C), which helps drive the reaction to completion.[5]
Caption: Troubleshooting workflow for low yield in methylation reactions.
Category 2: Product Purity Issues
Q: My final product after a Rosenmund reduction is contaminated with the corresponding alcohol. How can I prevent this?
A: The formation of trimethoxybenzyl alcohol is a classic example of over-reduction in the Rosenmund reaction.
Causality: The goal of the Rosenmund reduction is to stop the hydrogenation of the acid chloride at the aldehyde stage. This is achieved by partially poisoning the palladium catalyst, typically with a sulfur-containing compound like "Quinoline S".[6] If the catalyst is too active or if the poison is insufficient or ineffective, the newly formed aldehyde will be further reduced to the primary alcohol.
Troubleshooting Steps:
-
Verify Catalyst Poison: Ensure you are using an appropriate catalyst poison (regulator). Prepare Quinoline S according to established procedures or use a commercially prepared regulator.[6]
-
Control Hydrogen Pressure: Do not use excessive hydrogen pressure. The modified procedures often call for a relatively low pressure (e.g., 50 p.s.i.). Lower yields are reported if the pressure drops too low (e.g., below 30 p.s.i.), so it may need to be repressurized during the initial phase.[6]
-
Optimize Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. The reaction is often run at a mild temperature (e.g., 35-40°C) after an initial period at room temperature.[6]
Q: I am observing multiple spots on my TLC plate after a formylation reaction. How do I identify and separate them?
A: The presence of multiple spots indicates a mixture of products, which could include the starting material, the desired product, and one or more side products.
Causality: The electronic properties of the three methoxy groups on the benzene ring direct the electrophilic formylating agent to specific positions. However, if the reaction conditions are too harsh (e.g., high temperature, long reaction time) or if the directing effects are not strongly differentiating, a mixture of ortho- and para-isomers can be formed. Di-formylation (the addition of two aldehyde groups) is also possible under forcing conditions.
Troubleshooting & Resolution:
-
Characterization: First, identify the components. Run co-spots on your TLC plate with the starting material. Obtain a crude ¹H NMR or GC-MS of the mixture to help identify the structures. The aldehyde proton (~9.8-10.3 ppm) and the aromatic protons will have distinct chemical shifts and splitting patterns for different isomers.[6][8]
-
Reaction Optimization: To minimize side products, try running the reaction under milder conditions (lower temperature, shorter time) and monitor carefully by TLC/GC to stop it once the starting material is consumed but before significant side products appear.
-
Purification: Column chromatography is the most effective method for separating positional isomers. A solvent system like ethyl acetate/hexane is a good starting point. Alternatively, if the product is a solid, recrystallization may be effective if the isomers have sufficiently different solubilities.[3] For some aldehydes, isolation via a bisulfite-addition compound can be a useful purification technique.[6]
Caption: Key steps and failure points in the Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde via Modified Rosenmund Reduction
This protocol is adapted from an Organic Syntheses procedure and is intended for trained professionals.[6]
1. Reaction Setup:
-
In a pressure vessel (e.g., a stainless-steel autoclave), add in order: 600 mL of dry toluene, 25 g of anhydrous sodium acetate, 3 g of dry 10% palladium-on-carbon catalyst, 23 g of 3,4,5-trimethoxybenzoyl chloride (high purity), and 1 mL of Quinoline S.[6]
-
Safety Note: Palladium-on-carbon can be pyrophoric. Handle with care under an inert atmosphere.
2. Hydrogenation:
-
Flush the vessel with nitrogen, seal, and then pressurize to 50 p.s.i. with hydrogen.
-
Shake the mixture at room temperature for 1 hour. Repressurize with hydrogen if the pressure drops below 30 p.s.i. during this time.[6]
-
Heat the mixture to 35–40°C and continue shaking for 2 hours.
-
Allow the reaction to cool to room temperature while agitation continues overnight.
3. Work-up and Purification:
-
Carefully release the pressure and open the vessel.
-
Filter the mixture through Celite to remove the catalyst, washing the filter cake with toluene.[6]
-
Wash the combined toluene filtrates successively with a 5% sodium carbonate solution and then with water.
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate by distillation under reduced pressure.
-
The crude aldehyde is often pure enough for many uses. For higher purity, distill the residue through a Vigreux column. The product should distill at 158–161°C (7–8 mm Hg) and has a melting point of 74–75°C.[6]
References
- The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde. (n.d.). Vertex AI Search.
-
Aldehydes from acid chlorides by modified rosenmund reduction. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
- Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. (n.d.). Google Patents.
- Method for preparing 2, 3, 4-trimethoxybenzaldehyde. (n.d.). Google Patents.
- Preparation method of 3, 4, 5-trimethoxy benzaldehyde. (n.d.). Google Patents.
-
3,4,5-trimethoxy-beta-nitrostyrene synthesis. (2005). Sciencemadness Discussion Board. Retrieved January 22, 2026, from [Link]
-
How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? (2025). Knowledge. Retrieved January 22, 2026, from [Link]
-
2,4,5-Trimethoxybenzaldehyde. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Efficient synthesis of 3,4,5-trimethoxybenzaldehyde via Reissert aldehyde synthesis. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen. Retrieved January 22, 2026, from [Link]
-
Gattermann Reaction: Mechanism, Steps & Uses Explained. (n.d.). Vedantu. Retrieved January 22, 2026, from [Link]
-
Reimer–Tiemann reaction. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]
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- 2. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
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- 7. grokipedia.com [grokipedia.com]
- 8. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to minimize by-product formation in benzaldehyde synthesis
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Benzaldehyde Synthesis
Introduction
Welcome to the Technical Support Center for Benzaldehyde Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing high-purity benzaldehyde. By-product formation is a primary obstacle to achieving high yields and purity, consuming valuable starting materials and complicating downstream processing.
This document moves beyond standard protocols to provide in-depth, mechanistically-grounded troubleshooting advice. We will explore the causality behind by-product formation in common synthetic routes and offer field-proven strategies for their minimization. The protocols and insights provided herein are structured to be self-validating, empowering you to optimize your experimental outcomes with confidence.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues applicable to most benzaldehyde synthesis and purification workflows.
FAQ 1: My final benzaldehyde product degrades and forms a white precipitate upon storage. What is happening and how can I prevent it?
Answer: This is a classic case of auto-oxidation. Benzaldehyde is highly susceptible to reacting with atmospheric oxygen to form benzoic acid, which is a white crystalline solid.[1][2] This reaction is a free-radical chain mechanism that can be initiated by light and heat.[2]
Mechanism of Auto-oxidation: The process begins with the abstraction of the aldehydic hydrogen, forming a benzoyl radical. This radical then reacts with molecular oxygen to create a peroxy radical, which propagates the chain reaction by abstracting a hydrogen from another benzaldehyde molecule, forming perbenzoic acid. The perbenzoic acid then oxidizes another molecule of benzaldehyde to benzoic acid.
Preventative Measures & Protocol:
-
Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure. Always handle and store purified benzaldehyde under an inert atmosphere, such as nitrogen or argon.[2]
-
Light Protection: Store the product in an amber or opaque glass bottle to protect it from light, which can catalyze oxidation.[2]
-
Addition of Inhibitors: For long-term storage, the addition of a radical inhibitor is highly recommended.
-
Temperature Control: Store the container in a cool, dark place. Ideal storage temperatures are between 15°C and 25°C.[2]
FAQ 2: How do I remove existing benzoic acid contamination from my crude benzaldehyde?
Answer: Benzoic acid can be efficiently removed by taking advantage of its acidic nature. A basic aqueous wash will convert the benzoic acid into its water-soluble salt (sodium benzoate), which can then be easily separated from the organic benzaldehyde.[2][5]
Protocol: Basic Aqueous Wash for Benzoic Acid Removal
-
Dissolution: Dissolve the crude benzaldehyde mixture in a suitable, water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a separatory funnel. A 3:1 solvent-to-crude ratio is a good starting point.
-
Washing: Add a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately the same volume as the organic layer).
-
Causality: Sodium carbonate is a weak base, sufficient to deprotonate the carboxylic acid without promoting side reactions like aldol condensation of the benzaldehyde.
-
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer containing the sodium benzoate.
-
Repeat: Repeat the wash step one more time to ensure complete removal of the acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield purified benzaldehyde, which should then be distilled for highest purity.[4]
Part 2: Synthesis-Specific Troubleshooting Guides
Guide 1: Oxidation of Toluene
The direct oxidation of toluene is a common industrial route, but achieving high selectivity for benzaldehyde is challenging because the product is more susceptible to oxidation than the starting material.
Answer: This is the central challenge of toluene oxidation. The reaction proceeds sequentially from toluene to benzyl alcohol, then to benzaldehyde, and finally to benzoic acid. To maximize benzaldehyde yield, you must stop the reaction at the intermediate stage, which requires precise control over several parameters.
Reaction Pathway and By-Product Formation
Caption: Oxidation pathway of toluene, highlighting the desired product and key by-products.
Troubleshooting Strategies:
-
Limit Conversion Rate: The most critical factor is to limit the per-pass conversion of toluene. High selectivity for benzaldehyde is only achieved at low conversion rates.[6] Industrial processes often run at <15% toluene conversion and recycle the unreacted starting material.
-
Catalyst Selection & Concentration: The choice of catalyst is paramount.
-
Mechanism: Transition metal catalysts (often cobalt, manganese, or copper salts) facilitate the oxidation.[7] However, highly active catalysts can accelerate the over-oxidation to benzoic acid.[8]
-
Recommendation: Experiment with mixed catalyst systems. For example, a Cu/Sn/Br system has been shown to achieve high selectivity (50-65%) for benzaldehyde. Reducing the concentration of the primary oxidation catalyst can sometimes favor benzaldehyde formation over benzoic acid.[8]
-
-
Control Temperature: Higher temperatures increase the reaction rate but disproportionately accelerate the rate of benzaldehyde oxidation to benzoic acid.
-
Recommendation: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For many liquid-phase systems, this is in the range of 150-170°C.[7]
-
-
Use of Co-catalysts and Promoters: Certain additives can steer the reaction towards the desired product.
Data Summary: Effect of Temperature on Toluene Oxidation Selectivity
| Temperature | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Benzoic Acid Selectivity (%) | Reference |
| 383 K (110°C) | 5.8 | 63.8 | Lower | |
| 403 K (130°C) | 14.6 | 50.3 | Higher |
Data synthesized from trends described in the cited literature.
Guide 2: Oxidation of Benzyl Alcohol
This route is often preferred in laboratory settings due to higher potential yields and milder conditions compared to toluene oxidation.[9] The primary by-product is again benzoic acid from over-oxidation.
Answer: The key is to use a mild oxidizing agent that is selective for the conversion of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid. Harsh oxidants like potassium permanganate will readily produce benzoic acid.
Troubleshooting Strategies:
-
Choice of Oxidant:
-
"Green" Oxidants: Hydrogen peroxide (H₂O₂) is an excellent choice as it is inexpensive and its by-product is water.[10] Using H₂O₂ in the presence of a suitable catalyst often shows good selectivity with minimal over-oxidation.[10]
-
Nitrate-based Systems: Catalytic systems using nitrates, such as Fe(NO₃)₃·9H₂O, can efficiently oxidize benzyl alcohol. The active species, HNO₂, is generated in situ and is effective for this transformation.[9]
-
Avoid Harsh Oxidants: Avoid using an excess of strong, non-selective oxidants like KMnO₄ or K₂Cr₂O₇ under harsh acidic conditions, as these will invariably lead to the formation of benzoic acid.[11]
-
-
Control Stoichiometry: Ensure you are not using a large excess of the oxidizing agent. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) to minimize the chance of over-oxidation once the benzyl alcohol is consumed.
-
Reaction Monitoring: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material (benzyl alcohol) has been consumed to prevent the slower, subsequent oxidation of the benzaldehyde product.
Experimental Protocol: Selective Oxidation using Fe(NO₃)₃ Catalyst
This protocol is adapted from the principles described by Tang et al. (2020).[9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), typically 1-5 mol%.
-
Solvent: While the reaction can be run solvent-free, using a non-oxidizable solvent like acetonitrile can help with temperature control and reaction homogeneity.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-100°C).
-
Atmosphere: The reaction can be run in an air atmosphere. The presence of O₂ can help regenerate the active catalyst, forming a green cyclic oxidation process.[9]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the benzyl alcohol is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and perform a basic aqueous wash as described in FAQ 2 to remove any traces of benzoic acid formed.
-
Purification: Dry the organic layer, remove the solvent, and purify the resulting crude benzaldehyde by vacuum distillation.[3]
Guide 3: Hydrolysis of Benzal Chloride
This method involves the hydrolysis of benzal chloride (C₆H₅CHCl₂). While effective, it can introduce chlorinated by-products and benzoic acid.[12]
Answer: By-product formation in this synthesis is highly dependent on the quality of the starting material and the hydrolysis conditions.
-
Benzoic Acid Formation: This occurs if the starting benzal chloride is contaminated with benzotrichloride (C₆H₅CCl₃), which hydrolyzes to benzoic acid. It can also form from the oxidation of the final product during workup.[12]
-
Chlorinated Impurities: Ring-chlorinated derivatives can form during the initial chlorination of toluene to produce the benzal chloride precursor.
Workflow for Minimizing By-products
Caption: Workflow showing how over-chlorination leads to by-product formation in hydrolysis.
Troubleshooting Strategies:
-
Purify the Starting Material: The most critical step is to use high-purity benzal chloride. Fractionally distill the crude chlorination product from toluene synthesis. Carefully separate the benzal chloride fraction from both the lower-boiling benzyl chloride and the higher-boiling benzotrichloride.[13]
-
Control Hydrolysis Conditions:
-
Acid-Catalyzed Hydrolysis: Performing the hydrolysis with an excess of aqueous hydrochloric acid at elevated temperatures can yield high-purity benzaldehyde, as it avoids metal or base catalysts that might promote side reactions.[14][15]
-
Use of a Carbonate Slurry: Heating benzal chloride with water and a mild base like calcium carbonate (CaCO₃) can effectively neutralize the HCl formed during the reaction, preventing potential acid-catalyzed side reactions. The benzoic acid formed from benzotrichloride can be recovered from the reaction mixture as its calcium salt.[12]
-
-
Post-Hydrolysis Purification:
-
Steam Distillation: After hydrolysis, steam distill the reaction mixture. Benzaldehyde is volatile with steam, while non-volatile impurities (like benzoic acid/benzoates and catalyst residues) remain behind.[12]
-
Bisulfite Adduct Formation: For removing the last traces of impurities, purify the steam-distilled benzaldehyde via its sodium bisulfite adduct. This is a highly selective method for aldehydes.[4][12]
-
Protocol: Purification via Bisulfite Adduct
-
Adduct Formation: Shake the crude, steam-distilled benzaldehyde with a saturated aqueous solution of sodium bisulfite (NaHSO₃). A thick white precipitate of the benzaldehyde-bisulfite adduct will form.
-
Isolation: Filter the solid adduct and wash it with a small amount of cold ethanol or ether to remove any non-aldehydic organic impurities.
-
Regeneration: Suspend the washed adduct in water and add a base (e.g., 10% Na₂CO₃ solution) or acid until the solid dissolves and the benzaldehyde separates as an oily layer.[5] This regenerates the pure aldehyde.
-
Final Extraction: Extract the liberated benzaldehyde with an organic solvent, dry the solution, and remove the solvent. For the highest purity, a final vacuum distillation is recommended.[12]
References
-
Benzaldehyde. (2025). Sciencemadness Wiki. [Link]
-
Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. (2008). ResearchGate. [Link]
-
Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University. [Link]
- Process for the production of benzaldehyde. (1976).
-
Tang, B., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. [Link]
-
Preparation of benzaldehyde. (n.d.). PrepChem.com. [Link]
-
Ullah, H., et al. (2021). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega. [Link]
-
SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. (n.d.). TSI Journals. [Link]
-
JEE Main 2026: Preparation of Benzaldehyde - Chemistry. (n.d.). Vedantu. [Link]
- The preparation method of benzaldehyde, benzyl alcohol, benzoic acid. (2004).
- Process for the preparation of benzaldehyde. (1980).
-
What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? (2016). ResearchGate. [Link]
-
Purification of benzaldehyde? (2015). Sciencemadness.org. [Link]
-
Zhang, M., et al. (2019). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI. [Link]
-
Making benzaldehyde - benzalchloride acid hydrolysis. (2020). YouTube. [Link]
-
United States Patent O. (n.d.). Googleapis.com. [Link]
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- 1. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1522996A - The preparation method of benzaldehyde, benzyl alcohol, benzoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 10. lakeland.edu [lakeland.edu]
- 11. JEE Main 2026: Preparation of Benzaldehyde [vedantu.com]
- 12. prepchem.com [prepchem.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Stability-Indicating HPLC Method for 2,3,5-Trimethoxybenzaldehyde
<_content_type_technical_support_center>
This guide provides a comprehensive framework for developing a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2,3,5-Trimethoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and practical troubleshooting advice. Our approach is grounded in scientific principles and adheres to regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.
Introduction: The "Why" Behind a Stability-Indicating Method
A stability-indicating analytical method is crucial in pharmaceutical development as it can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1] For a compound like 2,3,5-Trimethoxybenzaldehyde, which may be a key starting material or intermediate in drug synthesis, understanding its stability profile is paramount. Environmental factors such as heat, light, humidity, and oxygen can impact the chemical stability of pharmaceutical molecules, potentially affecting the safety and efficacy of the final drug product.[2]
Forced degradation, or stress testing, is an essential component of developing a stability-indicating method.[3][4] It helps to identify potential degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical method.[3][5] The ICH guidelines mandate stress testing to understand the intrinsic stability of a drug substance.[3][5]
This guide will walk you through the logical progression of method development, from initial parameter selection to forced degradation studies and finally, a comprehensive troubleshooting and FAQ section to address common challenges.
Foundational Knowledge: Understanding 2,3,5-Trimethoxybenzaldehyde
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [6] |
| Molecular Weight | 196.20 g/mol | [6] |
| Appearance | Beige powder | [7] |
| Melting Point | 234 to 237 °F (112.2 to 113.9 °C) | [7] |
| Solubility | Less than 1 mg/mL in water at 72 °F (22.2 °C) | [7] |
The presence of an aldehyde functional group and methoxy groups on the benzene ring suggests potential susceptibility to oxidation and hydrolysis under certain conditions.
The Workflow of Stability-Indicating Method Development
A systematic approach is key to efficiently developing a robust method. The following diagram illustrates the logical flow of the process.
Sources
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. ijamscr.com [ijamscr.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. database.ich.org [database.ich.org]
- 6. 2,3,5-Trimethoxybenzaldehyde | C10H12O4 | CID 10285862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aromatic Aldehydes
Welcome to the technical support center for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve peak asymmetry in your experiments, ensuring the integrity and accuracy of your results.
Understanding the "Why": The Root Causes of Peak Tailing
Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a frequent issue in reversed-phase HPLC.[1] It indicates that a portion of the analyte is retained longer than the main peak, leading to a skewed peak shape. This phenomenon can compromise resolution, affect accurate quantification, and undermine method reliability.[2][3] For aromatic aldehydes, the primary causes of peak tailing are multifaceted and often interconnected.
The most prevalent cause is the presence of multiple retention mechanisms for the analyte.[1][2] While the primary retention in reversed-phase chromatography is hydrophobic interaction with the stationary phase, secondary interactions can occur, leading to peak distortion.[1]
Frequently Asked Questions (FAQs)
Q1: Why are my aromatic aldehyde peaks tailing on a standard C18 column?
A1: Peak tailing of aromatic aldehydes on silica-based columns, like C18, is often due to secondary interactions between the polar aldehyde group and active sites on the stationary phase. The primary culprits are residual silanol groups (Si-OH) on the silica surface.[2][4] These silanols can exist in different forms, with free silanols being more acidic and prone to strong interactions with polar analytes, causing tailing.[2] At a mobile phase pH above 3.0, these silanol groups can become ionized (SiO-), leading to strong electrostatic interactions with any partially positive character on the aldehyde's carbonyl carbon.[1][5]
Q2: How does the mobile phase pH affect the peak shape of aromatic aldehydes?
A2: The pH of the mobile phase is a critical parameter that can significantly influence peak shape, especially for ionizable compounds.[6][7] While aromatic aldehydes are generally considered neutral, the mobile phase pH can impact the ionization state of the residual silanol groups on the silica stationary phase.[3]
-
At mid-range pH (e.g., pH 4-7): A significant portion of silanol groups are ionized, leading to strong secondary interactions and pronounced peak tailing.[1]
-
At low pH (e.g., pH < 3): The silanol groups are protonated (Si-OH), minimizing their ability to interact with the analyte via ion-exchange mechanisms.[1][2][3] This often results in a significant improvement in peak symmetry.[1][3]
Q3: Could metal contamination be a cause of peak tailing for my aromatic aldehydes?
A3: Yes, trace metal contamination in the silica matrix of the column (e.g., iron, aluminum) can exacerbate peak tailing.[2] These metal ions can act as Lewis acids, creating highly active sites that can chelate with the oxygen atom of the aldehyde's carbonyl group.[3] This strong interaction leads to a secondary retention mechanism and results in tailing peaks.[3] Using high-purity silica columns with low metal content is a key strategy to mitigate this issue.[3][8]
Q4: I'm still seeing peak tailing even after optimizing the mobile phase pH. What else can I do?
A4: If pH optimization is insufficient, consider the following:
-
Mobile Phase Additives: Incorporating a small amount of a competing agent into your mobile phase can help to mask the active sites on the stationary phase.
-
Column Choice: Not all C18 columns are the same. The type of silica, bonding density, and end-capping play a crucial role.
-
Instrumental Effects: Extra-column volume from long or wide tubing can contribute to peak broadening and tailing.[9]
In-Depth Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization
This guide provides a step-by-step approach to optimizing your mobile phase to reduce peak tailing of aromatic aldehydes.
Objective: To minimize secondary interactions by adjusting mobile phase pH and using competitive additives.
Experimental Protocol:
-
Baseline Establishment: Begin with your current method and document the peak asymmetry and retention time of your aromatic aldehyde.
-
pH Adjustment:
-
Prepare a series of mobile phases with decreasing pH, for example, pH 4.0, 3.5, 3.0, and 2.5. Use a suitable buffer to maintain a stable pH.[3][9]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before each injection.
-
Inject your sample and compare the peak shape at each pH level. A significant improvement is often observed at pH values below 3.[1][2][3]
-
-
Introduction of Mobile Phase Additives (if pH adjustment is insufficient):
-
If tailing persists at low pH, consider adding a competitive agent to the mobile phase. Triethylamine (TEA) has been traditionally used for this purpose, though modern column technologies have reduced the necessity for such additives.[2][8]
-
Prepare a mobile phase with a low concentration of an acidic additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[10][11] These can further suppress silanol activity.
-
For potential metal chelation issues, adding a sacrificial chelating agent like EDTA to the mobile phase can be effective.[3][11]
-
Data Presentation:
| Mobile Phase Condition | Peak Asymmetry (As) | Retention Time (min) | Observations |
| Initial Method (e.g., pH 5.0) | > 1.8 | 10.2 | Significant tailing |
| pH 3.0 | 1.4 | 9.8 | Improved symmetry |
| pH 2.5 | 1.2 | 9.5 | Acceptable peak shape |
| pH 2.5 + 0.1% Formic Acid | 1.1 | 9.4 | Sharp, symmetrical peak |
Logical Workflow for Mobile Phase Optimization
Caption: A systematic approach to mobile phase optimization.
Guide 2: Selecting the Right HPLC Column
The choice of stationary phase is paramount in preventing peak tailing. This guide will help you select an appropriate column for your aromatic aldehyde analysis.
Objective: To choose a column with minimal active sites to reduce secondary interactions.
Column Selection Strategy:
-
Prioritize High-Purity, Type B Silica Columns: Modern Type B silica columns have significantly lower metal content and reduced free silanol groups compared to older Type A silica, which minimizes peak tailing for polar compounds.[2][8]
-
Utilize End-Capped Columns: End-capping is a process where residual silanol groups are chemically deactivated with a small silane reagent (e.g., trimethylchlorosilane).[1] This significantly reduces the potential for secondary interactions.[1][9]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols.[9]
-
Hybrid Silica-Organic Polymer Phases: These offer improved pH stability and reduced silanol activity, making them a versatile choice.[2]
-
Non-Silica Based Columns: For particularly challenging separations, columns based on organic polymers or zirconia can eliminate issues related to silanol activity altogether.[2]
-
Data Presentation:
| Column Type | Description | Suitability for Aromatic Aldehydes |
| Traditional Type A C18 | High silanol activity, potential metal contamination. | Prone to causing significant peak tailing. |
| High-Purity, End-Capped Type B C18 | Low silanol activity, minimal metal content. | Recommended starting point. [2][8] |
| Polar-Embedded Phase | Shields analytes from residual silanols. | Good alternative for improved peak shape.[9] |
| Hybrid Silica-Polymer | Enhanced pH stability and reduced silanol activity. | Excellent choice for robust method development.[2] |
Mechanism of Peak Tailing and Mitigation
Caption: How end-capping reduces secondary interactions.
Guide 3: Column Care and System Maintenance
A well-maintained HPLC system and column are crucial for reproducible results.
Objective: To eliminate peak tailing caused by column degradation or system issues.
Protocol:
-
Column Washing: If you suspect column contamination, a thorough washing procedure can regenerate the column.
-
Check for Voids or Blockages:
-
Minimize Extra-Column Volume:
Conclusion
Addressing peak tailing in the HPLC analysis of aromatic aldehydes requires a systematic and logical approach. By understanding the underlying chemical interactions and methodically troubleshooting through mobile phase optimization, appropriate column selection, and diligent system maintenance, you can achieve symmetrical peaks, leading to more accurate and reliable analytical results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Industrial Scale-Up of 2,3,5-Trimethoxybenzaldehyde Production
Welcome to the technical support center for the industrial production of 2,3,5-Trimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Introduction to 2,3,5-Trimethoxybenzaldehyde Synthesis
2,3,5-Trimethoxybenzaldehyde is a key building block in the synthesis of various pharmaceuticals. Its industrial production requires careful consideration of reaction conditions, safety, and purification methods to ensure high yield and purity. The most common and industrially viable synthesis route is the formylation of 1,2,3-trimethoxybenzene. While several formylation methods exist, the Vilsmeier-Haack and Gattermann reactions are of primary interest for large-scale production.
Common Synthesis Routes: A Comparative Overview
Choosing the right synthesis route is critical for a successful scale-up. Below is a comparison of the two most relevant methods.
| Feature | Vilsmeier-Haack Reaction | Gattermann Reaction |
| Reagents | N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl3)[1][2] | Hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl3)[3][4][5] |
| Reaction Conditions | Generally milder conditions[2] | Often requires stronger acids and more stringent safety precautions due to the use of HCN[4] |
| Substrate Scope | Effective for electron-rich aromatic compounds[6] | Broad applicability to various aromatic compounds[4] |
| Industrial Scalability | Widely used in industrial processes due to readily available and less hazardous reagents compared to HCN.[2][7] | Scalability is challenging due to the high toxicity and handling difficulties of HCN.[4] |
| Key Challenges | Exothermic nature of the reaction, potential for runaway reactions, and handling of POCl3.[8][9] | Extreme toxicity of HCN, stringent safety protocols required, and harsh reaction conditions.[4] |
Given its advantages in safety and reagent availability, the Vilsmeier-Haack reaction is the more common choice for industrial-scale production of 2,3,5-Trimethoxybenzaldehyde.
Troubleshooting Guide for Vilsmeier-Haack Reaction Scale-Up
This section addresses specific problems you may encounter during the industrial scale-up of the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.
Issues with Reagents and Starting Materials
Question: My reaction yield is consistently low, and I observe significant side product formation. What could be the cause related to my reagents?
Answer: The purity and stability of your reagents are paramount. Here are some common culprits:
-
Moisture in DMF: N,N-Dimethylformamide (DMF) is hygroscopic. The presence of water will consume the Vilsmeier reagent, reducing the overall yield. Ensure you are using anhydrous DMF and handle it under an inert atmosphere.
-
Degraded Phosphorus Oxychloride (POCl3): POCl3 can hydrolyze over time to form phosphoric acid and HCl. This not only reduces the active reagent concentration but can also lead to unwanted side reactions. It is advisable to use a fresh bottle of POCl3 or distill it before use.[10]
-
Purity of 1,2,3-Trimethoxybenzene: The purity of your starting material is crucial. Impurities can interfere with the reaction and lead to a complex mixture of products that are difficult to separate. Verify the purity of your 1,2,3-trimethoxybenzene using techniques like GC-MS or NMR before starting the reaction.
Challenges During the Reaction
Question: I am concerned about the exothermic nature of the Vilsmeier-Haack reaction during scale-up. How can I manage the reaction temperature effectively?
Answer: Thermal management is a critical safety and process control consideration in scaling up this reaction. The formation of the Vilsmeier reagent is highly exothermic.
-
Controlled Addition: Instead of adding all reagents at once, a semi-batch process is recommended.[8] This involves the slow, controlled addition of POCl3 to a solution of 1,2,3-trimethoxybenzene in DMF at a low temperature (e.g., 0-5 °C).[9]
-
Efficient Cooling: Ensure your reactor has an adequate cooling system to dissipate the heat generated during the reaction. Monitoring the internal temperature is essential, and an automated system to control the addition rate based on temperature feedback is ideal.
-
Solvent Choice: While DMF is a reactant, using a co-solvent like chloroform or dichloromethane can help to better control the reaction temperature and improve mixing.[10]
Question: My reaction is sluggish, and the conversion is incomplete even after extended reaction times. What should I investigate?
Answer: Incomplete conversion can be due to several factors at a larger scale:
-
Poor Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" and areas of low reagent concentration. Ensure your reactor's agitation system is sufficient to maintain a homogeneous reaction mixture.
-
Incorrect Stoichiometry: While laboratory-scale reactions might work with a slight excess of one reagent, at an industrial scale, precise stoichiometry is crucial for cost-effectiveness and minimizing side reactions. Double-check your calculations and the purity of your reagents.
-
Insufficient Activation: The Vilsmeier reagent is a moderately strong electrophile.[1] If your substrate is not sufficiently activated, the reaction may be slow. However, 1,2,3-trimethoxybenzene is an electron-rich aromatic compound and should react readily. If you are working with a different, less-activated substrate, you might need to consider more forcing conditions, though this increases the risk of side reactions.
Work-up and Purification Hurdles
Question: During the aqueous work-up, I am getting a messy emulsion that is difficult to separate. How can I improve the phase separation?
Answer: Emulsion formation is a common issue during the work-up of large-scale reactions.
-
Controlled Quenching: The hydrolysis of the intermediate iminium salt is also exothermic. Quench the reaction mixture by slowly adding it to a well-stirred vessel of ice-cold water or a buffered aqueous solution.
-
Brine Wash: After the initial quench, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: The choice of extraction solvent can influence emulsion formation. Solvents like ethyl acetate are commonly used.
Question: The purity of my final product is below the required specification, even after crystallization. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from side reactions or incomplete reactions.
-
Unreacted Starting Material: If the reaction did not go to completion, you might have residual 1,2,3-trimethoxybenzene.
-
Isomeric Byproducts: Depending on the precise reaction conditions, you could have small amounts of other isomers formed.
-
Degradation Products: If the reaction temperature was too high, you might have formed degradation products.
To improve purity:
-
Recrystallization: A carefully optimized recrystallization process with a suitable solvent system is the most effective way to purify the final product. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Chromatography: While not always practical for very large-scale industrial production, column chromatography can be used for high-purity requirements or to identify problematic impurities.
-
Distillation: If the impurities are volatile, vacuum distillation of the crude product before crystallization can be an effective purification step.[7][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The main safety hazards are:
-
Thermal Runaway: The reaction is exothermic, and a loss of cooling could lead to a dangerous increase in temperature and pressure.[9]
-
Hazardous Reagents: Phosphorus oxychloride is corrosive and reacts violently with water. DMF is a combustible liquid.
-
Toxic Byproducts: The reaction and work-up can release corrosive and toxic fumes. A thorough process safety assessment is essential before any scale-up.
Q2: How can I monitor the progress of the reaction in a large-scale reactor?
A2: In-process monitoring is key to ensuring a successful and safe reaction.
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor's internal temperature and pressure is mandatory.
-
Sampling and Analysis: Taking periodic samples for analysis by HPLC or GC can track the consumption of the starting material and the formation of the product. This allows for real-time decision-making.
Q3: What are the key differences in reaction kinetics between a lab-scale and an industrial-scale reaction?
A3: At an industrial scale, mass and heat transfer limitations can become significant, which are often negligible in the lab. This means that the reaction rate may be limited by how quickly the reactants can be mixed or how fast heat can be removed, rather than the intrinsic chemical kinetics.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This protocol is a general guideline and should be adapted and optimized for your specific equipment and scale.
Step 1: Reagent Preparation
-
Charge a clean, dry, and inerted reactor with anhydrous N,N-Dimethylformamide (DMF).
-
Cool the DMF to 0-5 °C with constant agitation.
Step 2: Vilsmeier Reagent Formation
-
Slowly add phosphorus oxychloride (POCl3) to the cold DMF, maintaining the temperature below 10 °C. The addition should be done subsurface to ensure good mixing.
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 3: Formylation Reaction
-
Slowly add 1,2,3-trimethoxybenzene to the pre-formed Vilsmeier reagent, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until in-process analysis shows the reaction is complete.
Step 4: Quenching and Work-up
-
Cool the reaction mixture back to room temperature.
-
Slowly and carefully add the reaction mixture to a separate vessel containing ice-cold water with vigorous stirring.
-
Adjust the pH of the aqueous solution to neutral (pH 7) using a suitable base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
Step 5: Isolation and Purification
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 2,3,5-Trimethoxybenzaldehyde by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction.
Industrial Production Workflow
Caption: Workflow for 2,3,5-Trimethoxybenzaldehyde production.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield/purity.
References
- CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google P
- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google P
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google P
-
2,3,5-Trimethoxybenzaldehyde | C10H12O4 | CID 10285862 - PubChem. (URL: [Link])
-
3,4,5-Trimethoxybenzaldehyde - Wikipedia. (URL: [Link])
- US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google P
-
Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde - Carl ROTH. (URL: [Link])
-
Effects of 2,4,5-trimethoxybenzaldehyde - ResearchGate. (URL: [Link])
-
The Gattermann Synthesis of Aldehydes - Organic Reactions. (URL: [Link])
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (URL: [Link])
-
Aldehydes from acid chlorides by modified rosenmund reduction - Organic Syntheses Procedure. (URL: [Link])
-
Challenges of scaling up production from grams to kilos - Chemtek Scientific. (URL: [Link])
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Gattermann reaction - Wikipedia. (URL: [Link])
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (URL: [Link])
-
Gattermann Reaction | Prepare for GATE, JAM, NET - YouTube. (URL: [Link])
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
How can I improve the Vilsmeier-Haack reaction? - ResearchGate. (URL: [Link])
-
Gattermann reaction examples - BYJU'S. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (URL: [Link])
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 8. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Solvent Selection for Efficient Extraction of 2,3,5-Trimethoxybenzaldehyde
Welcome to the technical support center for the efficient extraction of 2,3,5-Trimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the extraction of this compound. Here, we move beyond simple protocols to explain the fundamental principles behind solvent selection, ensuring you can adapt and optimize your extraction process for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for the extraction of 2,3,5-Trimethoxybenzaldehyde?
When selecting a solvent, the primary goal is to maximize the recovery of 2,3,5-Trimethoxybenzaldehyde while minimizing the co-extraction of impurities. The key factors to consider are:
-
Solubility of 2,3,5-Trimethoxybenzaldehyde: The ideal solvent should exhibit high solubility for the target compound to ensure efficient extraction with a reasonable solvent volume.
-
Selectivity: The solvent should have low solubility for impurities present in the crude reaction mixture. This is crucial for obtaining a high-purity product.
-
Immiscibility with the Aqueous Phase: For liquid-liquid extractions from an aqueous reaction quench, the organic solvent must be immiscible with water to allow for clean phase separation.
-
Boiling Point: A solvent with a relatively low boiling point facilitates easy removal by evaporation after extraction, which is important for isolating the final product.
-
Safety and Environmental Impact: The chosen solvent should have a favorable safety profile (low toxicity, flammability) and minimal environmental impact.
Q2: I can't find specific solubility data for 2,3,5-Trimethoxybenzaldehyde. How can I estimate its solubility in different solvents?
Based on data for 2,4,5-Trimethoxybenzaldehyde, we can infer that 2,3,5-Trimethoxybenzaldehyde will have good solubility in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), and moderate solubility in less polar solvents like toluene. It is expected to have lower solubility in nonpolar solvents such as hexane.
Q3: My extraction yield of 2,3,5-Trimethoxybenzaldehyde is consistently low. What are the likely causes and how can I improve it?
Low extraction yield can stem from several factors:
-
Incomplete Extraction: This is often due to an insufficient volume of extraction solvent or an inadequate number of extraction cycles. Increasing the solvent volume or performing more extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) can significantly improve recovery.
-
Poor Solvent Choice: If the chosen solvent has low solubility for 2,3,5-Trimethoxybenzaldehyde, the extraction will be inefficient. Refer to the solvent selection guide below to choose a more appropriate solvent.
-
pH of the Aqueous Phase: The pH of the aqueous layer can influence the partition coefficient of your compound. Ensure the aqueous phase is neutral or slightly basic before extraction to ensure the aldehyde is in its neutral, more organosoluble form.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Extracted Product | 1. Co-extraction of polar impurities. 2. Co-extraction of unreacted starting materials (e.g., 1,2,4-trimethoxybenzene). | 1. Wash the organic extract with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic impurities. Follow with a water wash and then a brine wash. 2. Choose a solvent with a different polarity. For example, if you are using a very polar solvent, try a moderately polar one like ethyl acetate or dichloromethane. |
| Difficulty in Removing the Solvent | 1. High boiling point of the solvent. | 1. Select a solvent with a lower boiling point, such as diethyl ether or dichloromethane, for easier removal under reduced pressure. |
| Formation of a Stable Emulsion | 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or particulate matter. | 1. Use gentle inversions of the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine to the mixture. 3. If an emulsion persists, filter the entire mixture through a pad of celite. |
| Product Oiling Out During Extraction | 1. The concentration of the product in the extraction solvent is too high. | 1. Use a larger volume of extraction solvent. 2. Perform the extraction at a slightly elevated temperature (if the solvent's boiling point allows). |
Solvent Selection Guide for 2,3,5-Trimethoxybenzaldehyde
The choice of solvent is a critical step in achieving a high-yield, high-purity extraction of 2,3,5-Trimethoxybenzaldehyde. The following table provides a comparison of common extraction solvents. The solubility data is based on the closely related isomer, 2,4,5-Trimethoxybenzaldehyde, and should be used as a strong indicator for the behavior of the 2,3,5-isomer.
| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility | Expected Solubility of 2,3,5-TMB | Key Considerations |
| Diethyl Ether | 2.8 | 34.6 | 6.9 g/100 mL | Good | Highly flammable; prone to peroxide formation. Excellent for initial extraction due to low boiling point. |
| Ethyl Acetate | 4.4 | 77.1 | 8.3 g/100 mL | Very Good[1] | Good all-around solvent with moderate polarity. Effective at dissolving the product while leaving some polar impurities behind. |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.3 g/100 mL | Very Good | Higher density than water, which can be advantageous for extraction. Potential health hazards. |
| Toluene | 2.4 | 110.6 | 0.05 g/100 mL | Moderate[1] | Good for extracting less polar compounds. Its high boiling point can make it difficult to remove. |
| Hexane | 0.1 | 69 | Insoluble | Poor | Generally not recommended for initial extraction due to low polarity, but can be useful for recrystallization or washing to remove nonpolar impurities. |
| Acetone | 5.1 | 56.0 | Miscible | Excellent[1] | Not suitable for liquid-liquid extraction from aqueous solutions due to its miscibility with water. |
| Methanol/Ethanol | 5.1 / 4.3 | 64.7 / 78.0 | Miscible | Good[1] | Not suitable for liquid-liquid extraction from aqueous solutions. Can be used for recrystallization. |
Note: The polarity index is a relative measure of a solvent's polarity. Higher numbers indicate higher polarity.
Experimental Protocol: Standard Extraction of 2,3,5-Trimethoxybenzaldehyde
This protocol outlines a standard liquid-liquid extraction procedure following the synthesis of 2,3,5-Trimethoxybenzaldehyde, which often involves quenching the reaction mixture with water.
Materials:
-
Crude reaction mixture containing 2,3,5-Trimethoxybenzaldehyde in an aqueous solution.
-
Ethyl Acetate (or other suitable extraction solvent).
-
5% Sodium Bicarbonate (NaHCO₃) solution.
-
Saturated Sodium Chloride (NaCl) solution (Brine).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Transfer to Separatory Funnel: Transfer the aqueous crude reaction mixture to a separatory funnel of appropriate size.
-
First Extraction: Add a volume of ethyl acetate roughly equal to the volume of the aqueous layer. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer (top layer with ethyl acetate) should be carefully drained into a clean Erlenmeyer flask.
-
Repeat Extractions: Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate. Combine all organic extracts in the same Erlenmeyer flask.
-
Aqueous Washes:
-
Return the combined organic extracts to the separatory funnel.
-
Add an equal volume of 5% NaHCO₃ solution, gently shake, and discard the aqueous layer. This step removes acidic impurities.
-
Wash the organic layer with an equal volume of water and discard the aqueous layer.
-
Finally, wash the organic layer with an equal volume of brine to remove residual water. Discard the aqueous layer.
-
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl the flask. The drying agent should move freely when the solution is dry.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude 2,3,5-Trimethoxybenzaldehyde.
-
Further Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Extraction Workflow
The following diagram illustrates the decision-making process for selecting an appropriate extraction solvent and the subsequent workflow.
Caption: Solvent selection and extraction workflow for 2,3,5-Trimethoxybenzaldehyde.
References
-
Scent.vn. (n.d.). 2,4,5-Trimethoxybenzaldehyde (CAS 4460-86-0). Retrieved from [Link]
Sources
monitoring the completion of methylation reactions for benzaldehydes
Welcome to the technical support center for monitoring the completion of methylation reactions for benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the success of your O-methylation reactions. Here, we will address common challenges, provide detailed analytical protocols, and offer troubleshooting strategies to navigate potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for an incomplete methylation reaction of a hydroxybenzaldehyde?
A1: The most frequent cause of incomplete methylation is insufficiently basic conditions. The methylation of a phenolic hydroxyl group, a common reaction for hydroxybenzaldehydes, typically follows a Williamson ether synthesis mechanism.[1] This is an SN2 reaction where a phenoxide ion acts as a nucleophile to attack the methylating agent (e.g., methyl iodide).[2] If the base used is not strong enough to fully deprotonate the hydroxyl group and generate the phenoxide, the reaction will be slow or stall completely.[3] Other common causes include poor quality of reagents (e.g., wet solvent, degraded methylating agent) and steric hindrance from other substituents on the benzaldehyde ring.[4][5]
Q2: I see my starting material being consumed, but my yield of the methylated benzaldehyde is low. What are the likely side reactions?
A2: A common side reaction, especially if using a sterically hindered alkyl halide or a strong, bulky base, is E2 elimination.[1] However, with a simple methylating agent, this is less common. More likely culprits for low yields in benzaldehyde methylation include:
-
Oxidation: Benzaldehydes are susceptible to oxidation to the corresponding benzoic acid, especially if exposed to air for prolonged periods.[6]
-
C-alkylation: While O-alkylation is generally favored for phenoxides, some C-alkylation on the aromatic ring can occur, leading to a mixture of products.[1]
Q3: How can I quickly check if my methylation reaction is progressing?
A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for monitoring the progress of most organic reactions.[7] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of a new, typically less polar, product spot.[8]
Analytical Techniques for Reaction Monitoring
Choosing the right analytical technique is crucial for accurately monitoring your reaction. Below is a comparison of the most common methods.
| Technique | Speed | Cost | Information Provided | Best For |
| TLC | Very Fast (5-20 min) | Low | Qualitative (presence/absence of compounds, relative polarity) | Quick, routine checks of reaction progress |
| GC-MS/GC-FID | Fast (10-30 min) | Moderate | Quantitative, separation of volatile compounds, mass identification (MS) | Reactions with volatile and thermally stable products |
| HPLC | Moderate (20-60 min) | High | Quantitative, separation of non-volatile or thermally sensitive compounds | High-precision quantitative analysis |
| ¹H NMR | Fast (5-15 min) | High | Structural information, quantitative (with internal standard) | Unambiguous confirmation of product structure and purity |
In-Depth Troubleshooting Guides
Issue 1: The reaction has stalled; significant starting material remains.
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Caption: Troubleshooting workflow for a stalled methylation reaction.
Causality behind the steps:
-
Base Strength: The hydroxyl group of a hydroxybenzaldehyde is phenolic and thus acidic, but it requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide.[3] A base like potassium carbonate (K₂CO₃) is often sufficient, but if the reaction is sluggish, a stronger base like sodium hydride (NaH) may be necessary.
-
Reagent and Solvent Purity: The Williamson ether synthesis is sensitive to protic impurities like water, which can quench the phenoxide intermediate.[9] Ensure solvents are anhydrous and reagents are pure.
-
Temperature: Like most SN2 reactions, the rate of methylation will increase with temperature.[1] If the reaction is slow at room temperature, gentle heating may be required.
Issue 2: TLC/GC analysis shows multiple product spots.
The formation of multiple products indicates the presence of side reactions or impurities.
Caption: Troubleshooting workflow for multiple product formation.
Causality behind the steps:
-
Oxidation to Benzoic Acid: Benzaldehydes can be air-oxidized to the corresponding carboxylic acid, which is significantly more polar.[6] Running the reaction under an inert atmosphere (nitrogen or argon) can prevent this.
-
Purification: If minor side products are unavoidable, purification is necessary. Column chromatography is a standard method. For removing unreacted aldehyde, a sodium bisulfite wash is a highly effective workup procedure.[10][11] The bisulfite forms a water-soluble adduct with the aldehyde, allowing it to be extracted into an aqueous phase.[11]
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: With a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the left, spot a dilute solution of your starting hydroxybenzaldehyde (co-spot).
-
In the middle, spot a small aliquot of your reaction mixture.
-
On the right, spot the starting material again.
-
-
Development: Place the TLC plate in a closed chamber containing a suitable mobile phase. A common solvent system for separating hydroxybenzaldehydes from their more non-polar methylated ethers is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 ratio).[12]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[13] The starting material will be a lower spot (more polar) than the methylated product. The reaction is complete when the starting material spot in the reaction mixture lane has disappeared.
Protocol 2: Monitoring by Gas Chromatography (GC)
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and dilute it with a suitable solvent like diethyl ether or ethyl acetate (e.g., to 1 mL).[14] If quantitative analysis is desired, add an internal standard.
-
GC Conditions: A typical GC-FID or GC-MS method for analyzing benzaldehydes would involve:[6][15]
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 5-10 minutes, then ramp at 5-10 °C/min to 200-250 °C.[14]
-
Detector Temperature (FID): 250-300 °C.
-
-
Analysis: The methylated benzaldehyde will typically have a shorter retention time than the starting hydroxybenzaldehyde due to its lower boiling point and reduced polarity. Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
Protocol 3: Confirmation of Completion by ¹H NMR
-
Sample Preparation: Work up a small aliquot of the reaction mixture by quenching with water, extracting with an organic solvent, drying, and evaporating the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectral Interpretation:
-
Disappearance of the Phenolic Proton: The most definitive sign of complete methylation is the disappearance of the broad singlet corresponding to the phenolic -OH proton. This peak is often found between δ 5-10 ppm and its chemical shift can be concentration-dependent.[16][17]
-
Appearance of the Methoxy Group: A new, sharp singlet will appear around δ 3.8-4.0 ppm, integrating to 3 protons. This is characteristic of the newly formed -OCH₃ group.[18]
-
Aldehyde Proton: The aldehyde proton (-CHO) will remain as a singlet around δ 9.7-10.0 ppm.[18]
-
Aromatic Protons: The chemical shifts of the aromatic protons will also shift slightly upon methylation.
-
By systematically applying these monitoring techniques and troubleshooting workflows, you can effectively track the progress of your benzaldehyde methylation reactions and take corrective action to ensure high yields and purity.
References
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Ottenheijm, R. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]
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Wang, J., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Link]
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Yamaguchi, K., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Christie, W. W. (n.d.). Common Developing Solvent Systems Used in the Separation of Different Lipid Classes Using Thin Layer Chromatography (TLC). ResearchGate. [Link]
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Maio, M. (2022). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Analytica. [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
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Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
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Rana, S., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. [Link]
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Brown, W. P. (2025). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]
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Ball, M., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. [Link]
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Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. [Link]
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ResearchGate. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
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ResearchGate. (2021). Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism. [Link]
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Wang, X., et al. (2022). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]
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American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
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PubMed. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. [Link]
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bioRxiv. (2022). DNA methylation at a single cytosine embedded in the W-box cis-element repels binding of WRKY transcription factors through steric hindrance. [Link]
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National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]
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PubMed. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
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Reddit. (2025). Selective methylation protocol needed. [Link]
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ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. [Link]
-
ACS Publications. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. [Link]
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Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]
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Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... [Link]
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protocols.io. (2020). Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. [Link]
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PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
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Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Trimethoxybenzaldehyde Isomers in Organic Synthesis
For the discerning researcher and drug development professional, the choice of a starting material is a critical decision point that dictates the trajectory of a synthetic route. Substituted benzaldehydes are foundational pillars in the construction of complex molecular architectures, and among them, trimethoxybenzaldehyde isomers offer a rich palette of electronic and steric properties. This guide provides an in-depth, objective comparison of 2,3,5-trimethoxybenzaldehyde and its key isomers, moving beyond catalog specifications to explore their nuanced performance in pivotal organic reactions. Here, we dissect the causality behind their differential reactivity, supported by experimental data and validated protocols, to empower you with the foresight needed for rational synthetic design.
The Isomeric Landscape: More Than Just Positional Differences
The substitution pattern of the three methoxy (-OCH₃) groups on the benzaldehyde scaffold is the defining factor in the chemical personality of each isomer. These groups exert a powerful dual-pronged electronic influence: a potent electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I). The net result is a strong activation of the aromatic ring towards electrophilic substitution and a modulation of the aldehyde's electrophilicity.
The most commonly encountered and synthetically valuable isomers include:
-
2,3,5-Trimethoxybenzaldehyde: Characterized by an ortho-, meta-, and meta- relationship of the methoxy groups relative to the aldehyde. This asymmetric substitution creates a unique electronic and steric environment.
-
2,4,5-Trimethoxybenzaldehyde (Asaraldehyde): Features ortho- and para-directing methoxy groups, leading to high electron density at specific ring positions and significant steric influence from the C2-methoxy group.
-
3,4,5-Trimethoxybenzaldehyde: A symmetrical isomer where the methoxy groups are positioned to strongly activate the ring and influence the carbonyl group's reactivity through the C4-methoxy's para-relationship.
A summary of their fundamental physical properties is presented below.
| Property | 2,3,5-Trimethoxybenzaldehyde | 2,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde |
| Molar Mass | 196.20 g/mol | 196.20 g/mol [1] | 196.20 g/mol [2] |
| Appearance | - | Beige Powder[1] | Light Yellow Solid[2] |
| Melting Point | 53-55 °C | 112-114 °C (234-237 °F)[1][3] | 73-75 °C (163-165 °F)[2][4] |
Comparative Performance in Key Organic Reactions
The subtle interplay of electronic and steric effects governs the performance of each isomer in common synthetic transformations. Understanding these influences is paramount for predicting reaction outcomes and optimizing conditions.
Condensation Reactions (Claisen-Schmidt, Knoevenagel)
These base-catalyzed reactions hinge on the nucleophilic attack of an enolate on the electrophilic carbonyl carbon of the aldehyde. The reactivity of the aldehyde is thus inversely proportional to the electron-donating capacity of the ring substituents.
Causality & Field Insights: The methoxy groups, particularly at the ortho and para positions, donate electron density to the ring and, by extension, to the carbonyl group. This donation reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.[5] Consequently, all trimethoxybenzaldehyde isomers are generally less reactive than unsubstituted benzaldehyde.
Among the isomers, the 3,4,5-trimethoxy variant is a versatile participant in Aldol and Knoevenagel condensations, serving as a gateway to complex molecules and heterocycles.[6] The 2,4,5-trimethoxy isomer is also widely used, for instance, in the Claisen-Schmidt condensation to produce bioactive chalcones.[7] While specific kinetic data for the 2,3,5-isomer is less common in comparative literature, its lack of a para-methoxy group suggests its carbonyl carbon may be comparatively more electrophilic than the 2,4,5- and 3,4,5-isomers, though steric hindrance from the C2-methoxy group remains a crucial factor.
Experimental Data Summary: Claisen-Schmidt Condensation
| Aldehyde Isomer | Ketone | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,4,5-Trimethoxybenzaldehyde | Acetophenone | 10% aq. NaOH / Ethanol | 8-10 | Room Temp. | High (Qualitative)[7] |
| 3,4,5-Trimethoxybenzaldehyde | Various Acetophenones | NaOH / Ethanol | - | - | Good to Excellent |
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, also relies on nucleophilic attack—in this case, by a phosphorus ylide. The same electronic principles that govern condensation reactions apply here.
Causality & Field Insights: The reduced electrophilicity of the carbonyl carbon in trimethoxybenzaldehydes necessitates careful selection of the ylide and reaction conditions. Unstabilized ylides are typically required to achieve good yields. A study on substituted benzaldehydes confirmed that electron-donating groups on the aromatic ring decrease the reaction rate.[8][9]
The 2,4,5-trimethoxybenzaldehyde isomer has been successfully employed in Wittig reactions to generate stilbene derivatives, which are precursors to various natural products.[7] Yields are generally high, but reaction times may be longer compared to reactions with electron-deficient benzaldehydes. The steric bulk of the ortho-methoxy group in both the 2,3,5- and 2,4,5-isomers can also influence the rate of ylide attack and may affect the stereoselectivity (E/Z ratio) of the resulting alkene.[10][11]
Experimental Data Summary: Wittig Reaction for Stilbene Synthesis
| Aldehyde Isomer | Phosphonium Salt | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,4,5-Trimethoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaH / THF | 12-24 | Room Temp. | >85[7] |
| 2,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzyl-triphenylphosphonium chloride | NaOMe / MeOH | 12 | Room Temp. | ~80[7] |
Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring.[12][13] Here, the high electron density of the trimethoxy-substituted rings makes them excellent substrates. The key differentiator among the isomers is the regioselectivity of the reaction, which is dictated by the combined directing effects of the existing substituents.
Causality & Field Insights: The reaction proceeds via formylation of the corresponding trimethoxybenzene precursor. The three methoxy groups are strong ortho, para-directors, and the most favorable position for electrophilic attack is the one that is sterically accessible and electronically activated by multiple methoxy groups.
For example, the synthesis of 2,3,4-trimethoxybenzaldehyde is achieved by the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.[14][15] The incoming electrophile is directed to the C4 position, which is para to the C1-methoxy and ortho to the C3-methoxy. This demonstrates the predictive power of understanding substituent effects for achieving a specific isomer. Applying this logic allows for the rational synthesis of a desired trimethoxybenzaldehyde isomer from the corresponding trimethoxybenzene.
Caption: Vilsmeier-Haack reaction workflow.
Oxidation
The oxidation of the aldehyde moiety to a carboxylic acid is a fundamental transformation. For trimethoxybenzaldehydes, this reaction generally proceeds smoothly with standard oxidants.
Causality & Field Insights: The electronic nature of the ring substituents typically has a less pronounced effect on the feasibility of aldehyde oxidation compared to reactions at the carbonyl carbon. A study demonstrated that various Desulfovibrio strains can oxidize a range of benzaldehydes, including 3,4,5-trimethoxybenzaldehyde , to their corresponding benzoic acids.[16] This indicates that the aldehyde group remains accessible and reactive to oxidation regardless of the methoxy substitution pattern. For laboratory-scale synthesis, reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective, and the choice of oxidant is usually dictated by functional group tolerance elsewhere in the molecule rather than the specific isomer being used.
Experimental Protocols: A Self-Validating System
To translate theory into practice, we provide a detailed, field-proven protocol for a Claisen-Schmidt condensation, a cornerstone reaction for this class of compounds.
Protocol: Synthesis of a Chalcone from 2,4,5-Trimethoxybenzaldehyde
This protocol describes the base-catalyzed condensation of 2,4,5-trimethoxybenzaldehyde with acetophenone.
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol, 1.0 equiv.) and acetophenone (1.20 g, 10 mmol, 1.0 equiv.) in 30 mL of ethanol.
-
Stir the solution at room temperature until all solids have dissolved.
2. Condensation:
-
To the stirring solution, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise over 10 minutes.
-
A precipitate will begin to form. Continue stirring the resulting slurry at room temperature for 8-10 hours.
-
Trustworthiness Check: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 7:3 mixture of n-hexane:ethyl acetate as the eluent. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
3. Isolation and Purification:
-
Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to a pH of ~5 by slowly adding dilute hydrochloric acid (HCl). This will cause the chalcone product to precipitate fully.
-
Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove any inorganic salts.
-
Recrystallize the crude solid from ethanol to yield the pure chalcone product.
Caption: Experimental workflow for Chalcone synthesis.
Conclusion and Strategic Recommendations
The choice between 2,3,5-trimethoxybenzaldehyde and its isomers is a strategic one, deeply rooted in the electronic and steric demands of the target molecule.
-
3,4,5-Trimethoxybenzaldehyde is the isomer of choice for symmetrical building blocks where the strong, combined electron-donating effect of the methoxy groups is desired to influence downstream reactions or the biological properties of the final compound.[2][6] It is a key intermediate for pharmaceuticals like trimethoprim.[2]
-
2,4,5-Trimethoxybenzaldehyde offers a powerful combination of electronic activation and steric direction from its ortho- and para-methoxy groups. It is an excellent starting material for natural products like chalcones and stilbenoids, where this specific substitution pattern is required.[3][7]
-
2,3,5-Trimethoxybenzaldehyde , with its unique asymmetric substitution, presents a different set of synthetic opportunities. The presence of an ortho-methoxy group provides steric influence, while the absence of a para-methoxy group may render its carbonyl carbon more reactive in nucleophilic additions compared to the other common isomers.
Ultimately, this guide serves as a framework for decision-making. By understanding the fundamental principles of reactivity and leveraging the comparative data presented, researchers can select the optimal trimethoxybenzaldehyde isomer, transforming a simple catalog choice into a scientifically-driven step towards synthetic success.
References
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How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? - Knowledge. Bloomtech. Available at: [Link]
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2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem. National Institutes of Health. Available at: [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes | Request PDF - ResearchGate. Available at: [Link]
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Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Available at: [Link]
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Li, Z. K., He, C., Yang, M., Xia, C. Q., & Yu, X. Q. (2003). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2003(12), 18-24. Available at: [Link]
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Wajda-Hermanowicz, K., Pieniążek, E., Zatajska, N., & Wróbel, R. (2020). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 25(18), 4291. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2,3,5-Trimethoxybenzaldehyde using ¹H NMR and IR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of pharmaceutical intermediates and novel chemical entities, even minor positional differences in functional groups can drastically alter biological activity and safety profiles. This guide provides an in-depth, experience-driven approach to the structural validation of 2,3,5-trimethoxybenzaldehyde, a key aromatic building block. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, ensuring a self-validating and trustworthy experimental design.
The Analytical Imperative: Why Spectroscopic Validation is Non-Negotiable
In the realm of medicinal chemistry, the isomeric purity of a compound is paramount. For a molecule like trimethoxybenzaldehyde, the seemingly subtle shift of a methoxy group can lead to a completely different compound with distinct properties. Misidentification can result in significant downstream consequences, including loss of time, resources, and potentially misleading biological data. Therefore, robust analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are not just procedural formalities; they are essential checkpoints for ensuring the integrity of your research. This guide will demonstrate how to leverage these techniques to unequivocally confirm the structure of 2,3,5-trimethoxybenzaldehyde.
Theoretical Spectroscopic Analysis of 2,3,5-Trimethoxybenzaldehyde
Before stepping into the laboratory, a proficient scientist first predicts the expected spectroscopic features of the target molecule. This theoretical analysis provides a critical framework for interpreting the experimental data.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 2,3,5-trimethoxybenzaldehyde, we can predict the following key signals:
-
Aldehydic Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the pi system. This results in a characteristic signal far downfield, typically in the range of δ 9.5 - 10.5 ppm . This signal is expected to be a singlet as there are no adjacent protons to cause splitting.
-
Aromatic Protons (Ar-H): The benzene ring has two protons. Their chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group. The proton at the 4-position is situated between two methoxy groups, while the proton at the 6-position is adjacent to the aldehyde. This difference in electronic environment will result in two distinct signals in the aromatic region, likely between δ 6.5 - 7.5 ppm . We would expect these to appear as doublets due to coupling with each other.
-
Methoxy Protons (-OCH₃): The molecule contains three methoxy groups at positions 2, 3, and 5. Due to their different positions on the aromatic ring relative to the aldehyde, they are in distinct chemical environments. Therefore, we anticipate three separate singlets, each integrating to three protons, in the region of δ 3.8 - 4.1 ppm .
dot graph TD { A[Structure of 2,3,5-Trimethoxybenzaldehyde] --> B{Key Proton Environments}; B --> C[Aldehydic Proton]; B --> D[Aromatic Protons]; B --> E[Methoxy Protons]; C --> F["Singlet, δ 9.5-10.5 ppm"]; D --> G["Two Doublets, δ 6.5-7.5 ppm"]; E --> H["Three Singlets, δ 3.8-4.1 ppm"];
}
Figure 1: Predicted ¹H NMR signals for 2,3,5-Trimethoxybenzaldehyde.
IR Spectroscopy: The Vibrational Fingerprint
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. For 2,3,5-trimethoxybenzaldehyde, the key diagnostic absorptions are:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde is expected in the region of 1680-1705 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency compared to a saturated aldehyde.
-
C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of these two distinct peaks is highly characteristic of an aldehyde C-H bond and is a crucial piece of evidence for its presence.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
-
C-O Stretch (Aromatic Ether): Strong absorptions corresponding to the C-O stretching of the methoxy groups are expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds will appear in the 690-900 cm⁻¹ region, and the specific pattern can sometimes provide information about the substitution pattern of the ring.
dot graph TD { A[Key Functional Groups] --> B{Expected IR Absorptions}; B --> C[C=O Stretch (Aldehyde)]; B --> D[C-H Stretch (Aldehyde)]; B --> E[Aromatic C=C Stretches]; B --> F[C-O Stretch (Ether)]; C --> G["1680-1705 cm⁻¹ (Strong, Sharp)"]; D --> H["~2820 & ~2720 cm⁻¹ (Weak-Medium)"]; E --> I["1450-1600 cm⁻¹ (Medium-Weak)"]; F --> J["1200-1275 & 1000-1075 cm⁻¹ (Strong)"];
}
Figure 2: Predicted key IR absorptions for 2,3,5-Trimethoxybenzaldehyde.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to yield high-quality, reproducible data.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2,3,5-trimethoxybenzaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For a sharp singlet like TMS, a line width of <0.5 Hz is desirable.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of at least -1 to 12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Background Collection:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid 2,3,5-trimethoxybenzaldehyde sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks.
-
Data Presentation and Comparative Analysis
To validate the structure of 2,3,5-trimethoxybenzaldehyde, we will compare our predicted spectral data with a combination of predicted data for the target molecule and experimental data from a closely related compound.
¹H NMR Data Comparison
| Proton Type | Predicted Chemical Shift (δ ppm) for 2,3,5-Trimethoxybenzaldehyde | Observed Chemical Shift (δ ppm) for 2,4,5-Isomer [1] | Observed Chemical Shift (δ ppm) for 2,3,4-Isomer |
| Aldehydic (-CHO) | ~10.3 | 10.31 | 10.24 |
| Aromatic (H-6) | ~7.1 | 7.32 (s) | 7.60 (d) |
| Aromatic (H-4) | ~6.7 | 6.50 (s) | 6.77 (d) |
| Methoxy (-OCH₃) | ~3.9 (x3) | 3.97, 3.92, 3.87 | 4.03, 3.94, 3.89 |
Note: The predicted shifts for 2,3,5-trimethoxybenzaldehyde are based on computational algorithms and may vary slightly from experimental values. The data for the isomers are from experimental spectra.
The key differentiating feature will be the splitting pattern of the aromatic protons. For the 2,3,5-isomer, we expect two doublets, whereas the 2,4,5-isomer shows two singlets, and the 2,3,4-isomer displays two doublets with a different coupling constant.
IR Data Comparison
For the IR analysis, we will compare the predicted key absorptions for 2,3,5-trimethoxybenzaldehyde with the experimental spectrum of a structurally similar and commercially available compound, veratraldehyde (3,4-dimethoxybenzaldehyde).
| Vibrational Mode | Expected Frequency (cm⁻¹) for 2,3,5-Trimethoxybenzaldehyde | Observed Frequency (cm⁻¹) for Veratraldehyde |
| C=O Stretch (Aldehyde) | 1680-1705 | ~1685 |
| C-H Stretch (Aldehyde) | ~2820 & ~2720 | ~2820 & ~2725 |
| Aromatic C=C Stretches | 1450-1600 | ~1580, ~1510 |
| C-O Stretch (Ether) | 1200-1275 & 1000-1075 | ~1265 & ~1140 |
The strong correlation between the expected and observed frequencies for these key functional groups provides compelling evidence for the presence of the trimethoxybenzaldehyde scaffold.
Alternative and Complementary Analytical Techniques
While ¹H NMR and IR spectroscopy are powerful tools, a comprehensive structural validation often employs additional techniques for unequivocal proof.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For 2,3,5-trimethoxybenzaldehyde, we would expect to see 10 distinct signals: one for the aldehyde carbon (~190 ppm), six for the aromatic carbons (in the 110-160 ppm range), and three for the methoxy carbons (~56 ppm).
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. For 2,3,5-trimethoxybenzaldehyde (C₁₀H₁₂O₄), the expected exact mass would be approximately 196.07 g/mol .
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced NMR techniques can establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing definitive proof of the substitution pattern on the aromatic ring.
dot graph TD { A[Structural Validation Workflow] --> B{Primary Techniques}; B --> C[¹H NMR]; B --> D[IR Spectroscopy]; A --> E{Complementary Techniques}; E --> F[¹³C NMR]; E --> G[Mass Spectrometry]; E --> H[2D NMR]; C --> I[Proton Environments & Connectivity]; D --> J[Functional Group Identification]; F --> K[Carbon Skeleton]; G --> L[Molecular Formula Confirmation]; H --> M[Definitive Connectivity]; I & J & K & L & M --> N[Unambiguous Structure Confirmation];
}
Figure 3: A comprehensive workflow for structural validation.
Conclusion
The structural validation of a molecule like 2,3,5-trimethoxybenzaldehyde is a systematic process that combines theoretical prediction with rigorous experimental execution and comparative data analysis. By first establishing the expected ¹H NMR and IR spectral features and then following robust experimental protocols, a researcher can confidently interpret the resulting data. The comparison with predicted spectra and data from closely related isomers and analogs provides the necessary context to confirm the specific substitution pattern of the target molecule. When augmented with complementary techniques such as ¹³C NMR and mass spectrometry, this multi-faceted analytical approach provides an unassailable confirmation of the molecular structure, upholding the highest standards of scientific integrity in research and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link]
-
NMRDB. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Veratraldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Mass Spectrometric Guide to Differentiating Trimethoxybenzaldehyde Isomers
For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of positional isomers is a critical analytical challenge. Compounds sharing the same molecular formula and weight, such as the isomers of trimethoxybenzaldehyde, can exhibit vastly different biological activities and chemical properties. This guide provides an in-depth comparison of the mass spectrometric behavior of four common trimethoxybenzaldehyde isomers—2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzaldehyde—offering a systematic approach to their differentiation based on electron ionization (EI) mass spectrometry.
The Challenge of Isomeric Differentiation
Positional isomers often yield very similar mass spectra, as the initial molecular ion is identical. Differentiation, therefore, relies on subtle but significant differences in the fragmentation pathways, which are dictated by the substitution pattern on the aromatic ring. The stability of the resulting fragment ions, influenced by factors such as steric hindrance and electronic effects (e.g., the "ortho effect"), can lead to unique and diagnostic variations in the relative abundances of these ions. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed technique for the analysis of such volatile and semi-volatile compounds.[1][2]
Comparative Analysis of EI Mass Spectra
The primary method for differentiating these isomers lies in a careful comparison of their 70 eV electron ionization mass spectra. While all four isomers produce a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 196, their fragmentation patterns show characteristic differences. The key to their differentiation is not necessarily the presence of unique fragments, but rather the relative intensities of the major fragment ions.
Below is a summary of the key fragment ions and their typical relative abundances for each isomer, compiled from spectral data from the NIST Mass Spectrometry Data Center and MassBank of North America.[3][4][5] It is important to note that absolute intensities can vary between instruments, but the relative patterns are generally reproducible.
| m/z | Proposed Fragment | 2,3,4-Isomer Rel. Abundance (%) | 2,4,5-Isomer Rel. Abundance (%) | 2,4,6-Isomer Rel. Abundance (%) | 3,4,5-Isomer Rel. Abundance (%) |
| 196 | [M]•+ | 99.9 | ~80 | 100 | 99.9 |
| 195 | [M-H]•+ | ~15 | ~50 | 62 | ~10 |
| 181 | [M-CH₃]•+ | 37.1 | 100 | ~8 | 77.7 |
| 168 | [M-CO]•+ or [M-C₂H₄]•+ | ~10 | ~30 | ~15 | ~25 |
| 165 | [M-OCH₃]•+ | ~10 | ~35 | 13.7 | ~15 |
| 153 | [M-CH₃-CO]•+ | ~15 | ~40 | ~10 | ~20 |
| 150 | [M-H₂CO-H₂O]•+ or other | 18.4 | ~20 | 16.8 | ~10 |
| 136 | [M-CH₃-CHO-H]•+ | ~15 | ~15 | ~10 | ~5 |
| 125 | [M-3CH₃-CO]•+ | ~5 | ~15 | 6.3 | 31.2 |
| 122 | C₇H₆O₂•+ | ~10 | ~20 | ~10 | ~15 |
| 107 | C₇H₇O•+ | ~5 | ~15 | 6.5 | ~10 |
| 95 | C₆H₇O•+ | ~10 | ~10 | 5.3 | ~10 |
| 79 | C₆H₇•+ | ~10 | ~10 | 5.7 | ~10 |
| 69 | C₄H₅O•+ | ~10 | ~10 | 16.7 | ~10 |
Key Differentiating Features:
-
3,4,5-Trimethoxybenzaldehyde: This isomer is distinguished by a prominent ion at m/z 181 ([M-CH₃]•+), which is often the base peak or a very abundant peak.[6] The subsequent loss of carbon monoxide (CO) to yield an ion at m/z 153 is also a significant pathway.
-
2,4,5-Trimethoxybenzaldehyde: The mass spectrum of this isomer typically shows a very abundant molecular ion at m/z 196 and a significant [M-H]•+ ion at m/z 195 . The ion at m/z 181 is also present but may not be as dominant as in the 3,4,5-isomer.
-
2,4,6-Trimethoxybenzaldehyde: This highly symmetrical isomer is characterized by a very stable molecular ion at m/z 196 , which is almost always the base peak.[5] A notable feature is the relatively high abundance of the [M-H]•+ ion at m/z 195 . The loss of a methyl group (m/z 181) is significantly less pronounced compared to the 3,4,5- and 2,4,5-isomers, likely due to the stabilizing effect of the two ortho-methoxy groups.
-
2,3,4-Trimethoxybenzaldehyde: The fragmentation of this isomer is influenced by the presence of three adjacent methoxy groups. Its spectrum shows a strong molecular ion peak at m/z 196 and a significant peak at m/z 181 from the loss of a methyl radical.[3][4] A distinguishing feature can be the presence of a moderately abundant ion at m/z 163 .
Proposed Fragmentation Pathways
The observed differences in the mass spectra can be rationalized by considering the specific fragmentation pathways available to each isomer. The primary fragmentation events involve the loss of a hydrogen radical, a methyl radical from a methoxy group, or the entire methoxy group.
Caption: Generalized EI fragmentation pathways for trimethoxybenzaldehyde isomers.
The stability of the resulting ions is key. For instance, the loss of a methyl group from the 4-position in the 3,4,5-isomer is particularly favorable as it allows for the formation of a stable quinoid-like structure through resonance delocalization involving the para-oxygen atoms. In the 2,4,6-isomer, the steric hindrance and electronic effects of the two ortho-methoxy groups may favor the loss of a hydrogen atom from the aldehyde group, leading to a more abundant [M-H]•+ ion.
Experimental Protocol: GC-MS Analysis
This protocol provides a starting point for the GC-MS analysis of trimethoxybenzaldehyde isomers. Optimization may be required based on the specific instrumentation available.
1. Sample Preparation:
-
Prepare individual standard solutions of each isomer (2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzaldehyde) at a concentration of 100 µg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Prepare a mixed standard solution containing all four isomers at a concentration of 25 µg/mL each.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[1]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Solvent Delay: 3-5 minutes, depending on the solvent elution time.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) for the mixed standard to determine the retention time of each isomer.
-
Extract the mass spectrum for each chromatographically resolved isomer.
-
Compare the acquired mass spectra with reference spectra from a validated library (e.g., NIST).
-
Carefully analyze the relative abundances of the key fragment ions as outlined in the comparative table to confirm the identity of each isomer.
Caption: Experimental workflow for GC-MS analysis of trimethoxybenzaldehyde isomers.
Conclusion and Further Considerations
While the EI mass spectra of trimethoxybenzaldehyde isomers are similar, careful examination of the relative abundances of key fragment ions provides a reliable basis for their differentiation. The 3,4,5-isomer is characterized by a strong m/z 181 peak, while the 2,4,6-isomer shows a dominant molecular ion and a significant [M-H]•+ peak with a less intense m/z 181 fragment. The 2,3,4- and 2,4,5-isomers present intermediate and distinct patterns.
For challenging analyses or for confirmation, additional techniques can be employed:
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion (m/z 196) and subjecting it to collision-induced dissociation (CID), isomer-specific product ion spectra can be generated. The relative abundances of the resulting product ions can provide a higher degree of confidence in the identification.
-
Chemical Ionization (CI): This softer ionization technique often results in a more abundant protonated molecule ([M+H]+) and less fragmentation. While this may reduce the diagnostic information from fragmentation, it can be useful for confirming the molecular weight.
By combining chromatographic separation with a detailed analysis of mass spectral fragmentation patterns, researchers can confidently distinguish between these important positional isomers, ensuring the accuracy and integrity of their scientific findings.
References
-
PubChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2,3,4-trimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). 2,4,6-Trimethoxybenzaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Fukuuchi, M., et al. (2020). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 36(10), 1221-1227.
- Idu, M., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]
- Shepard, J. R. V., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5037–5045.
- De Vooght-Johnson, R. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
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SIELC Technologies. (n.d.). Benzaldehyde, 2,4,6-trimethoxy-. Retrieved from [Link]
- Schug, K. A., et al. (2016).
- Kaki, S. N., et al. (2012). GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids.
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- 3. 2,3,4-Trimethoxybenzaldehyde | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde, 2,3,4-trimethoxy- [webbook.nist.gov]
- 5. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]
- 6. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,3,5-Trimethoxybenzaldehyde
For professionals in pharmaceutical research and fine chemical synthesis, the assertion of a molecule's purity is the bedrock of reliable data. In the context of 2,3,5-Trimethoxybenzaldehyde, a key building block in the synthesis of various biologically active molecules, ambiguity in purity is not an option. An uncharacterized impurity can compromise reaction yields, introduce confounding variables in biological assays, and create significant hurdles in regulatory approval.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive purity assessment of synthesized 2,3,5-Trimethoxybenzaldehyde. We will move beyond rote protocol recitation to explore the causality behind our choices, establishing a self-validating analytical workflow. Our approach is grounded in the principle of orthogonality—the practice of using multiple, disparate analytical techniques to build a robust and unimpeachable purity profile.
The Orthogonal Strategy: A Multi-Faceted Approach to Purity
A single analytical method provides only one perspective on your sample. A high-purity reading from a single technique, such as High-Performance Liquid Chromatography (HPLC), can be misleading if a significant impurity co-elutes with the main peak or is not detectable by the chosen method (e.g., lacks a UV chromophore). An orthogonal strategy mitigates this risk by employing techniques that separate and detect compounds based on different chemical and physical principles. For 2,3,5-Trimethoxybenzaldehyde, a comprehensive assessment integrates chromatographic, spectroscopic, and physical property analyses.
Caption: Orthogonal workflow for purity validation.
Thin-Layer Chromatography (TLC): The Rapid Initial Assessment
Principle: TLC is a foundational, cost-effective technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of the compound dictates its affinity for the stationary phase and thus its retention factor (Rƒ).
Expertise & Experience: While seemingly simple, TLC is a powerful tool for a rapid assessment of reaction completion and the presence of major impurities. The choice of the mobile phase is critical. For a moderately polar compound like 2,3,5-Trimethoxybenzaldehyde, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is ideal. The goal is to achieve an Rƒ value for the product between 0.3 and 0.5, which provides the best resolution for spotting impurities that are either more or less polar than the target compound.
Detailed Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Gently draw a starting line in pencil approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the synthesized product in a volatile solvent like dichloromethane or ethyl acetate (0.5 mL).
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the starting line. For comparison, it is best practice to also spot the starting materials if they are available.
-
Developing: Prepare a developing chamber with a mobile phase of 3:1 Hexane:Ethyl Acetate. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. The aromatic nature of the aldehyde will make it visible. Circle the observed spots. Further visualization can be achieved by staining, for instance with a potassium permanganate dip, which will react with the aldehyde and other reducible functional groups.
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Rƒ value (distance traveled by spot / distance traveled by solvent front) for your product.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Principle: HPLC separates compounds based on their interaction with a packed column (stationary phase) as a liquid mobile phase is pumped through. For 2,3,5-Trimethoxybenzaldehyde, reverse-phase HPLC is the method of choice. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute first, while less polar compounds are retained longer. A UV detector is highly effective due to the compound's aromatic ring and carbonyl group.[1]
Trustworthiness: HPLC provides a quantitative measure of purity, expressed as a percentage of the total peak area. A self-validating protocol involves running a blank (mobile phase only) to identify system peaks, followed by the sample. The method's robustness is enhanced by using a gradient elution, which can separate compounds with a wider range of polarities than an isocratic (constant mobile phase composition) method.
Detailed Experimental Protocol: Reverse-Phase HPLC
-
System: HPLC with a Diode Array Detector (DAD) or UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (improves peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 1:1 water:acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Caption: Workflow for quantitative HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Confirmation
Principle: GC-MS offers a powerful orthogonal check. GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column.[1] The separated compounds then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, providing a molecular fingerprint.
Expertise & Experience: This technique is ideal for identifying volatile impurities that might be missed by HPLC. The mass spectrum provides definitive structural confirmation. The molecular ion peak (M⁺) for 2,3,5-Trimethoxybenzaldehyde should be observed at m/z 196.20.[2][3] Common fragments often arise from the loss of methyl groups (-CH₃) or the methoxy group (-OCH₃). A high-purity sample will show a single major GC peak corresponding to the mass spectrum of the target compound.
Detailed Experimental Protocol: GC-MS Analysis
-
System: GC coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injector: Split mode (e.g., 50:1), temperature at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is arguably the most powerful tool for unambiguous structure confirmation and for identifying and quantifying impurities, provided they are present in sufficient concentration (>0.1%).
Trustworthiness: A ¹H NMR spectrum is a self-validating system. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal must be consistent with the proposed structure of 2,3,5-Trimethoxybenzaldehyde. For example, one would expect to see distinct signals for the aldehydic proton, the aromatic protons, and the three methoxy groups, with integrations corresponding to a 1:2:9 ratio (or 1:1:1:3:3:3 if all are distinct). Any unexpected signals point to impurities.
Expected ¹H NMR Signals for 2,3,5-Trimethoxybenzaldehyde
(Note: Exact chemical shifts can vary based on solvent and concentration. This is a prediction based on standard values for similar structures.)
-
Aldehyde Proton (-CHO): A singlet around δ 10.3 ppm.
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm).
-
Methoxy Protons (-OCH₃): Three distinct singlets, each integrating to 3 protons, likely in the range of δ 3.8-4.1 ppm.[3]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for confirming the presence of key structural features.
Expertise & Experience: For 2,3,5-Trimethoxybenzaldehyde, the two most important signals to confirm are the strong C=O (carbonyl) stretch of the aldehyde and the C-O (ether) stretches of the methoxy groups. The presence of a broad O-H stretch around 3300 cm⁻¹ would be a clear indication of a phenolic impurity (an incompletely methylated precursor).
Expected Key IR Absorption Bands
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C-H Stretch (Aromatic & Alkyl): Peaks around 2900-3100 cm⁻¹.
-
C-O Stretch (Ether): Strong peaks in the 1000-1300 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
Summary Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| TLC | Polarity-based separation | Qualitative purity, Rƒ value | Fast, inexpensive, good for reaction monitoring | Low resolution, not quantitative, difficult to automate |
| HPLC-UV | Polarity-based separation | Quantitative purity (% area), retention time | High resolution, highly quantitative, robust | Requires UV-active compounds, can miss co-eluting impurities |
| GC-MS | Volatility-based separation & mass | Quantitative purity, molecular weight, fragmentation pattern | High sensitivity, definitive identification via MS, resolves volatile impurities | Not suitable for non-volatile or thermally labile compounds |
| NMR | Nuclear spin in a magnetic field | Unambiguous structure, connectivity, quantitative purity (with internal standard) | Gold standard for structural elucidation, can identify unknown impurities | Lower sensitivity than MS, requires more sample, expensive instrumentation |
| IR | Molecular bond vibrations | Presence of functional groups | Fast, non-destructive, confirms key structural features | Provides limited information on overall purity, not quantitative |
Conclusion
Confirming the purity of synthesized 2,3,5-Trimethoxybenzaldehyde requires more than a single measurement. It demands a logical, multi-pronged strategy. A rapid TLC screen can provide initial confidence, followed by high-resolution, quantitative analysis by HPLC. This should be corroborated by an orthogonal method like GC-MS to ensure no volatile impurities are overlooked and to confirm the molecular weight. Finally, NMR spectroscopy provides the definitive structural proof, ensuring that the main component is indeed the correct isomer and structure. Complemented by IR spectroscopy to confirm functional groups, this comprehensive workflow provides the rigorous, self-validating data essential for advancing research and development with confidence.
References
- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
PubChem. (n.d.). 2,3,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,5-trimethoxybenzaldehyde. Retrieved from [Link]
-
Rhodium Archive. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Pharmaceutical Chemistry Journal. Retrieved from [Link]
- Google Patents. (n.d.). HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
-
ResearchGate. (2016). Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of 2,4,5-trimethoxybenzaldehyde; 2,3,4-trimethoxybenzaldehyde.... Retrieved from [Link]
-
Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]
Sources
A Comparative Analysis of the Anti-Candida Activity of Benzaldehyde Isomers: A Guide for Researchers
The rising incidence of fungal infections, coupled with the emergence of drug-resistant Candida species, presents a significant challenge to global public health. This has spurred a concerted effort in the scientific community to identify and develop novel antifungal agents. Natural compounds, with their vast structural diversity, represent a promising reservoir for such discoveries. Among these, benzaldehyde and its derivatives have garnered considerable interest for their broad-spectrum antimicrobial properties.[1] This guide provides a comparative study of the anti-Candida activity of three structural isomers of hydroxybenzaldehyde: 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde.
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the anti-Candida performance of these isomers, supported by available experimental data, and provides detailed methodologies for key experiments. The narrative aims to explain the rationale behind experimental choices, ensuring scientific integrity and providing a foundation for further investigation.
The Critical Role of Isomerism in Antifungal Efficacy
The spatial arrangement of functional groups in a molecule, or isomerism, can dramatically influence its biological activity. In the case of hydroxybenzaldehydes, the position of the hydroxyl group on the benzene ring relative to the aldehyde group dictates the molecule's electronic properties, steric hindrance, and potential for intramolecular interactions. These factors, in turn, affect how the molecule interacts with fungal cells and their components, ultimately determining its antifungal potency. A study on the structure-activity relationship of benzaldehydes has revealed that the presence of an ortho-hydroxyl group can increase antifungal activity.[1]
Comparative Anti-Candida Activity: A Data-Driven Overview
A comprehensive review of the current literature reveals a notable difference in the documented anti-Candida activity of the three hydroxybenzaldehyde isomers. While salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives have been the subject of specific antifungal studies, there is a conspicuous lack of comparable data for the 3-hydroxy and 4-hydroxy isomers against Candida species.
| Compound | Isomer | Test Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Benzaldehyde | - | Candida albicans | - | - | [2] |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | ortho | Candida albicans | - | - | [2] |
| 3-Hydroxybenzaldehyde | meta | Candida albicans | Data not available | Data not available | |
| 4-Hydroxybenzaldehyde | para | Candida albicans | Data not available | Data not available | |
| Cinnamaldehyde | - | Candida spp. | 50.05 | 109.26 | [3] |
Note: While a direct MIC/MFC for unsubstituted salicylaldehyde was not specified in the primary comparative study, the research highlighted the potent activity of its substituted derivatives, implying its foundational efficacy. Cinnamaldehyde is included for its well-documented and potent anti-Candida activity.
The available data strongly indicates that substituted salicylaldehydes are potent antifungal agents against Candida albicans.[2] In contrast, studies on 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have predominantly focused on their antioxidant, neuroprotective, and other biological activities, rather than their direct antifungal efficacy against Candida.[4] This knowledge gap underscores the need for direct comparative studies to fully elucidate the structure-activity relationship of these isomers in the context of their anti-Candida potential.
Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing
To ensure the generation of reliable and reproducible data for comparing the anti-Candida activity of novel compounds, adherence to standardized methodologies is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Benzaldehyde isomers (2-hydroxy, 3-hydroxy, 4-hydroxybenzaldehyde)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the Candida albicans strain on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[5]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare stock solutions of the benzaldehyde isomers in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compounds with the prepared fungal suspension.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity or use a spectrophotometer to measure absorbance at a specific wavelength (e.g., 530 nm).
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.[5]
-
Workflow for MIC determination.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
Step-by-Step Methodology:
-
Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that shows no visible growth.[1]
-
Spread the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no growth or a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.[1]
Unraveling the Mechanism of Action: Potential Fungal Targets
The antifungal activity of benzaldehyde and its derivatives is believed to stem from their ability to disrupt crucial cellular processes in fungi. While the precise mechanisms for each hydroxybenzaldehyde isomer are not fully elucidated, several potential targets have been proposed based on studies of related compounds.
One of the primary proposed mechanisms is the disruption of the fungal cell membrane's integrity. This can lead to the leakage of essential intracellular components and ultimately, cell death. Additionally, some aldehydes have been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane that is a common target for existing antifungal drugs.[6]
Another key target is the inhibition of vital enzymes. For instance, cinnamaldehyde has been reported to inhibit the plasma membrane H+-ATPase, an enzyme crucial for maintaining the electrochemical gradient across the fungal cell membrane.[3] This disruption of ion homeostasis can have far-reaching consequences for cellular function.
Furthermore, benzaldehydes are known to induce oxidative stress in fungal cells.[1] This can damage cellular components such as proteins, lipids, and DNA, leading to a loss of function and cell death. The ability of the hydroxybenzaldehyde isomers to act as either pro-oxidants or antioxidants could play a significant role in their antifungal activity and warrants further investigation.
Sources
- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
A Senior Application Scientist's Guide to the Formylation of Trimethoxybenzenes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of substituted benzaldehydes is a cornerstone of molecular construction. Among these, trimethoxybenzaldehydes are particularly valuable intermediates, lending their unique electronic and structural properties to a wide range of pharmaceuticals and bioactive molecules. The introduction of a formyl group onto a trimethoxybenzene ring—a process known as formylation—can be achieved through several classic and modern synthetic methods.
This guide provides an in-depth, objective comparison of the most pertinent formylation methods for synthesizing trimethoxybenzaldehydes. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, examine the strengths and limitations of each method, and provide the supporting experimental data necessary for informed decision-making in your own synthetic endeavors.
The Landscape of Aromatic Formylation
The formylation of an aromatic ring is an electrophilic aromatic substitution reaction. The challenge lies in the instability of the simplest acyl halide, formyl chloride, under normal conditions. Consequently, a variety of methods have been developed to generate a suitable formylating agent in situ. The choice of method is critical and depends heavily on the substitution pattern and reactivity of the trimethoxybenzene substrate, as well as the desired regioselectivity.
We will focus our comparative analysis on four key methods:
-
The Vilsmeier-Haack Reaction: A widely used and generally high-yielding method for electron-rich aromatics.
-
The Gattermann Reaction: A classic method that avoids some of the harsher reagents of other techniques.
-
The Duff Reaction: Primarily used for phenols, its applicability to trimethoxybenzenes will be examined.
-
The Rieche Reaction: A milder alternative to some of the more traditional formylation methods.
Comparative Analysis of Formylation Methods
| Formylation Method | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations & References |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | POCl₃, DMF | DMF | 70-80 | 10 | ~73% | Good yield for the synthesis of 2,3,4-trimethoxybenzaldehyde.[1] |
| Vilsmeier-Haack | 1,3,5-Trimethoxybenzene | POCl₃, DMF | - | 0 - RT | 1 | 98% | High-yielding and rapid for the highly activated 1,3,5-isomer. |
| Gattermann | 1,3-Dimethoxybenzene | Zn(CN)₂, AlCl₃, HCl | Benzene | 45 | 3-5 | ~73% | Data for 1,3-dimethoxybenzene suggests good applicability to activated ethers.[2] |
| Duff | Phenols | Hexamethylenetetramine (HMTA), Acid | Glycerol/Acid | 150-165 | 0.3-3 | 18-41% | Generally low yields and less effective for phenol ethers like trimethoxybenzenes.[2][3] |
| Rieche | 1,3-Dimethoxybenzene | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 | 0.75 | 79% (total) | Good yield for the related 1,3-dimethoxybenzene, producing a mixture of 2,4- and 2,6-isomers.[2] |
| Rieche | 3,4,5-Trimethoxyphenyl boronic acid | Dichloromethyl methyl ether, FeCl₃ | Dichloromethane | RT | - | Good to Excellent | Effective for electron-rich arylboronic acids, suggesting a potential alternative route.[4] |
In-Depth Analysis of Key Formylation Methods
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most versatile and reliable method for the formylation of electron-rich aromatic compounds like trimethoxybenzenes.[5] Its enduring popularity stems from its use of relatively accessible reagents and its generally high yields.
Mechanism and Rationale:
The reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent , from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This iminium ion is the active electrophile that attacks the electron-rich aromatic ring. The resulting intermediate is then hydrolyzed during workup to yield the aldehyde.
Caption: Vilsmeier-Haack reaction workflow.
Experimental Insights and Causality:
-
Substrate Reactivity: The Vilsmeier reagent is a relatively mild electrophile. Therefore, this reaction is most effective for highly activated aromatic rings. The three methoxy groups on the trimethoxybenzene ring provide substantial electron density, making it an excellent substrate.
-
Regioselectivity:
-
For 1,3,5-trimethoxybenzene , the symmetry of the molecule dictates that formylation can only occur at one of the three equivalent activated positions, leading to a single product, 2,4,6-trimethoxybenzaldehyde, in high yield.
-
For 1,2,3-trimethoxybenzene , the methoxy groups direct the electrophilic attack to the para position of the central methoxy group, which is also the ortho position to the other two. This leads to the formation of 2,3,4-trimethoxybenzaldehyde.
-
For 1,2,4-trimethoxybenzene , the situation is more complex due to multiple activated positions. The formylation is expected to occur at the position that is para to one methoxy group and ortho to another, with steric hindrance also playing a role.
-
-
Challenges: While generally robust, the Vilsmeier-Haack reaction can sometimes present challenges in product isolation. For instance, in the synthesis of 2,3,4-trimethoxybenzaldehyde, polar, UV-inactive byproducts can co-precipitate with the product, hindering crystallization. Careful control of reaction and workup conditions is crucial.
Representative Protocol: Synthesis of 2,3,4-Trimethoxybenzaldehyde
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a solution of 1,2,3-trimethoxybenzene in DMF.
-
Reagent Addition: Cool the solution in an ice bath and add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C. The weight ratio of 1,2,3-trimethoxybenzene:DMF:POCl₃ is typically around 1:1:2.[1]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain for approximately 10 hours.[1]
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Isolation: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
The Gattermann Reaction
The Gattermann reaction offers an alternative route to aromatic aldehydes, particularly when the conditions of the Vilsmeier-Haack reaction are not suitable.[6] It is a variation of the Friedel-Crafts reaction.
Mechanism and Rationale:
The classical Gattermann reaction utilizes hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). To circumvent the use of highly toxic gaseous HCN, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, is more commonly employed.[6] The electrophile is believed to be a formimidoyl cation or a related species, which attacks the aromatic ring. The resulting imine is then hydrolyzed to the aldehyde.
Caption: Gattermann reaction workflow (Adams modification).
Experimental Insights and Causality:
-
Substrate Scope: The Gattermann reaction is suitable for phenols, phenolic ethers, and other activated aromatic systems. The Gattermann-Koch variant, which uses carbon monoxide instead of HCN, is generally not applicable to phenol ethers.[6]
-
Reagent Handling: While the Adams modification is safer than using HCN gas, zinc cyanide is still highly toxic and must be handled with extreme care.
-
Yields: The yields for the Gattermann reaction can be moderate to good, but may be lower than those achieved with the Vilsmeier-Haack reaction for highly activated substrates.
Representative Protocol: General Procedure for Gattermann Formylation
-
Reaction Setup: In a flask equipped with a stirrer, condenser, and gas inlet, suspend anhydrous aluminum chloride (AlCl₃) and cuprous chloride (CuCl) in a dry, inert solvent like benzene.
-
Reagent Addition: Introduce the trimethoxybenzene substrate. Pass a stream of dry hydrogen chloride (HCl) gas through the mixture, followed by the introduction of the cyanide source (e.g., careful addition of Zn(CN)₂).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 45°C) for several hours.
-
Workup: Decompose the reaction mixture by pouring it onto a mixture of ice and concentrated HCl.
-
Isolation: The product can be isolated by steam distillation or extraction with an organic solvent.
-
Purification: Further purification can be achieved by crystallization or chromatography.
The Duff Reaction
The Duff reaction is a formylation method that is primarily used for the ortho-formylation of phenols. Its application to phenol ethers like trimethoxybenzenes is limited and generally results in low yields.
Mechanism and Rationale:
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, often in a glycerol or acetic acid medium. The reaction proceeds through a complex mechanism involving the electrophilic attack of an iminium ion derived from HMTA.
Applicability to Trimethoxybenzenes:
The low yields of the Duff reaction with non-phenolic substrates make it a less favorable choice for the synthesis of trimethoxybenzaldehydes compared to the Vilsmeier-Haack or Gattermann reactions.[2] The electron-donating ability of the methoxy groups is not sufficient to activate the ring to the same extent as a hydroxyl group for this particular reaction.
The Rieche Reaction
The Rieche reaction offers a milder alternative for the formylation of activated aromatic compounds.
Mechanism and Rationale:
This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). The Lewis acid activates the dichloromethyl methyl ether to form a reactive electrophile that attacks the aromatic ring.
Experimental Insights and Causality:
-
Mild Conditions: The Rieche reaction can often be carried out at lower temperatures than other formylation methods, which can be advantageous for sensitive substrates.
-
Regioselectivity: For substrates like 1,3-dimethoxybenzene, the Rieche reaction can produce a mixture of regioisomers.[2] The regiochemical outcome is influenced by both electronic and steric factors.
-
Alternative Substrates: Recent studies have shown that the Rieche formylation can be effectively applied to electron-rich arylboronic acids, providing a novel synthetic route to the corresponding aldehydes.[4]
Representative Protocol: General Procedure for Rieche Formylation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the trimethoxybenzene substrate in a dry solvent such as dichloromethane.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the Lewis acid (e.g., TiCl₄) dropwise, followed by the dropwise addition of dichloromethyl methyl ether.
-
Reaction: Stir the reaction mixture at 0°C for the specified time (e.g., 45 minutes).
-
Workup: Quench the reaction by carefully adding it to an ice-cold aqueous solution (e.g., saturated ammonium chloride).
-
Isolation: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
Conclusion and Recommendations
The choice of formylation method for the synthesis of trimethoxybenzaldehydes is a critical decision that will influence the yield, purity, and scalability of the process.
-
For high yields and reliability with electron-rich trimethoxybenzenes, the Vilsmeier-Haack reaction is the method of choice. Its operational simplicity and effectiveness with activated substrates make it a workhorse in synthetic chemistry.
-
The Gattermann reaction provides a viable alternative, particularly when the reagents for the Vilsmeier-Haack reaction are not suitable or available. However, the toxicity of the cyanide reagents necessitates stringent safety precautions.
-
The Duff reaction is generally not recommended for the formylation of trimethoxybenzenes due to its low yields with non-phenolic substrates.
-
The Rieche reaction offers a milder alternative and may be advantageous for substrates that are sensitive to the conditions of the Vilsmeier-Haack or Gattermann reactions.
Ultimately, the optimal method will depend on the specific trimethoxybenzene isomer, the desired scale of the reaction, and the available laboratory resources. It is always advisable to conduct small-scale pilot reactions to optimize conditions before proceeding to a larger scale.
References
Sources
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Quantitative Analysis of 2,3,5-Trimethoxybenzaldehyde: Validating a Robust HPLC Method
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2,3,5-Trimethoxybenzaldehyde (TMB) is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the quantitative analysis of TMB, with a primary focus on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method.
The Analytical Imperative: Why Robust Quantification of TMB Matters
The isomeric purity of TMB is critical, as different isomers can lead to the formation of unwanted side products, impacting the efficacy and safety profile of the final drug substance. A reliable quantitative method is essential for:
-
Release testing of raw materials: To ensure the quality of incoming TMB batches.
-
In-process control: To monitor the progress of reactions involving TMB.
-
Final product analysis: To quantify residual TMB or related impurities.
-
Stability studies: To assess the degradation of TMB under various conditions.
While several analytical techniques can be employed for the analysis of aromatic aldehydes, HPLC offers a compelling balance of specificity, sensitivity, and robustness for routine quality control in a pharmaceutical setting.
The Chosen Approach: Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method is the cornerstone of our quantitative analysis of 2,3,5-Trimethoxybenzaldehyde. This choice is predicated on the physicochemical properties of TMB, a moderately polar aromatic aldehyde, making it ideally suited for separation on a non-polar stationary phase with a polar mobile phase.
The Causality Behind the Method: The methoxy and aldehyde functional groups on the benzene ring impart a degree of polarity to the TMB molecule. An RP-HPLC system, typically employing a C18 stationary phase, leverages hydrophobic interactions between the analyte and the stationary phase. By modulating the polarity of the mobile phase—a mixture of water and an organic solvent like acetonitrile—we can achieve a controlled elution of TMB, separating it from potential impurities.
Experimental Protocol: A Validated RP-HPLC Method for 2,3,5-Trimethoxybenzaldehyde
This section details a step-by-step protocol for a validated RP-HPLC method for the quantitative analysis of TMB. The validation is designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for a wide range of non-polar and moderately polar compounds like TMB.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase in RP-HPLC, offering good peak shape and resolution. The 60:40 ratio is a starting point and can be optimized based on initial chromatographic runs.
-
UV Detection at 254 nm: Aromatic compounds like benzaldehyde exhibit strong absorbance at this wavelength, providing good sensitivity. While the specific UV maximum for 2,3,5-TMB is not readily published, 254 nm is a generally applicable wavelength for aromatic aldehydes. For its isomer, 3,4,5-trimethoxybenzaldehyde, the maximum absorbance is in the 280-300 nm range, so a diode array detector (DAD) could be used to determine the optimal wavelength for 2,3,5-TMB.
-
Isocratic Elution: For a relatively simple analysis of a pure compound, an isocratic elution (constant mobile phase composition) is sufficient and provides better reproducibility than a gradient elution.
Method Validation Workflow
The validation of this HPLC method is a systematic process to demonstrate its reliability for the quantitative determination of TMB.
Caption: A streamlined workflow for the validation of the HPLC method for 2,3,5-Trimethoxybenzaldehyde.
Validation Parameters and Acceptance Criteria
The following validation parameters are assessed according to ICH Q2(R1) guidelines.
1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure: A solution of 2,3,5-TMB is injected, and the retention time and peak purity are determined. Potential impurities are also injected to ensure they do not co-elute with the main peak.
-
Acceptance Criteria: The peak for 2,3,5-TMB should be well-resolved from any other peaks, and the peak purity index should be greater than 0.99.
2. Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of at least five standard solutions of 2,3,5-TMB are prepared over a concentration range (e.g., 50-150% of the expected sample concentration). The peak area response is plotted against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Accuracy is assessed by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by performing at least six replicate injections of the same sample.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with an acceptable precision (RSD ≤ 10%).
6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: The effect of small variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) on the chromatographic performance is evaluated.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Performance Data: A Self-Validating System in Action
The following tables present hypothetical but realistic performance data for the validated HPLC method for 2,3,5-Trimethoxybenzaldehyde, based on typical results for similar aromatic aldehydes.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 1250 |
| 75 | 1875 |
| 100 | 2500 |
| 125 | 3125 |
| 150 | 3750 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 101.5 | 101.5 |
| 120% | 120 | 118.8 | 99.0 |
| Mean Recovery | 99.8% |
Table 3: Precision Data
| Precision Type | Replicate | Peak Area (mAU*s) | Mean Peak Area | % RSD |
| Repeatability | 1 | 2505 | 2502.5 | 0.28% |
| 2 | 2498 | |||
| 3 | 2510 | |||
| 4 | 2495 | |||
| 5 | 2502 | |||
| 6 | 2505 | |||
| Intermediate | Analyst 1, Day 1 | 2508 | 2504.5 | 0.45% |
| Analyst 2, Day 2 | 2495 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is our recommended method for routine quantitative analysis, it is instructive to compare its performance with an alternative technique like Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: A comparison of HPLC and GC-MS for the analysis of 2,3,5-Trimethoxybenzaldehyde.
Experimental Protocol: GC-MS for TMB Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation.
-
Detection: Mass Spectrometer in full scan mode for identification and selected ion monitoring (SIM) for quantification.
Performance Comparison: HPLC vs. GC-MS
Table 5: Comparison of HPLC and GC-MS for the Quantitative Analysis of 2,3,5-Trimethoxybenzaldehyde
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on polarity. | Separation based on volatility and polarity. |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Limited to volatile and thermally stable compounds. TMB is suitable for GC analysis. |
| Specificity | Good, based on retention time. Can be enhanced with a Diode Array Detector. | Excellent, due to mass fragmentation patterns providing structural confirmation. |
| Sensitivity | Good, with typical LOD in the low ng/mL range. | Excellent, with LOD often in the pg/mL range, especially in SIM mode. |
| Precision | Excellent, with RSD values typically <1% for routine analysis. | Good, but can be slightly lower than HPLC for routine quantitative work. |
| Robustness | High, making it ideal for routine quality control environments. | Moderate, as it can be more susceptible to matrix effects and instrumental drift. |
| Throughput | Moderate, with typical run times of 10-30 minutes. | High for volatile compounds, with run times often less than 10 minutes. |
| Cost | Lower initial instrument cost and operational costs compared to GC-MS. | Higher initial instrument cost and maintenance requirements. |
Conclusion: HPLC as the Gold Standard for Routine QC
Based on this comparative analysis, the validated reversed-phase HPLC method stands out as the superior choice for the routine quantitative analysis of 2,3,5-Trimethoxybenzaldehyde in a pharmaceutical quality control setting. Its robustness, precision, and cost-effectiveness make it a highly reliable and practical tool.
While GC-MS offers unparalleled specificity and sensitivity, its application is better suited for impurity identification, characterization of unknown compounds, and specialized analyses where the utmost sensitivity is required. For the day-to-day task of ensuring the quality and purity of TMB, the validated HPLC method provides the necessary performance with greater simplicity and reliability.
By adhering to a rigorous validation protocol grounded in ICH guidelines, laboratories can have a high degree of confidence in the accuracy and precision of their quantitative results, ultimately safeguarding the quality of the final pharmaceutical product.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009).
- Tan, H. S., L. J. Manning, and W. R. Ravis. "HPLC assay of benzyl alcohol, benzaldehyde and benzoic acid in injectable formulations.
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International Journal of Pharmaceutical Sciences Review and Research. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Comparison of Benzaldehyde Derivatives for Structural Elucidation
For researchers and professionals in drug development, the precise characterization of molecular structures is a foundational requirement. Benzaldehyde and its derivatives are ubiquitous scaffolds in medicinal chemistry, flavors, and materials science. Distinguishing between these closely related analogues requires a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are used to elucidate the structures of substituted benzaldehydes, moving beyond simple data reporting to explain the chemical principles that govern the observed spectral differences.
Section 1: The Spectroscopic Toolkit for Structural Elucidation
Structural elucidation is rarely achieved with a single technique. Instead, it is a process of assembling complementary pieces of evidence from various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide the most detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) reveal the electronic environment of each nucleus, while splitting patterns in ¹H NMR indicate neighboring protons, allowing for the mapping of molecular connectivity.
-
Infrared (IR) Spectroscopy : IR spectroscopy is exceptionally sensitive to the vibrational frequencies of functional groups. For benzaldehyde derivatives, it is indispensable for confirming the presence and electronic environment of the critical carbonyl (C=O) group and any other key functional groups like hydroxyls (-OH) or nitros (-NO₂).
-
Mass Spectrometry (MS) : MS provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further clues about its structure. The stability of fragments can often confirm the arrangement of substituents on the aromatic ring.
The synergy of these techniques provides a self-validating system for confirming molecular identity with high confidence.
Section 2: Comparative Analysis: The Influence of Substituents
The true power of spectroscopy in structural elucidation comes from understanding how substituents alter the electronic landscape of a parent molecule. Here, we compare unsubstituted benzaldehyde with derivatives containing a strong electron-donating group (EDG), a strong electron-withdrawing group (EWG), and a combination of substituents.
Baseline: Benzaldehyde (C₆H₅CHO)
-
¹H NMR : Exhibits a characteristic aldehyde proton singlet around δ 10.0 ppm and a complex multiplet for the five aromatic protons between δ 7.5–8.0 ppm.[1]
-
¹³C NMR : The diagnostic aldehyde carbon appears far downfield at δ ~192 ppm. The aromatic carbons resonate between δ 127–135 ppm.[2]
-
IR : A strong, sharp carbonyl (C=O) stretch is observed around 1705-1710 cm⁻¹.[3][4] Conjugation with the phenyl ring lowers this frequency from that of a typical saturated aldehyde (~1730 cm⁻¹).[5]
-
MS : The molecular ion peak (M⁺) is at m/z 106. Key fragments include m/z 105 ([M-H]⁺), and the very stable phenyl cation at m/z 77 ([C₆H₅]⁺), which is often the base peak.[6]
Case Study 1: Electron-Donating Group — 4-Methoxybenzaldehyde (p-Anisaldehyde)
The methoxy group (-OCH₃) at the para position donates electron density into the aromatic ring through resonance. This has predictable and observable spectroscopic consequences.
-
¹H NMR : The aldehyde proton is shifted slightly upfield (to a lower δ value) to ~δ 9.73 ppm compared to benzaldehyde.[7] The increased electron density shields this proton. The aromatic protons are split into two distinct doublets, one for the protons ortho to the aldehyde (~δ 7.69 ppm) and another, shifted significantly upfield, for the protons ortho to the methoxy group (~δ 6.86 ppm).[7] A sharp singlet for the methoxy protons (-OCH₃) appears around δ 3.73 ppm.[7]
-
¹³C NMR : The aldehyde carbon is shifted upfield to ~δ 190.4 ppm.[7] The donation of electron density reduces the polarization of the carbonyl bond. The carbon bearing the methoxy group is highly shielded and appears far upfield.
-
IR : The C=O stretching frequency is lowered to ~1685 cm⁻¹. The resonance donation of electrons from the methoxy group weakens the C=O double bond, decreasing the energy required to stretch it.[8]
-
MS : The molecular ion peak is at m/z 136. A prominent fragment is seen at m/z 135, corresponding to the loss of a hydrogen atom.
Case Study 2: Electron-Withdrawing Group — 4-Nitrobenzaldehyde
The nitro group (-NO₂) is a powerful electron-withdrawing group, pulling electron density out of the ring and away from the aldehyde group.
-
¹H NMR : The aldehyde proton is shifted significantly downfield to ~δ 10.17 ppm.[7] The deshielding effect of the nitro group is pronounced. The aromatic protons are also shifted downfield, with the protons ortho to the aldehyde appearing at ~δ 8.09 ppm and those ortho to the nitro group at ~δ 8.41 ppm.[7]
-
¹³C NMR : The aldehyde carbon is shifted downfield to ~δ 190.4 ppm (note: some sources report values closer to benzaldehyde, but the trend is deshielding).[7] The aromatic carbons are also deshielded.
-
IR : The C=O stretching frequency is increased to ~1715 cm⁻¹. By withdrawing electron density, the nitro group enhances the double-bond character of the carbonyl, strengthening it and increasing the vibrational frequency. In addition, strong, characteristic peaks for the nitro group appear around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
-
MS : The molecular ion peak appears at m/z 151.[9] Common fragments include loss of the nitro group (-NO₂, 46 amu) and the formyl radical (-CHO, 29 amu).
Case Study 3: Multiple Substituents — Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Vanillin presents a more complex case with two EDGs: a hydroxyl (-OH) and a methoxy (-OCH₃) group.
-
¹H NMR : The aldehyde proton appears around δ 9.8 ppm. The three aromatic protons appear as distinct signals, their positions influenced by both adjacent groups. A broad singlet for the phenolic -OH proton is also visible (its position is concentration and solvent dependent). A sharp singlet for the -OCH₃ protons is present around δ 3.9 ppm.
-
¹³C NMR : The aldehyde carbon is found at ~δ 191 ppm. The aromatic carbons show six distinct signals due to the lack of symmetry.
-
IR : A strong C=O stretch is observed around 1665 cm⁻¹. The key feature is a very broad absorption band from ~3100-3500 cm⁻¹, which is characteristic of the hydrogen-bonded phenolic -OH group. This often obscures the aromatic C-H stretches.
-
MS : The molecular ion peak is at m/z 152. The fragmentation is dominated by the loss of a methyl group (m/z 137) and the formyl group (m/z 123).
Section 3: Summary of Comparative Spectroscopic Data
| Compound | Key ¹H NMR Shifts (δ, ppm) | ¹³C NMR C=O (δ, ppm) | IR C=O Stretch (cm⁻¹) | MS (m/z, M⁺) |
| Benzaldehyde | ~10.0 (-CHO), 7.5-8.0 (Ar-H) | ~192[2] | ~1705[5] | 106[6] |
| 4-Methoxybenzaldehyde | ~9.7 (-CHO), ~7.7 & 6.9 (Ar-H), ~3.7 (-OCH₃)[7] | ~190[7] | ~1685 | 136[10] |
| 4-Nitrobenzaldehyde | ~10.2 (-CHO), ~8.1 & 8.4 (Ar-H)[7] | ~190.4[7] | ~1715 | 151 |
| Vanillin | ~9.8 (-CHO), 7.4-7.0 (Ar-H), 5.5-6.0 (-OH), ~3.9 (-OCH₃) | ~191 | ~1665 | 152 |
Note: Exact values can vary slightly based on solvent and instrument calibration.
Section 4: Visualizing the Logic
Integrated Spectroscopic Workflow
The process of identifying an unknown benzaldehyde derivative follows a logical sequence, integrating data from each technique.
Caption: Integrated workflow for structural elucidation.
Electronic Effects of Substituents
The shifts in NMR and IR data are not random; they are governed by the electronic influence of the ring substituents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5-Trimethoxybenzaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,3,5-Trimethoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the chemical's handling requirements.
Hazard Assessment and Waste Characterization
Understanding the inherent risks of a chemical is the foundation of its safe management. 2,3,5-Trimethoxybenzaldehyde, like its isomers, is classified as a hazardous substance, mandating its disposal as regulated chemical waste.[1][2]
Core Hazards:
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4).[1][2]
-
Eye Irritation: Causes serious eye irritation (Category 2).[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Regulatory Framework: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is managed based on its characteristics or if it is specifically "listed." 2,3,5-Trimethoxybenzaldehyde is not a "listed" waste.[4][5] Therefore, its classification is based on its hazardous characteristics. While it is combustible, its flashpoint is not readily available to definitively classify it as ignitable (D001).[6][7][8] However, due to its documented biological effects, it must be treated as hazardous. The final waste determination should be made by trained EHS professionals.[9][10]
Data Summary: Hazard Profile and Regulatory Data
| Property | Value / Classification | Source |
| Chemical Name | 2,3,5-Trimethoxybenzaldehyde | - |
| Common Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | [1][2][3] |
| Physical State | Solid (based on isomers) | [11] |
| Water Solubility | Insoluble (based on 2,4,5-isomer) | [7] |
| RCRA Status | Not a "Listed" Waste | [4][5] |
| Disposal Route | Approved Hazardous Waste Disposal Plant | [1][2][3] |
Core Disposal Protocol: From Benchtop to Manifest
This protocol ensures safety and compliance at every stage of the waste lifecycle within the laboratory.
Step 1: Personal Protective Equipment (PPE) Selection
Causality: The primary routes of exposure are ingestion, inhalation, and skin/eye contact. Therefore, a robust PPE ensemble is non-negotiable to create a barrier against these hazards.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.
-
Respiratory Protection: If handling the powder outside of a fume hood or creating dust, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Container Selection
Causality: Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process, increasing costs and risk. Aldehydes are incompatible with strong oxidizing agents.[2][3]
-
Dedicate a Waste Stream: Establish a specific waste container for 2,3,5-Trimethoxybenzaldehyde and compatible aldehydes. Do not mix with other waste classes like strong acids, bases, or oxidizers.
-
Container Choice: Use a sealable, leak-proof container compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate.[12] The container must be in good condition with no cracks or residue on the outside.
-
Capacity Limit: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[12]
Step 3: Comprehensive Waste Labeling
Causality: Accurate labeling is a critical EPA requirement that ensures safe handling, proper storage, and correct final disposal. It communicates the container's contents and associated dangers to everyone in the lab and to waste handlers downstream.
-
Use an Official Waste Tag: Your institution's EHS department will provide hazardous waste tags.
-
Required Information:
-
The words "Hazardous Waste ".
-
The full chemical name : "2,3,5-Trimethoxybenzaldehyde". Do not use abbreviations.
-
A clear statement of the hazards : "Toxic," "Irritant."
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Causality: The SAA is a designated, controlled location that minimizes the risk of spills and unauthorized interaction with hazardous waste, ensuring compliance with EPA storage regulations.
-
Designated Location: Store the waste container in an area designated as an SAA, which should be at or near the point of generation and under the control of laboratory personnel.[4][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Keep It Closed: The container must remain sealed at all times, except when you are actively adding waste.[4] This prevents the release of vapors and protects the lab environment.
-
Storage Limits: A single SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, it must be moved within three days.[4]
Step 5: Arranging for Final Disposal
Causality: Final disposal must be handled by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance.
-
Contact EHS: Once your container is ready for pickup (either full or the experiment is complete), submit a chemical waste collection request to your institution's EHS department.
-
Do Not Use Drains: Never dispose of 2,3,5-Trimethoxybenzaldehyde down the drain.[6][13] Its insolubility and potential environmental effects make this practice unsafe and non-compliant.[7][11]
Spill and Decontamination Procedures
Small Spill (Solid)
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material. Avoid creating dust.
-
Place the swept-up material and any contaminated cleaning supplies (e.g., wipes) into your designated hazardous waste container.[6]
-
Wipe the area with a suitable solvent (e.g., ethanol), and dispose of the wipe as hazardous waste.
-
Wash the area with soap and water.
Decontamination of Labware
-
Rinse the glassware or equipment with a suitable organic solvent (e.g., ethanol, acetone) to dissolve any residue.
-
Collect this first rinse in your hazardous waste container. This is known as a "first rinse" and must be treated as hazardous waste.
-
Subsequent rinses can typically be managed as non-hazardous, but consult your EHS department for specific guidance.
The Logic of Disposal: A Visual Workflow
This diagram illustrates the decision-making process for managing 2,3,5-Trimethoxybenzaldehyde from its initial state to final disposal.
Caption: Decision workflow for handling 2,3,5-Trimethoxybenzaldehyde waste streams.
Conclusion
The responsible disposal of 2,3,5-Trimethoxybenzaldehyde is not merely a regulatory hurdle but a fundamental aspect of professional scientific practice. By understanding the hazards, adhering to a structured protocol, and respecting the established regulatory framework, researchers can ensure the safety of themselves, their colleagues, and the environment. Always default to the principle of caution and engage your Environmental Health & Safety department as your primary resource for waste management.
References
-
Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde . Carl ROTH. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Inactivation of glutathione peroxidase by benzaldehyde . National Institutes of Health (NIH). [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
-
Safety Assessment of Benzaldehyde as Used in Cosmetics . Cosmetic Ingredient Review. [Link]
-
Benzaldehyde . Sciencemadness Wiki. [Link]
-
Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]
-
Frequent Questions About Hazardous Waste Identification . U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
The Chemistry of Benzaldehyde: Reactions and Synthetic Utility . Ningbo Inno Pharmchem Co., Ltd. [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Preparation of Benzaldehydes, Part 1: Electrophilic Formylation . YouTube. [Link]
-
EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
- Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,5-Trimethoxybenzaldehyde
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 2,3,5-Trimethoxybenzaldehyde (CAS No. 5556-84-3), a key building block in the synthesis of various organic molecules. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedurally sound but also instills a deep understanding of the principles behind each safety recommendation.
Hazard Analysis: Understanding the Risks of Aromatic Aldehydes
Aromatic aldehydes as a class of compounds present a range of potential hazards. Based on data from isomeric trimethoxybenzaldehydes, researchers should anticipate that 2,3,5-Trimethoxybenzaldehyde may cause skin, eye, and respiratory irritation. Ingestion may also be harmful. It is crucial to handle this compound with the assumption that it is a hazardous substance.
The primary routes of exposure are inhalation of dust particles, direct skin and eye contact, and accidental ingestion. The causality for these hazards lies in the reactive nature of the aldehyde functional group, which can interact with biological macromolecules, and the potential for the molecule to be absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 2,3,5-Trimethoxybenzaldehyde. The following table summarizes the recommended PPE for various laboratory operations.
| Operation Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (mg) | Safety glasses with side shields | Nitrile gloves | Standard laboratory coat | Not generally required if handled in a well-ventilated area. |
| Medium Scale (g) | Chemical safety goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Recommended if there is a risk of dust generation. Use a NIOSH-approved N95 respirator. |
| Large Scale (>100g) | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is mandatory. |
Rationale for Glove Selection: Nitrile and neoprene gloves offer good resistance to a range of organic chemicals. Natural rubber gloves are generally not recommended for handling aldehydes due to their fair to poor resistance. Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2,3,5-Trimethoxybenzaldehyde is essential for minimizing exposure risk. The following workflow diagram illustrates the key steps and decision points.
Caption: A logical workflow for the safe handling of 2,3,5-Trimethoxybenzaldehyde.
Protocol for Donning and Doffing PPE:
-
Donning:
-
Put on the laboratory coat or suit.
-
Put on the respirator (if required).
-
Put on eye and face protection.
-
Put on gloves.
-
-
Doffing:
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Remove the laboratory coat or suit.
-
Remove eye and face protection.
-
Remove the respirator (if worn).
-
Wash hands thoroughly.
-
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) department.
-
For small spills, and if you are trained to do so, don the appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
All waste containing 2,3,5-Trimethoxybenzaldehyde must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect all liquid waste from reactions and cleaning in a labeled, sealed, and compatible waste container.
-
Disposal: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, researchers can handle 2,3,5-Trimethoxybenzaldehyde with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
As a specific Safety Data Sheet for 2,3,5-Trimethoxybenzaldehyde was not publicly available, this guide was developed by synthesizing information from analogous compounds and general chemical safety resources. The following resources provide valuable information on the handling of similar chemicals and general laboratory safety protocols.
- Safety Data Sheet for 3,4,5-Trimethoxybenzaldehyde.Provides hazard identification, handling, and storage information for a structural isomer. (A specific, verifiable URL for this SDS would be listed here if available).
- Safety Data Sheet for 2,4,5-Trimethoxybenzaldehyde.Offers insights into the potential hazards and protective measures for another structural isomer. (A specific, verifiable URL for this SDS would be listed here if available).
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. A comprehensive guide to chemical safety in the laboratory. URL: [Link]
-
OSHA Hazard Communication Standard. Occupational Safety and Health Administration. Provides the framework for chemical safety in the workplace. URL: [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
